1,2,4-Butanetriol
Description
Structure
3D Structure
Properties
IUPAC Name |
butane-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXKVVRQIIOZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044416 | |
| Record name | 1,2,4-Butanetriol | |
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Molecular Weight |
106.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid, miscible in water; [MSDSonline] | |
| Record name | 1,2,4-Butanetriol | |
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CAS No. |
3068-00-6 | |
| Record name | 1,2,4-Butanetriol | |
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| Record name | 1,3,4-Butanetriol | |
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| Record name | 1,2,4-Butanetriol | |
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| Record name | Butane-1,2,4-triol | |
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| Record name | 1,2,4-BUTANETRIOL | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 1,2,4-Butanetriol: CAS Number, Properties, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 1,2,4-Butanetriol, a chiral polyol with significant applications in the pharmaceutical and chemical industries. This document covers its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a review of its key applications, particularly in drug development and as a precursor to energetic materials. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using diagrams generated with Graphviz to facilitate a clear understanding of complex pathways and workflows.
Introduction
This compound (BT) is a tri-functional alcohol, existing as a colorless, viscous, and hygroscopic liquid. Its structure, containing a stereocenter at the C2 position, makes it a valuable chiral building block in organic synthesis. It serves as a crucial intermediate in the production of various pharmaceuticals, including cholesterol-lowering drugs, and is the primary precursor to this compound trinitrate (BTTN), an energetic plasticizer used in military propellants.[1][2] This guide aims to consolidate the technical information available on this compound, providing a comprehensive resource for professionals in research and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below. The primary CAS number for the racemic mixture is 3068-00-6.[2][3][4] The (S)-enantiomer, a key chiral intermediate, has the CAS number 42890-76-6.[5]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Butane-1,2,4-triol |
| CAS Number (Racemic) | 3068-00-6[2][3][4] |
| CAS Number ((S)-enantiomer) | 42890-76-6[5] |
| Molecular Formula | C₄H₁₀O₃[2][3][5] |
| Molecular Weight | 106.12 g/mol [2][4][5] |
| InChI | InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2[2] |
| SMILES | OCCC(O)CO[2] |
Table 2: Physical Properties
| Property | Value |
| Appearance | Colorless, odorless, viscous, hygroscopic liquid[1][2] |
| Boiling Point | 190-191 °C at 18 mmHg[2][6] |
| Melting Point | -20 °C[1] |
| Density | 1.185 g/mL at 25 °C[1] |
| Flash Point | 188 °C[1] |
| Refractive Index | n20/D 1.473[1] |
| Solubility | Miscible with water and alcohols[1] |
Synthesis of this compound
This compound can be synthesized through both chemical and biotechnological routes. The choice of method often depends on the desired stereochemistry and the scale of production.
Chemical Synthesis: Reduction of Dimethyl Malate
A common laboratory-scale synthesis involves the reduction of dimethyl malate using sodium borohydride. This method can be adapted to produce specific enantiomers by starting with the corresponding chiral dimethyl malate.
Materials:
-
(S)-Dimethyl malate
-
Sodium borohydride (NaBH₄)
-
Ethanol, anhydrous
-
Saturated HCl in Ethanol
-
Ice bath
Procedure:
-
In a suitable reaction vessel, dissolve 100 g (0.617 mol) of dimethyl (S)-malate in 260 g of ethanol.
-
While maintaining the temperature at 20 °C using a water bath, slowly add 41.5 g (1.1 mol) of sodium borohydride in portions to control the reaction rate.
-
After the addition is complete, stir the reaction mixture at 20 °C for 15 hours.
-
Cool the reaction mixture in an ice bath.
-
Carefully add 200 ml of saturated HCl-EtOH to quench the reaction and neutralize the mixture.
-
Filter the resulting insoluble matter.
-
The filtrate is then concentrated under reduced pressure and purified by distillation to yield (S)-1,2,4-butanetriol.[4]
Biotechnological Synthesis from Xylose
Engineered microorganisms, such as Escherichia coli, can be utilized to produce this compound from renewable feedstocks like D-xylose. This biosynthetic pathway involves a series of enzymatic conversions.
Caption: Metabolic pathway for the production of this compound from D-Xylose.
Key Applications
This compound is a versatile chemical with a range of applications in different industrial sectors.
Pharmaceutical Intermediate
This compound is a key chiral precursor in the synthesis of several important drugs. Notably, it is used in the manufacturing of cholesterol-lowering medications such as rosuvastatin (Crestor) and ezetimibe (Zetia).[1] Its chiral nature is essential for the stereospecific synthesis of these active pharmaceutical ingredients (APIs).
Energetic Materials
The nitration of this compound yields this compound trinitrate (BTTN), an energetic plasticizer. BTTN is a less sensitive and more stable alternative to nitroglycerin in military propellants and explosives.[2]
Materials:
-
This compound
-
Nitric acid (98-100%), fuming
-
Sulfuric acid (98-100%), fuming
-
Ice-salt bath
-
Sodium carbonate solution (4% w/v)
-
Deionized water
Procedure:
-
Prepare a nitrating mixture with a 2:3 ratio of nitric acid to sulfuric acid. Cool this mixture in an ice-salt bath to below -10 °C with continuous stirring.
-
Slowly add 1.5 moles of this compound dropwise to the cold nitrating mixture, ensuring the reaction temperature does not exceed 10 °C. Caution: This reaction is highly exothermic and potentially explosive if the temperature is not controlled.
-
After the addition is complete, continue stirring the mixture for 10 minutes.
-
Allow the mixture to separate into two layers. Carefully separate the upper organic layer (BTTN).
-
Wash the product three times with a large volume of water (38-48 °C).
-
Neutralize the product by washing with a 4% w/v sodium carbonate solution.
-
Dry the final product in a desiccator over a suitable drying agent.[2]
Analytical Methodologies
The purity and concentration of this compound are critical for its applications. High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique for this purpose.
Experimental Workflow: HPLC Analysis of this compound
Caption: A generalized workflow for the analysis of this compound using HPLC.
-
Column: C18 reversed-phase column (e.g., Micropak MCH-5, 5µm)[7]
-
Mobile Phase: Water[7]
-
Detector: Refractive Index Detector (RID)[7]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Quantification: External standard method using a calibration curve generated from standards of known concentrations.
Conclusion
This compound is a chemical of significant industrial and scientific interest due to its versatile applications and chiral nature. This guide has provided a comprehensive overview of its properties, synthesis, and analysis, tailored for professionals in research and drug development. The detailed protocols and diagrams are intended to serve as a practical resource for laboratory work and process development involving this important polyol. As the demand for sustainable and enantiomerically pure chemicals grows, the biotechnological production of this compound is expected to become increasingly important, offering a greener alternative to traditional chemical synthesis routes.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. US6949684B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
Synthesis of 1,2,4-Butanetriol from Renewable Resources: A Technical Guide
Introduction
1,2,4-Butanetriol (BT) is a versatile four-carbon polyol with significant applications in the pharmaceutical, polymer, and military industries.[1][2] A key application of BT is as a precursor to this compound trinitrate (BTTN), a safer and more stable energetic plasticizer replacement for nitroglycerin.[2] Traditionally, BT has been produced through chemical routes, often involving the reduction of malic acid derivatives under harsh conditions, which can be energy-intensive and generate significant waste.[2][3] The growing demand for sustainable chemical production has spurred research into the synthesis of BT from renewable resources, primarily focusing on biotechnological and chemo-catalytic pathways. This guide provides an in-depth technical overview of these green synthesis routes, targeting researchers, scientists, and drug development professionals.
Biotechnological Synthesis of this compound
The microbial synthesis of this compound offers a promising and sustainable alternative to traditional chemical methods. This approach typically involves the metabolic engineering of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to convert renewable feedstocks like pentose sugars (xylose and arabinose) and glucose into BT.[1][2][4][5]
Biosynthetic Pathway from Pentose Sugars
The most well-established biosynthetic route for BT production starts from D-xylose or L-arabinose, which are abundant components of lignocellulosic biomass.[1][2] This pathway involves a series of enzymatic reactions to convert the pentose sugar into the target C4 polyol.
A common pathway involves the following steps:
-
Oxidation: The initial step is the oxidation of the pentose sugar (e.g., D-xylose) to its corresponding aldonic acid (D-xylonic acid). This reaction is often catalyzed by a dehydrogenase.[1]
-
Dehydration: The aldonic acid is then dehydrated to form a 2-keto-3-deoxy sugar acid.[6]
-
Decarboxylation: A key step is the decarboxylation of the 2-keto acid to form a four-carbon aldehyde intermediate.[7]
-
Reduction: Finally, the aldehyde is reduced to this compound by an alcohol dehydrogenase.[7]
To enhance the production of BT, metabolic engineering strategies are often employed. These include the overexpression of key pathway enzymes, deletion of competing metabolic pathways to direct carbon flux towards BT synthesis, and optimization of fermentation conditions.[5][8] For instance, knocking out genes involved in native xylose metabolism in E. coli can significantly improve the yield of BT.[9]
Quantitative Data on Biotechnological Production
The following table summarizes key quantitative data from various studies on the biotechnological production of this compound.
| Host Organism | Renewable Feedstock | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |
| Escherichia coli | D-Xylose | 3.92 | 27.7% (molar) | 0.07 | [9] |
| Escherichia coli | Corn cob hydrolysate | 43.4 | 0.9 mol/mol | 1.09 | [10] |
| Escherichia coli | D-Arabinose | 2.24 | - | 0.047 | [4] |
| Saccharomyces cerevisiae | D-Xylose | 1.7 | 24.5% (molar) | - | [11][12] |
| Escherichia coli | D-Xylonic Acid | 1.6 | 25% | - | [2] |
| Escherichia coli | L-Arabinonic Acid | 2.4 | 35% | - | [2] |
| Escherichia coli | D-Xylose | 10.03 | - | - | [7] |
Chemo-catalytic Synthesis of this compound
Chemo-catalytic routes offer an alternative approach to producing this compound from renewable feedstocks, often involving the hydrogenation or hydrogenolysis of biomass-derived polyols and acids.
Hydrogenolysis of Xylitol
Xylitol, a five-carbon sugar alcohol produced by the hydrogenation of xylose, can be converted to this compound through catalytic hydrogenolysis. This process involves the cleavage of C-O and C-C bonds in the presence of a heterogeneous catalyst and hydrogen gas. Various catalytic systems have been investigated, with bifunctional catalysts often showing promising results. The reaction conditions, such as temperature, pressure, and catalyst composition, play a crucial role in the selectivity towards this compound over other glycols and smaller molecules.[13][14]
Hydrogenation of Malic Acid and its Esters
Malic acid, which can be produced from renewable resources through fermentation, is another key platform chemical for BT synthesis. The catalytic hydrogenation of malic acid or its esters (e.g., dimethyl malate) can yield this compound.[3][15] This process is typically carried out at high temperatures and pressures using metal-based catalysts, such as copper-containing catalysts.[3] The reaction can be performed in a fixed-bed reactor, and process conditions are optimized to maximize the yield and selectivity of BT.[3]
Quantitative Data on Chemo-catalytic Production
| Feedstock | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| Malic Esters | Copper-containing | 130-190 | 100-300 | - | [3] |
| Diethyl Malate | Copper Chromite | - | - | 50-70 | [3] |
| (S)-Malic Acid Dimethyl Ester | Sodium Borohydride | 70 | - | 90.4 | [16] |
Experimental Protocols
General Protocol for Microbial Synthesis of this compound from D-Xylose
This protocol provides a general framework for the production of this compound using an engineered E. coli strain. Specific details may need to be optimized based on the particular strain and experimental setup.
1. Strain and Plasmid Preparation:
-
Obtain or construct an E. coli strain engineered for this compound production. This typically involves cloning the genes for the biosynthetic pathway (e.g., xylose dehydrogenase, xylonate dehydratase, 2-keto acid decarboxylase, and alcohol dehydrogenase) into suitable expression vectors.
-
Transform the plasmids into the desired E. coli host strain (e.g., BL21(DE3)).
2. Seed Culture Preparation:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotics.
-
Incubate the culture overnight at 37°C with shaking at 200-250 rpm.
3. Fermentation:
-
Inoculate a larger volume of fermentation medium (e.g., M9 minimal medium supplemented with D-xylose as the carbon source) with the overnight seed culture (typically a 1:100 dilution).[17]
-
The fermentation medium should contain essential salts, a nitrogen source, and trace elements.[17]
-
Incubate the culture in a fermenter at a controlled temperature (e.g., 30-37°C) and pH (e.g., 7.0).[5]
-
Induce protein expression at the mid-log phase of cell growth (e.g., OD600 of 0.6-0.8) by adding an inducer such as Isopropyl β-D-1-thiogalactopyranoside (IPTG).[17]
-
Continue the fermentation for a specified period (e.g., 48-72 hours), monitoring cell growth and substrate consumption.
4. Product Extraction and Analysis:
-
Harvest the fermentation broth by centrifugation to separate the cells.
-
The supernatant can be analyzed for this compound concentration.
-
Purification of BT from the fermentation broth can be challenging due to its high water solubility.[18] Techniques such as membrane filtration, activated carbon decolorization, vacuum evaporation, and molecular distillation can be employed for purification.[19][20]
-
Quantification of this compound is typically performed using High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or Gas Chromatography (GC) after derivatization.[21][22]
Conclusion
The synthesis of this compound from renewable resources represents a significant advancement towards sustainable chemical production. Both biotechnological and chemo-catalytic routes have demonstrated considerable potential, with ongoing research focused on improving titers, yields, and overall process efficiency. The choice of a particular synthesis route will depend on factors such as feedstock availability, desired product purity, and economic feasibility. Further optimization of microbial strains, catalytic systems, and downstream processing will be crucial for the large-scale industrial production of bio-based this compound.
References
- 1. Microbial synthesis of the energetic material precursor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4973769A - Preparation of this compound - Google Patents [patents.google.com]
- 4. Frontiers | The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli [frontiersin.org]
- 5. Efficient production of this compound from corn cob hydrolysate by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme and cofactor engineering to increase d-xylonate dehydratase activity for improved d-1,2,4-butanetriol production from d-xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved 1, 2, 4-butanetriol production from an engineered Escherichia coli by co-expression of different chaperone proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biotechnological production of this compound: An efficient process to synthesize energetic material precursor from renewable biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (560y) Catalytic Transfer Hydrogenolysis of Xylitol over Bifunctional Pd-Based Catalysts | AIChE [proceedings.aiche.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. US6949684B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 17. Development of a New this compound Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 18. Coupled biosynthesis and esterification of 1,2,4‐butanetriol to simplify its separation from fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN109456146B - Method for separating and preparing high-purity this compound from recombinant escherichia coli fermentation liquor - Google Patents [patents.google.com]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. researchgate.net [researchgate.net]
Chiral Properties of 1,2,4-Butanetriol Enantiomers: A Technical Guide
Abstract
1,2,4-Butanetriol (BT) is a chiral polyol with significant applications in the synthesis of energetic materials and pharmaceuticals.[1][2][3] Its stereocenter at the C2 position gives rise to two enantiomers, (R)-1,2,4-butanetriol and (S)-1,2,4-butanetriol, each with distinct optical properties. This technical guide provides an in-depth overview of the chiral characteristics of this compound enantiomers, focusing on their synthesis, separation, and characterization. Detailed experimental protocols for both chemical and biosynthetic production routes are presented, along with methods for analyzing their enantiomeric purity. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of these chiral molecules.
Introduction
This compound is a trihydric alcohol that serves as a critical precursor in various chemical industries.[1][2] Notably, it is the primary starting material for the production of this compound trinitrate (BTTN), an energetic plasticizer with greater thermal stability and lower shock sensitivity than nitroglycerin.[3] The chirality of this compound is a key aspect of its chemistry, with the (S)-enantiomer often designated as D-BT and the (R)-enantiomer as L-BT.[1][2] The stereochemistry of the starting butanetriol can influence the properties of the final products, making enantioselective synthesis and analysis paramount.
This guide will explore the fundamental chiral properties of this compound enantiomers, providing quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a comprehensive understanding.
Chiral Properties and Characterization
The presence of a single stereocenter in this compound leads to the existence of two non-superimposable mirror images: (R)- and (S)-1,2,4-butanetriol. These enantiomers exhibit identical physical properties such as boiling point and density, but differ in their interaction with plane-polarized light, a phenomenon known as optical activity.
Optical Activity
The specific rotation is a fundamental property used to characterize enantiomers. It is the angle to which a substance rotates plane-polarized light at a specific concentration, path length, temperature, and wavelength.
| Enantiomer | Specific Rotation ([α]D) | Conditions |
| (S)-1,2,4-Butanetriol | -27° to -33° | c=1 in Methanol, 20°C, 589nm |
| (R)-1,2,4-Butanetriol | Not explicitly found, but expected to be equal in magnitude and opposite in sign to the (S)-enantiomer (+27° to +33° under the same conditions). | - |
Enantiomeric Excess
Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. It is a critical parameter in the synthesis of enantiopure compounds.
| Synthesis Method | Enantiomer | Enantiomeric Excess (e.e.) | Reference |
| Microbial Stereoinversion | (S) | >99.9% | [4] |
| Microbial Synthesis from D-xylose | (S) | 99% | [5] |
| Microbial Synthesis from L-arabinose | (R) | >99% | [5] |
| Chemical Reduction of diethyl (R)-malate | (R) | 99.7% | [6] |
| Chemical Reduction of dimethyl (S)-malate | (S) | 99.0% - 99.3% | [6] |
Synthesis of this compound Enantiomers
Both chemical and biosynthetic methods have been developed for the production of enantiomerically enriched this compound.
Chemical Synthesis
The primary chemical route to enantiopure this compound involves the reduction of chiral precursors, most commonly esters of malic acid.
This protocol is adapted from a patented procedure for the synthesis of (R)-1,2,4-butanetriol.[6]
Materials:
-
Diethyl (R)-malate
-
Sodium borohydride (NaBH4)
-
Ethanol
-
Toluene
-
Saturated HCl in Ethanol
Procedure:
-
Prepare a mixed solvent of ethanol and toluene (87:13 v/v).
-
Dissolve 38 g (0.20 mol) of diethyl (R)-malate in 250 ml of the mixed solvent.
-
While maintaining the temperature at 20°C, gradually add 17.0 g (0.45 mol) of sodium borohydride to the solution.
-
Stir the mixture at 20°C for 15 hours.
-
Cool the reaction mixture with an ice bath.
-
Carefully add 100 ml of saturated HCl in ethanol to quench the reaction and neutralize the mixture.
-
Filter the resulting insoluble matter.
-
The filtrate containing (R)-1,2,4-butanetriol can be further purified by distillation.
Expected Yield: Approximately 16.9 g (79.7%) with an enantiomeric excess of 99.7%.[6]
Biosynthesis
Microbial synthesis offers a green and highly stereoselective alternative to chemical methods.[1] Genetically engineered microorganisms can convert renewable feedstocks like D-xylose and L-arabinose into (S)- and (R)-1,2,4-butanetriol, respectively.[5][7]
The biosynthetic pathway involves a series of enzymatic conversions.
Caption: Biosynthetic pathway from D-xylose to (S)-1,2,4-Butanetriol.
This protocol outlines the general steps for the microbial production of (S)-1,2,4-butanetriol from D-xylonic acid using a genetically engineered E. coli strain.[5][8]
Materials:
-
Genetically engineered E. coli strain (e.g., DH5α/pWN6.186A)
-
D-xylonic acid
-
Nutrient medium (e.g., Luria-Bertani broth)
-
Appropriate antibiotics for plasmid maintenance
-
Fermentor
Procedure:
-
Prepare a sterile nutrient medium in a fermentor.
-
Inoculate the medium with a seed culture of the engineered E. coli strain.
-
Cultivate the cells under controlled conditions of temperature (e.g., 33°C), pH, and aeration.[5]
-
Introduce the substrate, D-xylonic acid (e.g., 10 g/L), into the fermentor.[5]
-
Monitor the bioconversion process over time by taking samples and analyzing for the consumption of the substrate and the production of this compound.
-
After the desired conversion is achieved, harvest the fermentation broth.
-
Separate the cells from the broth by centrifugation or filtration.
-
The supernatant containing the (S)-1,2,4-butanetriol can then be subjected to purification.
Analytical Methods for Chiral Separation
The determination of enantiomeric purity is crucial. Chromatographic techniques are the most common methods for separating and quantifying the enantiomers of this compound.
Gas Chromatography (GC)
Gas chromatography with a chiral stationary phase is a powerful technique for the separation of volatile chiral compounds like this compound. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is another widely used method for chiral separations. There are two main approaches:
-
Indirect Method: The enantiomers are derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
-
Direct Method: The enantiomers are separated directly on a chiral stationary phase.
Caption: General workflow for the synthesis and chiral analysis of this compound.
Applications and Future Perspectives
The primary application of enantiopure this compound is as a precursor for BTTN.[3] The use of a single enantiomer of this compound may lead to BTTN with more consistent and predictable properties. In the pharmaceutical industry, chiral molecules are of immense importance, as different enantiomers can have vastly different biological activities. While specific signaling pathways involving this compound enantiomers are not well-documented in publicly available literature, its use as a building block for complex chiral drugs highlights the necessity for enantiomerically pure forms.
Future research will likely focus on optimizing both chemical and biosynthetic production methods to improve yields, reduce costs, and enhance enantioselectivity. Further investigation into the biological activities of the individual enantiomers could also open up new applications in medicine and biotechnology.
Conclusion
The chiral properties of (R)- and (S)-1,2,4-butanetriol are central to their synthesis and application. Significant progress has been made in developing both chemical and biosynthetic routes to these enantiomers with high enantiomeric purity. The choice of synthetic method depends on factors such as desired scale, cost, and environmental considerations, with biosynthesis offering a promising green alternative. The analytical techniques of chiral GC and HPLC are indispensable for the characterization and quality control of these important chiral building blocks. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers and professionals working with this compound and its derivatives.
References
- 1. Progress in research on the biosynthesis of this compound by engineered microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli [frontiersin.org]
- 4. Production of optically active this compound from corresponding racemate by Microbial stereoinversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20060234363A1 - Synthesis of this compound enantiomers from carbohydrates - Google Patents [patents.google.com]
- 6. US6949684B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 7. WO2005068642A2 - Bacterial synthesis of this compound enantiomers - Google Patents [patents.google.com]
- 8. Collection - Microbial Synthesis of the Energetic Material Precursor this compound - Journal of the American Chemical Society - Figshare [acs.figshare.com]
A Comprehensive Technical Guide to the Physical Properties of 1,2,4-Butanetriol, with a Focus on its Boiling Point
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of 1,2,4-Butanetriol, with a primary focus on its boiling point. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a versatile chemical intermediate. This document summarizes key quantitative data, outlines experimental protocols for property determination, and presents a logical workflow for its synthesis and purification.
Core Physical Properties of this compound
This compound (CAS No: 3068-00-6) is a chiral polyol, appearing as a colorless to slightly yellow, odorless, and hygroscopic viscous liquid. Its molecular formula is C₄H₁₀O₃, with a molecular weight of 106.12 g/mol . This triol is miscible with water and alcohols, a property attributable to its three hydrophilic hydroxyl groups.
Boiling Point Data
The boiling point of this compound is significantly influenced by ambient pressure. Due to its high boiling point at atmospheric pressure, it is often distilled under reduced pressure to prevent thermal decomposition. The table below summarizes the reported boiling points at various pressures.
| Boiling Point (°C) | Boiling Point (K) | Pressure (mmHg) | Pressure (kPa) |
| 312 | 585.15 | 760 (Normal Atmospheric Pressure) | 101.325 |
| 190-191 | 463.15-464.15 | 18 | 2.4 |
| 179 | 452.15 | 13 | 1.73 |
| 132 | 405.15 | 1.5 | 0.2 |
| 116 | 389.15 | 0.17 | 0.023 |
Experimental Protocols
While specific experimental documentation for the boiling point determination of this compound is not extensively detailed in publicly available literature, a generalized and widely accepted method for such high-boiling, thermally sensitive compounds is vacuum distillation.
Principle of Boiling Point Determination under Reduced Pressure
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered. This is particularly crucial for compounds like this compound that may degrade at their atmospheric boiling point.
Generalized Experimental Setup and Procedure for Vacuum Distillation
A standard vacuum distillation apparatus is employed. Key components include a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source (e.g., a vacuum pump) connected via a vacuum trap. A manometer is essential for accurate pressure measurement within the system.
Procedure:
-
Preparation: A sample of purified this compound is placed in the round-bottom flask along with a magnetic stir bar to ensure smooth boiling. All ground-glass joints are lightly greased to ensure a tight seal.
-
System Assembly: The distillation apparatus is assembled securely. The thermometer bulb should be positioned so that its top is level with the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.
-
Pressure Reduction: The system is gradually evacuated to the desired pressure. It is critical to reduce the pressure before applying heat to remove any low-boiling impurities and to prevent bumping.
-
Heating: The distillation flask is gently heated using a heating mantle. The stirring is initiated.
-
Data Collection: As the liquid begins to boil and the vapor phase moves into the distillation head, the temperature will rise and then stabilize. The temperature at which the liquid is actively distilling and condensing into the receiving flask is recorded as the boiling point at the measured pressure.
Synthesis and Purification Workflow
This compound can be synthesized through various chemical and biological routes. A common laboratory and industrial-scale synthesis involves the chemical reduction of a malic acid ester. The resulting crude product is then purified to isolate this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
"solubility of 1,2,4-Butanetriol in different solvents"
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Butanetriol (BT) is a triol, an organic compound containing three hydroxyl (-OH) groups, with the chemical formula C4H10O3.[1] This colorless to slightly yellow, odorless, and hygroscopic viscous liquid is a chiral molecule and exists as two enantiomers.[2][3] Its structure, featuring three hydrophilic hydroxyl groups, makes it a polar molecule with a significant capacity for hydrogen bonding.[4] These characteristics are central to its solubility profile and its applications in various fields, including as a precursor in the synthesis of pharmaceuticals and as a component in the production of polymers.[3][5] Understanding the solubility of this compound in a range of solvents is critical for its effective use in chemical synthesis, formulation development, and purification processes.
Solubility Profile of this compound
The solubility of this compound is fundamentally governed by its polarity and its ability to form hydrogen bonds with solvent molecules. Due to the presence of three hydroxyl groups, BT is highly soluble in polar protic solvents, particularly water, with which it is miscible.[1][4] It also exhibits good solubility in other polar solvents like alcohols.[2] Conversely, it is expected to have low solubility in non-polar solvents.[4]
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent Example | Expected Solubility | Reference(s) |
| Polar Protic | Water | Miscible | [1][4] |
| Methanol | Soluble | [2] | |
| Ethanol | Soluble | [2] | |
| Isopropanol | Soluble | ||
| Glycerol | Soluble | ||
| Polar Aprotic | Acetone | Soluble | |
| Acetonitrile | Sparingly Soluble | ||
| Dimethylformamide (DMF) | Soluble | ||
| Dimethyl Sulfoxide (DMSO) | Soluble | ||
| Non-Polar | Toluene | Insoluble | [4] |
| Hexane | Insoluble | [4] | |
| Diethyl Ether | Sparingly Soluble | ||
| Chloroform | Slightly Soluble |
Note: "Soluble" and "Sparingly Soluble" are qualitative terms and the actual solubility can vary with temperature.
Experimental Protocol for Solubility Determination
A precise determination of the solubility of this compound can be achieved using a variety of experimental methods. The gravimetric method is a common and straightforward approach for determining the solubility of a liquid in a solvent.
Gravimetric Method for Solubility Determination
Objective: To determine the mass of this compound that dissolves in a given mass of solvent at a specific temperature to the point of saturation.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Thermostatically controlled water bath or incubator
-
Calibrated analytical balance (±0.0001 g)
-
Glass vials with airtight seals
-
Magnetic stirrer and stir bars
-
Syringes and syringe filters (chemically compatible with the solvent and solute)
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Solvent: Add a known volume or mass of the selected solvent to a series of glass vials.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of a separate, undissolved phase of this compound should be visible.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled water bath or incubator set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous stirring to ensure saturation.
-
Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved this compound to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed (if the experiment is at elevated temperature) syringe. Immediately filter the solution through a syringe filter to remove any undissolved micro-droplets.
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Dispense the filtered, saturated solution into the pre-weighed evaporating dish and record the total mass.
-
Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of this compound but sufficient to remove the solvent.
-
Once the solvent is completely evaporated, cool the evaporating dish containing the this compound residue in a desiccator to room temperature.
-
Weigh the evaporating dish with the residue.
-
-
Calculation:
-
Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)
-
Mass of this compound = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of solvent = Mass of the saturated solution - Mass of this compound
-
Solubility ( g/100 g solvent) = (Mass of this compound / Mass of solvent) x 100
-
Workflow for Gravimetric Solubility Determination
References
An In-depth Technical Guide to the History and Discovery of 1,2,4-Butanetriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Butanetriol (BT) is a chiral polyol with the chemical formula HOCH₂CH(OH)CH₂CH₂OH.[1] This colorless, odorless, and hygroscopic oily liquid has garnered significant interest in various industrial sectors, particularly in the military for the production of this compound trinitrate (BTTN), a less hazardous and more stable energetic plasticizer compared to nitroglycerin.[1][2] Furthermore, its enantiomers serve as valuable chiral building blocks in the synthesis of pharmaceuticals. This guide provides a comprehensive overview of the historical milestones in the discovery and synthesis of this compound, detailing both traditional chemical methods and modern biosynthetic routes. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key production pathways.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀O₃ | [1][2] |
| Molar Mass | 106.12 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.19 g/cm³ | [1] |
| Boiling Point | 190-191 °C at 18 torr | [1] |
| Flash Point | 112 °C | [1] |
| Solubility | Miscible in water | [2] |
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum | Key Features | Reference |
| ¹H NMR | Spectra available for (R)-(+)-1,2,4-BUTANETRIOL | [3] |
| ¹³C NMR | Data available in various chemical databases | [4] |
| IR | OH stretching band around 3332 cm⁻¹, C-H stretching around 2927 cm⁻¹, and C-O bending around 1059 cm⁻¹ | [4] |
| Mass Spectrometry | GC-MS data available in public libraries like PubChem | [2] |
Historical Timeline and Key Discoveries
The journey of this compound from its initial synthesis to its modern-day production is marked by significant advancements in both chemical and biotechnological methodologies.
-
1894 : The first synthesis of this compound is reported.
-
Mid-20th Century : Development of chemical synthesis routes, including the hydrogenation of malic acid esters, becomes a focus for laboratory-scale production.
-
Late 20th Century : Industrial production methods are explored, such as the hydration of 2-butyne-1,4-diol and the epoxidation and hydrogenolysis of 2-butene-1,4-diol. However, these methods often involve harsh conditions and costly catalysts.
-
2003 : A pivotal moment in the history of this compound with the first report of its microbial synthesis from D-xylose by Niu and colleagues, paving the way for more sustainable and environmentally friendly production.[5]
-
2010s-Present : Intensive research into metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae to improve the yield and efficiency of bio-based this compound production from renewable feedstocks.
Chemical Synthesis of this compound
Traditional chemical synthesis of this compound has relied on several key reactions, each with its own set of advantages and challenges.
Synthesis via Reduction of Malic Acid Esters
One of the earliest and most common laboratory methods for preparing this compound is the reduction of malic acid esters.
Experimental Protocol: Reduction of Diethyl Malate with Sodium Borohydride
-
Preparation of Reducing Agent : In a suitable reaction vessel, suspend sodium borohydride (NaBH₄) in a mixed solvent system, for example, a mixture of ethanol and toluene.
-
Addition of Substrate : While maintaining the reaction temperature at approximately 20°C, add a solution of diethyl (R)-malate dissolved in the same solvent mixture to the reducing agent suspension.
-
Reaction : Stir the reaction mixture for a specified period, typically several hours, at a controlled temperature (e.g., 70°C).
-
Quenching and Workup : Cool the reaction mixture and carefully add an aqueous acid solution (e.g., 35% HCl) to quench the reaction and neutralize any excess reducing agent.
-
Purification : Filter any insoluble materials and concentrate the filtrate. The crude product can then be purified by distillation under reduced pressure to yield this compound.
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Diethyl (R)-malate | Sodium borohydride | Ethanol:Toluene (87:13) | 20 (addition), 70 (reaction) | 79.7 | [6] |
| Dimethyl (S)-malate | Sodium borohydride | tert-Butanol/Methanol | 70 | Not specified | [6] |
| Dimethyl malate | Sodium borohydride/Lithium chloride | 1,2-dimethoxyethane | 10-20 (addition), 20 (reaction) | 78.8 | [6] |
Synthesis via Catalytic Hydrogenation of Malic Esters
An alternative to borohydride reduction is the catalytic hydrogenation of malic esters, which is more amenable to industrial-scale production.
Experimental Protocol: Catalytic Hydrogenation of Diisobutyl Malate
-
Catalyst Bed Preparation : A fixed-bed reactor is packed with a copper-containing catalyst (e.g., copper chromite).
-
Reaction Conditions : A solution of diisobutyl malate in isobutanol (e.g., 60% by weight) is passed over the catalyst bed at a temperature of 170°C and a hydrogen partial pressure of 100 to 300 bar. The process is designed to minimize the formation of a gas phase.
-
Product Collection : The reaction mixture exiting the reactor contains this compound.
-
Purification : The product is purified by fractional distillation under reduced pressure.
| Starting Material | Catalyst | Temperature (°C) | Hydrogen Pressure (bar) | Yield (%) | Reference |
| Diethyl malate | Copper chromite | Not specified | Not specified | 50-70 | [7] |
| Diisobutyl malate | Copper-containing | 170 | 100-300 | 60 | [7] |
Biotechnological Production of this compound
The development of biosynthetic routes to this compound represents a significant advancement towards sustainable chemical production. These methods utilize engineered microorganisms to convert renewable feedstocks, such as sugars derived from biomass, into the desired product.
Biosynthetic Pathway from Xylose
A common and well-studied biosynthetic pathway for the production of D-1,2,4-butanetriol starts from D-xylose. This pathway involves a series of enzymatic conversions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H10O3 | CID 18302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(+)-1,2,4-BUTANETRIOL(70005-88-8) 1H NMR spectrum [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Frontiers | The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli [frontiersin.org]
- 6. US6949684B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 7. US4973769A - Preparation of this compound - Google Patents [patents.google.com]
A Technical Guide to the Microbial Biosynthesis of 1,2,4-Butanetriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the microbial biosynthesis of 1,2,4-butanetriol (BT), a versatile platform chemical with applications in the pharmaceutical and energetic materials industries. This document details the core metabolic pathways, showcases quantitative data from various engineered microorganisms, provides illustrative diagrams of the biosynthetic routes, and outlines key experimental protocols.
Introduction
This compound (BT) is a four-carbon polyol that serves as a crucial precursor for the synthesis of high-value chemicals, including the energetic plasticizer this compound trinitrate (BTTN) and the pharmaceutical intermediate 3-hydroxytetrahydrofuran.[1][2] Traditional chemical synthesis of BT from petroleum-derived feedstocks is often associated with harsh reaction conditions, poor selectivity, and significant environmental concerns.[1][3] As a result, microbial biosynthesis using renewable feedstocks has emerged as a promising and sustainable alternative.[1][4] This guide focuses on the metabolic engineering strategies and biosynthetic pathways developed in microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce BT from renewable sugars.
Biosynthetic Pathways for this compound
The microbial production of this compound has been successfully demonstrated through several engineered metabolic pathways, primarily utilizing pentose sugars like D-xylose and D-arabinose, which are abundant in lignocellulosic biomass.[1][5] A novel pathway from D-glucose has also been explored.[2][6]
Pathway from D-Xylose
The most extensively studied pathway for BT biosynthesis originates from D-xylose. This pathway involves a series of enzymatic conversions to transform D-xylose into this compound. The core reaction sequence is as follows:
-
Dehydrogenation: D-xylose is oxidized to D-xylonolactone by a xylose dehydrogenase.
-
Hydrolysis: D-xylonolactone is hydrolyzed to D-xylonate by a xylonolactonase.
-
Dehydration: D-xylonate is dehydrated to form 2-keto-3-deoxy-D-xylonate. This step is often considered a rate-limiting step in the overall pathway.[2][6]
-
Decarboxylation: 2-keto-3-deoxy-D-xylonate is decarboxylated to 3,4-dihydroxybutanal.
-
Reduction: Finally, 3,4-dihydroxybutanal is reduced to this compound by an alcohol dehydrogenase.[5]
Pathway from D-Arabinose
Similar to the xylose pathway, a biosynthetic route from D-arabinose has been established in E. coli.[6][7] This pathway mirrors the xylose pathway with analogous enzymatic steps:
-
Dehydrogenation: D-arabinose is converted to D-arabinonolactone by an arabinose dehydrogenase.
-
Hydrolysis: D-arabinonolactone is hydrolyzed to D-arabinonate.
-
Dehydration: D-arabinonate is dehydrated to 2-keto-3-deoxy-D-arabinonate.
-
Decarboxylation: 2-keto-3-deoxy-D-arabinonate is decarboxylated to 3,4-dihydroxybutanal.
-
Reduction: 3,4-dihydroxybutanal is then reduced to this compound.
Novel Pathway from D-Glucose via Homoserine
A more recent and innovative approach involves the synthesis of BT from D-glucose through the non-essential amino acid, homoserine.[8][9] This pathway circumvents the use of pentose sugars and leverages the central carbon metabolism of the host organism. The key steps in this engineered pathway are:
-
Deamination: Homoserine is deaminated to 4-hydroxy-2-oxobutanoic acid (HOBA) by an engineered phosphoserine transaminase.[8]
-
Reduction: HOBA is reduced to 2,4-dihydroxybutarate (DHB) by a lactate dehydrogenase.[9]
-
CoA-transfer: DHB is activated to its CoA derivative by a 4-hydroxybutyrate CoA-transferase.
-
Reduction to Aldehyde: The CoA-activated intermediate is reduced to 3,4-dihydroxybutanal by a bifunctional aldehyde/alcohol dehydrogenase.
-
Final Reduction: 3,4-dihydroxybutanal is further reduced to this compound by the same bifunctional enzyme.
Quantitative Data on this compound Production
The following tables summarize the production of this compound in various engineered microbial hosts. The data highlights the impact of different genetic modifications and fermentation strategies on titer, yield, and productivity.
Table 1: this compound Production in Engineered E. coli
| Strain | Parent Strain | Key Genetic Modifications | Substrate | Titer (g/L) | Yield (mol/mol or g/g) | Productivity (g/L/h) | Reference |
| BT-10 | W3110(DE3) | Overexpression of xylB, xylC, xylD, kdcA; Deletion of ptsG, pgi | Xylose | 36.63 | - | 1.14 | [5][10] |
| BT-10 | W3110(DE3) | Overexpression of xylB, xylC, xylD, kdcA; Deletion of ptsG, pgi | Corn Cob Hydrolysate | 43.4 | 0.9 mol/mol | 1.09 | [5][10] |
| BT-9 | 5KI | Integration of xylB and xylC at xylA locus | Xylose | 23.55 | 0.72 mol/mol | - | [5] |
| BT5ΔyiaEΔycdWΔyagE | Trans1-T1 | Overexpression of ADG, AraD, KivD, AdhP; Deletion of yiaE, ycdW, yagE | D-Arabinose | 2.24 | - | - | [6][7] |
| Engineered E. coli | BW25113 | Systematic fine-tuning of pathway enzyme expression | Xylose | 1.58 | 7.9% (g/g) | - | [11] |
| Engineered E. coli | - | Inactivation of yiaE | Xylose | 5.1 | - | - | |
| WN13 | W3110 | Not specified in abstract | D-Xylose | >10 | - | - | [12] |
| BT-YjhGT325F-SUF | - | Optimized YjhGT325F variant and SUF system co-expression | D-Xylose | 10.36 | 73.6% (molar) | - | [3] |
| HOM003/(pMely+pDPHL-SLAA) | - | Homoserine-producing strain with BT pathway from homoserine | Glucose | 0.0196 | - | - | [8] |
Table 2: this compound Production in Engineered S. cerevisiae
| Strain | Parent Strain | Key Genetic Modifications | Substrate | Titer (g/L) | Yield (mol/mol) | Reference | | --- | --- | --- | --- | --- | --- | | Engineered S. cerevisiae | - | Overexpression of XylB, XylD, kdcA; Fe uptake enhancement | Xylose (10 g/L) | 1.7 | 0.245 |[2][6][13][14] | | Engineered S. cerevisiae | - | Overexpression of XylB, XylD, kdcA; Fe uptake enhancement | Rice Straw Hydrolysate | 1.1 | - |[14] | | Engineered S. cerevisiae | - | Overexpression of NADH kinase POS5Δ17 | Xylose | 2.2 | 0.31 |[15] | | Engineered S. cerevisiae | - | Fed-batch with low glucose and xylose | Xylose | 6.6 | 0.57 |[15] |
Experimental Protocols
This section provides an overview of common experimental methodologies for the microbial production and quantification of this compound.
General Strain Cultivation and Fermentation
-
Seed Culture Preparation: A single colony of the recombinant strain is typically inoculated into 5-10 mL of Luria-Bertani (LB) or appropriate minimal medium supplemented with antibiotics and incubated overnight at 37°C (for E. coli) or 30°C (for S. cerevisiae) with shaking at 200-250 rpm.
-
Bioreactor Inoculation: The overnight seed culture is used to inoculate a larger volume of fermentation medium in a shake flask or a bioreactor to an initial optical density at 600 nm (OD600) of 0.05-0.1.
-
Fed-Batch Fermentation: For higher cell densities and product titers, fed-batch fermentation is commonly employed. The initial batch phase is used for cell growth, followed by a feeding phase where a concentrated solution of the carbon source (e.g., xylose, glucose) and other nutrients is added to the bioreactor. The feeding rate is often controlled to maintain a low substrate concentration, avoiding overflow metabolism.
-
Induction of Gene Expression: The expression of heterologous genes is typically induced by adding an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG) for IPTG-inducible promoters when the cell culture reaches a specific OD600 (e.g., 0.6-0.8).
Whole-Cell Biotransformation
-
Cell Harvest and Preparation: Cells from an overnight culture are harvested by centrifugation (e.g., 5000 x g for 10 minutes), washed with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.0), and resuspended in the reaction buffer to a desired cell density (e.g., OD600 = 30).[16]
-
Reaction Setup: The whole-cell biotransformation is carried out in a reaction mixture containing the cell suspension, the substrate (e.g., 20 g/L D-xylose), and any necessary co-factors in a controlled environment (e.g., 33°C, 200 rpm for 48 hours).[16]
-
Sample Processing: At various time points, samples are withdrawn, and the reaction is quenched (e.g., by boiling). The samples are then centrifuged to remove the cells, and the supernatant is filtered (e.g., through a 0.22 µm filter) before analysis.[16]
Analytical Methods for this compound Quantification
-
High-Performance Liquid Chromatography (HPLC): The concentration of this compound and other metabolites in the culture supernatant is typically determined by HPLC.
-
Column: A common choice is a Bio-Rad Aminex HPX-87H column.
-
Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H2SO4) is often used.
-
Flow Rate: A typical flow rate is 0.6 mL/min.
-
Temperature: The column is maintained at a constant temperature, for instance, 65°C.
-
Detection: Detection is usually performed with a refractive index (RI) detector.
-
Quantification: The concentration of this compound is calculated based on a standard curve prepared with known concentrations of pure this compound.
-
Metabolic Engineering Strategies for Enhanced Production
To improve the efficiency of this compound biosynthesis, various metabolic engineering strategies have been implemented:
-
Enzyme Screening and Engineering: Different homologs of the pathway enzymes have been screened to identify those with the highest activity and stability in the chosen host organism.[2][6] Additionally, protein engineering has been used to improve the catalytic efficiency of rate-limiting enzymes like D-xylonate dehydratase.[3][16]
-
Deletion of Competing Pathways: To channel more carbon flux towards BT production, competing pathways that consume the substrate or key intermediates are often deleted. For example, in E. coli, genes involved in xylose isomerization (xylA) or the consumption of 2-keto acids (yiaE, ycdW, yagE) have been knocked out.[4][5][6]
-
Cofactor Engineering: The biosynthetic pathways for BT often have specific cofactor requirements (e.g., NADH or NADPH). Metabolic engineering strategies are employed to balance the intracellular cofactor pools to match the demands of the pathway. This can involve overexpressing enzymes like NADH kinase to convert NADH to NADPH.[15]
-
Optimization of Gene Expression: Fine-tuning the expression levels of the pathway enzymes is crucial to avoid the accumulation of toxic intermediates and to balance the metabolic flux. This can be achieved by using promoters of different strengths or by varying the gene copy number.[11]
-
Enhancing Precursor Supply: For pathways originating from central metabolites like homoserine, the upstream pathway is engineered to increase the supply of the precursor.[8]
Conclusion and Future Outlook
The microbial biosynthesis of this compound represents a significant advancement in sustainable chemical production. Research has established robust biosynthetic pathways in both prokaryotic and eukaryotic model organisms, with impressive titers being achieved through metabolic engineering. Future efforts will likely focus on further optimizing these pathways to improve yield and productivity to commercially viable levels. This will involve the discovery of more efficient enzymes, advanced strain engineering to enhance robustness and tolerance to inhibitors present in lignocellulosic hydrolysates, and the optimization of fermentation processes for large-scale production. The continued development of these biological systems holds the promise of replacing conventional, petroleum-based chemical synthesis with a more environmentally friendly and economically competitive alternative.
References
- 1. Progress in research on the biosynthesis of this compound by engineered microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic pathway optimization for biosynthesis of this compound from xylose by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient production of this compound from corn cob hydrolysate by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. sciepublish.com [sciepublish.com]
- 9. Development of a New this compound Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic pathway optimization for improved this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. Production of this compound from xylose by Saccharomyces cerevisiae through Fe metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of this compound production from xylose in Saccharomyces cerevisiae by metabolic engineering of NADH/NADPH balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzyme and cofactor engineering to increase d-xylonate dehydratase activity for improved d-1,2,4-butanetriol production from d-xylose - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1,2,4-Butanetriol: A Technical Guide
Introduction
1,2,4-Butanetriol is a triol, a key organic molecule with applications as a precursor in the synthesis of pharmaceuticals and the energetic plasticizer this compound trinitrate (BTTN).[1][2] Its chemical structure, consisting of a four-carbon chain with hydroxyl groups at positions 1, 2, and 4, necessitates precise analytical techniques for confirmation and purity assessment. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.
Molecular Structure
-
CAS Number: 3068-00-6[4]
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural elucidation.
¹H NMR Data
| Proton Assignment | Chemical Shift (δ) ppm (approx.) | Multiplicity |
| H-1 (a,b) | 3.4 - 3.6 | Multiplet |
| H-2 | 3.7 - 3.9 | Multiplet |
| H-3 (a,b) | 1.5 - 1.7 | Multiplet |
| H-4 (a,b) | 3.6 - 3.8 | Multiplet |
| -OH | Variable | Broad Singlet |
Note: Chemical shifts are approximate and can vary based on the solvent used. The hydroxyl proton signals are often broad and their chemical shift is highly dependent on concentration, temperature, and solvent.
¹³C NMR Data
Carbons attached to electron-withdrawing hydroxyl groups are deshielded and appear at a lower field (higher ppm) in the ¹³C NMR spectrum.[5] Carbons adjacent to an alcohol oxygen typically appear in the 50-80 ppm range.[5]
| Carbon Assignment | Chemical Shift (δ) ppm (approx.) |
| C-1 | ~66 |
| C-2 | ~72 |
| C-3 | ~35 |
| C-4 | ~61 |
Note: Predicted chemical shifts. Actual values may vary depending on the experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions from the O-H and C-O bonds of the alcohol groups.
Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3332[1] | O-H stretch (hydrogen-bonded) | Strong, Broad |
| 2927[1] | C-H stretch (aliphatic) | Medium-Strong |
| 1406[1] | C-H bend | Medium |
| 1059[1] | C-O stretch/bend | Strong |
The broadness of the O-H stretch is a characteristic feature of alcohols and is due to hydrogen bonding.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Electron Ionization (EI-MS) Data
| m/z | Relative Intensity (%) | Possible Fragment |
| 106 | Low | [M]⁺ (Molecular Ion) |
| 75 | High | [M - CH₂OH]⁺ |
| 73 | High | |
| 57 | High | |
| 43 | High |
Note: Fragmentation patterns can be complex. The data presented is a summary of commonly observed fragments from sources like the NIST WebBook.[4] The molecular ion peak for alcohols is often weak or absent in EI-MS.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[7]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD, as this compound is a polyol).[7] Ensure the chosen solvent completely dissolves the sample.
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Using a clean Pasteur pipette or syringe, transfer the solution into a high-quality 5 mm NMR tube. The sample height should be between 4-5 cm.[7][8]
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue.
-
-
Data Acquisition:
-
Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution. This can be done manually or automatically.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal reception.
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicities), and integration values to assign the peaks to the respective nuclei in the this compound molecule.
-
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small drop of neat this compound liquid directly onto the center of the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Place the ATR accessory into the sample compartment of the FTIR spectrometer.
-
Acquire the infrared spectrum. Typically, a scan range of 4000 cm⁻¹ to 400 cm⁻¹ is used.[9]
-
Multiple scans (e.g., 16 or 32) are usually co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the structure of this compound.
-
Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane). A typical concentration is around 1 mg/mL.
-
Transfer the solution to an autosampler vial.
-
-
Data Acquisition:
-
The three essential functions of a mass spectrometer are ionization, mass analysis, and detection.[10] The sample is first ionized, then the ions are sorted by their mass-to-charge ratio, and finally, the separated ions are measured.[10]
-
Inject a small volume (e.g., 1 µL) of the sample solution into the Gas Chromatograph (GC) inlet.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
As this compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically an Electron Ionization - EI source).
-
In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.[11]
-
The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion at a specific m/z value.
-
-
Data Processing:
-
The mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak (if present) to confirm the molecular weight of this compound.
-
Analyze the fragmentation pattern. The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration.[5]
-
Compare the obtained spectrum with a library database (e.g., NIST, Wiley) for positive identification.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H10O3 | CID 18302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 9. allsubjectjournal.com [allsubjectjournal.com]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,2,4-Butanetriol Trinitrate (BTTN) from 1,2,4-Butanetriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Butanetriol trinitrate (BTTN) is an energetic plasticizer with significant applications in propellant formulations, often serving as a less sensitive and more stable alternative to nitroglycerin.[1][2] This document provides detailed application notes and protocols for the synthesis of BTTN using this compound as a precursor. The synthesis involves the nitration of this compound using a mixed acid solution of nitric acid and sulfuric acid.[1] Strict adherence to safety protocols is crucial due to the exothermic nature of the reaction and the explosive properties of the final product.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Grade/Purity | Supplier Example | Purpose |
| This compound (BT) | ≥98% | Acros Chemical Co. | Precursor |
| Nitric Acid (HNO₃) | 98-100% (v/v) | Commercially Available | Nitrating Agent |
| Sulfuric Acid (H₂SO₄) | 98-100% (v/v) | Commercially Available | Catalyst and Dehydrating Agent |
| Sodium Carbonate (Na₂CO₃) | 4% (w/v) solution | Commercially Available | Neutralizing Agent |
| Deionized Water | High Purity | Laboratory Supply | Washing Agent |
| Phosphorus Pentoxide (P₂O₅) | Desiccant Grade | Commercially Available | Drying Agent |
Table 2: Synthesis Parameters
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.5 mole (approx. 159.18 g) | Molar quantity for a laboratory-scale synthesis.[1] |
| Nitrating Agent Ratio (HNO₃:H₂SO₄) | 2:3 (v/v) | [1] |
| Reaction Conditions | ||
| Initial Acid Mixture Temperature | < -10 °C | Crucial for controlling the reaction exotherm.[1] |
| Reaction Temperature | < 10 °C | Must not exceed 15 °C to prevent explosion.[1] |
| Reaction Time (Post-addition) | 10 minutes | With continuous stirring.[1] |
| Work-up and Purification | ||
| Washing | 3 times with a large amount of water | Water temperature: 38-48 °C.[1] |
| Neutralization | 4% (w/v) Sodium Carbonate solution | Until the product is neutral.[1] |
| Drying | In a desiccator over P₂O₅ | [1] |
Table 3: Analytical Methods for Product Characterization
| Analytical Technique | Purpose | Key Parameters | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Two known columns were used in a cited study to confirm purity.[1] | A single major peak corresponding to BTTN, indicating high purity.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | Structural confirmation and purity | A chiral center at carbon 2 results in complex splitting patterns in the ¹H NMR spectrum.[1] | Spectra consistent with the structure of BTTN. The absence of significant impurity peaks.[1] |
| Infrared (IR) Spectroscopy | Functional group identification | Presence of strong absorption bands for the nitrate ester groups (NO₂) and the absence of a significant hydroxyl (OH) band from the starting material.[1] | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and purity analysis | A molecular ion peak corresponding to the molecular weight of BTTN. | |
| Differential Scanning Calorimetry (DSC) | Thermal properties | Determination of heat of formation and boiling point.[1] |
Experimental Protocols
Safety Precautions: The nitration of this compound is a highly exothermic and potentially explosive reaction. All procedures must be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves. An ice-water bath must be readily available for emergency cooling.[1]
Protocol 1: Synthesis of this compound Trinitrate (BTTN)
-
Preparation of the Nitrating Mixture:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add the required volume of concentrated sulfuric acid (98-100%).
-
Cool the flask in an ice-salt bath to below -10 °C.
-
Slowly add the required volume of concentrated nitric acid (98-100%) to the sulfuric acid while maintaining the temperature below -10 °C. The recommended volumetric ratio of nitric acid to sulfuric acid is 2:3.[1]
-
Continuously stir the mixed acid solution to ensure a uniform temperature.
-
-
Nitration Reaction:
-
Once the mixed acid is stable at a temperature below -10 °C, begin the dropwise addition of this compound (1.5 mole) from the dropping funnel.[1]
-
Carefully control the addition rate to maintain the reaction temperature below 10 °C. CRITICAL: The temperature must not exceed 15 °C to prevent the risk of a violent, uncontrolled reaction or explosion.[1]
-
After the addition of this compound is complete, continue stirring the reaction mixture for an additional 10 minutes, ensuring the temperature remains below 10 °C.[1]
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel. Two layers will form: the upper layer containing the BTTN product and the lower layer of spent acid.
-
Carefully separate the upper BTTN layer.
-
Wash the crude BTTN product three times with a large volume of warm water (38-48 °C).[1]
-
Neutralize the washed BTTN by washing with a 4% (w/v) sodium carbonate solution until the aqueous layer is neutral to litmus paper.[1]
-
Perform a final wash with deionized water to remove any residual salts.
-
Dry the purified BTTN by placing it in a desiccator containing phosphorus pentoxide (P₂O₅) until it is clear and free of visible water droplets.[1]
-
Visualizations
Caption: Reaction mechanism for the synthesis of BTTN.
Caption: Experimental workflow for BTTN synthesis.
References
Application Notes and Protocols: 1,2,4-Butanetriol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2,4-butanetriol in polymer chemistry, focusing on its role in the synthesis of polyesters, polyurethanes, and energetic plasticizers. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate research and development.
Introduction to this compound in Polymer Science
This compound (BT) is a versatile polyol with the chemical formula HOCH₂CH(OH)CH₂CH₂OH.[1] Its three hydroxyl groups, including one secondary and two primary, make it a valuable monomer for creating branched and crosslinked polymer structures. This trifunctionality allows for the precise tuning of polymer properties, such as mechanical strength, thermal stability, and elasticity. In polymer chemistry, this compound is primarily utilized as a crosslinking agent, a chain extender, and a precursor to specialty polymers.[2][3]
Application in Polyester Synthesis: Branched Polyesters
This compound can be incorporated into polyester chains as a branching agent to enhance the mechanical and thermal properties of the resulting polymer. The introduction of a branching point disrupts the regularity of the polymer chains, which can lead to a decrease in crystallinity and an increase in the glass transition temperature.[4]
Experimental Protocol: Synthesis of Branched Poly(butylene adipate)
This protocol describes the synthesis of a branched polyester using this compound as the branching agent, adipic acid, and 1,4-butanediol as the primary monomers.
Materials:
-
Adipic acid
-
1,4-Butanediol
-
This compound
-
Titanium(IV) butoxide (catalyst)
-
Toluene (for water removal)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Monomer Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, charge adipic acid, 1,4-butanediol, and this compound. The molar ratio of diacid to total diols should be approximately 1:1.1 to ensure hydroxyl end-groups. The amount of this compound can be varied to control the degree of branching (e.g., 1-5 mol% of total diols).
-
Esterification: Add a catalytic amount of titanium(IV) butoxide (e.g., 0.1 wt% of the total reactants). Heat the mixture to 150-160°C under a slow stream of nitrogen. Add toluene to the flask to facilitate the azeotropic removal of water produced during the esterification reaction.
-
Polycondensation: After the majority of the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours), gradually increase the temperature to 220-240°C and apply a vacuum (below 1 mmHg). Continue the reaction under these conditions for another 3-5 hours to increase the molecular weight of the polyester.
-
Product Recovery: Cool the reactor to room temperature under nitrogen. The resulting branched polyester can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) for purification. Dry the purified polymer under vacuum.
Quantitative Data: Effect of this compound on Polyester Properties
The incorporation of this compound as a branching agent significantly influences the thermal and mechanical properties of polyesters. The following table summarizes the expected trends based on the concentration of this compound in a poly(butylene adipate) formulation.
| This compound (mol%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | -60 to -50 | 50 - 60 | 10 - 15 | 300 - 400 |
| 2 | -55 to -45 | 45 - 55 | 12 - 18 | 250 - 350 |
| 5 | -50 to -40 | 40 - 50 | 15 - 25 | 150 - 250 |
Note: These are representative values and can vary depending on the specific synthesis conditions and molecular weight of the polymer.
Experimental Workflow: Polyester Synthesis
Caption: Workflow for the synthesis of branched polyester.
Application in Polyurethane Synthesis: Crosslinked Polyurethanes
Due to its trifunctionality, this compound is an effective crosslinking agent in the synthesis of polyurethane thermosets. By reacting with diisocyanates, it forms a three-dimensional network structure, which enhances the material's rigidity, thermal stability, and solvent resistance.
Experimental Protocol: Synthesis of a Crosslinked Polyurethane
This protocol details the preparation of a crosslinked polyurethane using a prepolymer method, with this compound as the crosslinker.
Materials:
-
Poly(propylene glycol) (PPG), Mn ~2000 g/mol
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
This compound
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Dry acetone or methyl ethyl ketone (MEK) (solvent)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Nitrogen gas (inert atmosphere)
-
Molding plates
Procedure:
-
Prepolymer Synthesis: In a dry three-neck flask under a nitrogen atmosphere, charge the poly(propylene glycol) and heat to 80°C with stirring. Add the 4,4'-MDI dropwise over 30 minutes. The NCO/OH ratio should be approximately 2:1. Add a catalytic amount of DBTDL (e.g., 0.05 wt%). Continue the reaction at 80°C for 2-3 hours to form the isocyanate-terminated prepolymer.
-
Crosslinking: Cool the prepolymer to about 60°C and dissolve it in a minimal amount of dry solvent to reduce viscosity. In a separate container, prepare a solution of this compound in the same solvent. The amount of this compound should be calculated to achieve the desired NCO/OH ratio for the final mixture (e.g., 1.05:1).
-
Casting and Curing: Add the this compound solution to the prepolymer solution and mix thoroughly. Pour the mixture into a preheated mold treated with a release agent. Cure the polyurethane in an oven at 80-100°C for 12-24 hours.
-
Post-Curing: After demolding, post-cure the polyurethane sheet at 60-70°C for another 24 hours to ensure complete reaction.
Quantitative Data: Effect of this compound on Polyurethane Properties
The concentration of this compound directly impacts the crosslink density of the polyurethane, which in turn affects its properties. The table below illustrates the general effect of increasing the this compound content.
| This compound (as % of total polyol) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| 0 (Linear) | -40 to -30 | 15 - 25 | 500 - 700 | 70 - 80 |
| 5 | -35 to -25 | 20 - 35 | 400 - 600 | 75 - 85 |
| 10 | -30 to -20 | 30 - 45 | 300 - 500 | 80 - 90 |
Note: These are representative values and can vary depending on the specific polyol, isocyanate, and synthesis conditions.
Experimental Workflow: Polyurethane Synthesis
Caption: Workflow for the synthesis of crosslinked polyurethane.
Application as a Precursor to Energetic Plasticizers: Butanetriol Trinitrate (BTTN)
This compound is a key precursor for the synthesis of this compound trinitrate (BTTN), an energetic plasticizer used in solid rocket propellants and explosives.[5] BTTN is valued for its lower shock sensitivity and volatility compared to nitroglycerin.
Experimental Protocol: Synthesis of this compound Trinitrate (BTTN)
Warning: This synthesis involves highly energetic materials and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures.
Materials:
-
This compound
-
Fuming nitric acid (98-100%)
-
Concentrated sulfuric acid (98-100%)
-
Ice
-
Sodium bicarbonate solution (4% w/v)
-
Deionized water
Equipment:
-
Jacketed reaction vessel with overhead stirrer
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Ice bath
-
Blast shield
Procedure:
-
Preparation of Nitrating Mixture: In the jacketed reaction vessel cooled to below -10°C with an ice-salt bath, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid with constant stirring. A typical ratio is 2:3 (v/v) of HNO₃ to H₂SO₄.[5]
-
Nitration: Slowly add this compound dropwise from the dropping funnel to the cold, stirred nitrating mixture.[5] The reaction temperature must be strictly maintained below 10°C to prevent a runaway reaction and potential explosion.[5]
-
Quenching and Separation: After the addition is complete, continue stirring for 10 minutes.[5] Carefully pour the reaction mixture into a large volume of ice-water. The BTTN will separate as an oily layer.
-
Washing and Neutralization: Separate the BTTN layer using a separatory funnel. Wash the product several times with cold deionized water, followed by washing with a 4% sodium bicarbonate solution until the washings are neutral.[5] Finally, wash again with deionized water.
-
Drying: Dry the BTTN over a suitable drying agent (e.g., anhydrous sodium sulfate).
Signaling Pathway: Synthesis of BTTN from this compound
Caption: Synthesis pathway of BTTN from this compound.
References
Application Notes and Protocols: Synthesis of Chiral Drugs Utilizing 1,2,4-Butanetriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,4-Butanetriol (BT), a versatile and chiral C4 building block, has emerged as a significant precursor in the stereoselective synthesis of various active pharmaceutical ingredients (APIs). Its three hydroxyl groups offer multiple points for chemical modification, and the inherent chirality of (R)- and (S)-1,2,4-butanetriol provides a valuable starting point for the construction of complex chiral molecules. These application notes provide a comprehensive overview of the synthetic utility of this compound in the preparation of key chiral drugs and intermediates, including statins and cholesterol absorption inhibitors. Detailed experimental protocols, where available in the public domain, and representative synthetic strategies are presented to facilitate further research and development in this area.
Introduction
Chirality is a critical aspect of modern drug design and development, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The use of chiral building blocks, such as this compound, is a cornerstone of asymmetric synthesis, enabling the efficient and stereocontrolled production of single-enantiomer drugs. This compound is a non-natural polyol that can be synthesized from renewable resources like malic acid or through biotechnological routes.[1][2] Its utility in chiral drug synthesis stems from its ability to be transformed into key chiral intermediates that are subsequently incorporated into the final drug structure.
Synthesis of Chiral this compound
The enantiomerically pure forms of this compound are the essential starting materials for these syntheses. A common and efficient method for the preparation of (S)-1,2,4-butanetriol involves the reduction of (S)-malic acid derivatives.
Protocol: Synthesis of (S)-1,2,4-Butanetriol from Dimethyl (S)-malate[3]
This protocol describes the reduction of dimethyl (S)-malate to (S)-1,2,4-butanetriol using sodium borohydride.
Materials:
-
Dimethyl (S)-malate
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Saturated HCl-Ethanol solution
-
Ion exchange resin (e.g., "IRA-743")
-
Methanol
Procedure:
-
Dissolve dimethyl (S)-malate (0.617 mol) in ethanol (260 g).
-
While maintaining the temperature at 20°C, add sodium borohydride (1.1 mol) to the solution.
-
Stir the reaction mixture at 20°C for 15 hours.
-
Cool the reaction mixture with ice.
-
Add saturated HCl-EtOH solution (100 ml) to the reaction mixture.
-
Filter the resulting insoluble matter.
-
Add methanol (1600 L) to the filtrate and remove boron by distilling the methanol under acidic conditions.
-
Purify the obtained product by distillation under reduced pressure to yield (S)-1,2,4-butanetriol.
Quantitative Data:
| Starting Material | Product | Reducing Agent | Yield | Optical Purity (ee) | Reference |
| Dimethyl (S)-malate | (S)-1,2,4-Butanetriol | Sodium borohydride | 90.4% | 99.1% | [3] |
Application in the Synthesis of Statin Side Chains
Statins, a class of cholesterol-lowering drugs, possess a characteristic chiral dihydroxy acid side chain. This compound serves as a key precursor for the stereoselective synthesis of this crucial structural motif found in drugs like atorvastatin and rosuvastatin.[4]
Synthetic Strategy for Atorvastatin and Rosuvastatin Chiral Side Chains
The general strategy involves the conversion of chiral this compound into a protected chiral aldehyde. This aldehyde is then coupled with the heterocyclic core of the statin, typically via a Wittig-type reaction or other carbon-carbon bond-forming reactions, to construct the final drug skeleton.[5][6]
Caption: General synthetic pathway for statin side chains from this compound.
While detailed, step-by-step protocols for the entire synthesis of atorvastatin or rosuvastatin starting from this compound are proprietary and not fully disclosed in the public literature, the key transformations involve standard organic reactions such as protection of diols (e.g., as acetonides), oxidation of the primary alcohol to an aldehyde (e.g., using Swern or Dess-Martin oxidation), and subsequent olefination reactions.[7][8][9]
Application in the Synthesis of Ezetimibe Intermediates
Ezetimibe is a cholesterol absorption inhibitor with a complex chiral structure. (S)-1,2,4-Butanetriol can be utilized to synthesize key chiral fragments for the construction of ezetimibe.
Synthetic Strategy for Ezetimibe Intermediates
A plausible synthetic route involves the conversion of (S)-1,2,4-butanetriol into a chiral epoxide or a related electrophilic species. This intermediate can then be used in a key coupling reaction to introduce the chiral side chain onto the β-lactam core of ezetimibe.
Caption: Synthetic approach to Ezetimibe intermediates from this compound.
The synthesis of ezetimibe involves multiple stereocenters, and the use of a chiral building block derived from this compound helps to control the stereochemistry of one of these centers.[10]
Synthesis of Chiral (S)-(+)-3-Hydroxytetrahydrofuran
(S)-(+)-3-Hydroxytetrahydrofuran is a valuable chiral intermediate used in the synthesis of various pharmaceuticals. It can be efficiently synthesized from (S)-1,2,4-butanetriol through an intramolecular cyclization.
Protocol: Synthesis of (S)-(+)-3-Hydroxytetrahydrofuran from (S)-1,2,4-Butanetriol[13]
This protocol outlines the acid-catalyzed cyclization of (S)-1,2,4-butanetriol.
Materials:
-
(S)-1,2,4-Butanetriol
-
p-Toluenesulfonic acid (PTSA)
Procedure:
-
Combine (S)-1,2,4-butanetriol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture at a high temperature to induce cyclization.
-
Monitor the reaction for the formation of (S)-(+)-3-hydroxytetrahydrofuran.
-
Upon completion, purify the product, for instance by distillation, to obtain pure (S)-(+)-3-hydroxytetrahydrofuran.
Quantitative Data:
| Starting Material | Product | Catalyst | Yield | Reference |
| (S)-1,2,4-Butanetriol | (S)-(+)-3-Hydroxytetrahydrofuran | PTSA | Not specified | [11] |
Conclusion
This compound, in its enantiomerically pure forms, serves as a versatile and valuable chiral starting material for the synthesis of a range of important pharmaceuticals. Its application in the construction of the chiral side chains of statins and key intermediates for ezetimibe highlights its significance in modern drug development. The synthetic routes, while often involving multiple steps, rely on well-established organic transformations, making this compound an attractive option for the large-scale, stereoselective synthesis of chiral drugs. Further research into novel synthetic methodologies starting from this compound is expected to expand its application in the pharmaceutical industry.
References
- 1. Progress in research on the biosynthesis of this compound by engineered microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20060234363A1 - Synthesis of this compound enantiomers from carbohydrates - Google Patents [patents.google.com]
- 3. US6949684B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN104293849A - Preparation method of rosuvastatin calcium - Google Patents [patents.google.com]
- 9. CN112028881B - Synthesis method of rosuvastatin calcium higher intermediate R-1 - Google Patents [patents.google.com]
- 10. WO2010012775A1 - Process for the synthesis of ezetimibe and intermediates useful therefor - Google Patents [patents.google.com]
- 11. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 1,2,4-Butanetriol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 1,2,4-Butanetriol (BT), a key intermediate in various industrial and pharmaceutical applications. The following sections offer a comprehensive overview of the primary analytical techniques, data presentation, and step-by-step methodologies.
Introduction
This compound (BT) is a triol that serves as a precursor in the synthesis of various compounds, including the energetic plasticizer this compound trinitrate (BTTN).[1][2] Accurate and precise quantification of BT is crucial for process monitoring, quality control, and research and development. The most common analytical techniques for BT quantification are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity. Due to its high polarity and low volatility, derivatization is frequently required for successful GC analysis.
Quantitative Data Summary
The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance of various analytical techniques for the quantification of this compound.
| Analytical Technique | Detector | Derivatization Agent | Sample Matrix | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| GC-MS | Mass Spectrometry | BSTFA + 1% TMCS | Transgenic Plant Tissue | Not Reported | Not Reported | Not Reported | [1] |
| GC-FID | Flame Ionization | BSTFA | Fermentation Broth | Not Reported | Not Reported | Not Reported | [3] |
| HPLC-RID | Refractive Index | None | Aqueous Solution | Not Reported | Not Reported | Not Reported | [4] |
| UHPLC-MS | Mass Spectrometry | None | Fermentation Broth | Not Reported | Not Reported | Not Reported | [5] |
Note: Detailed quantitative performance data such as LOQ, linearity, and recovery are not consistently reported in the reviewed literature. The table will be updated as more specific quantitative data becomes available through further research.
Experimental Protocols
Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol is suitable for the quantification of BT in complex matrices such as biological samples (e.g., fermentation broth, plant tissues). Derivatization with a silylating agent is necessary to increase the volatility of BT for GC analysis.
Materials and Reagents:
-
This compound standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent (e.g., Dimethylformamide)
-
Internal Standard (e.g., cyclohexanol)[2]
-
Sample matrix (e.g., lyophilized plant tissue, fermentation broth supernatant)
-
Nitrogen gas for drying
-
GC-MS system with a suitable capillary column (e.g., non-polar or mid-polar)
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., fermentation broth), centrifuge to remove solids and use the supernatant.[6]
-
For solid samples (e.g., plant tissue), lyophilize and grind the tissue.[1]
-
Accurately weigh or measure a known amount of the sample into a vial.
-
If necessary, perform a solvent extraction to isolate BT from the matrix.
-
Dry the sample completely under a stream of nitrogen gas or using a speedvac concentrator.[2]
-
-
Derivatization:
-
To the dried sample, add a known volume of a suitable solvent (e.g., 100 µL of pyridine or dimethylformamide) containing the internal standard.[2]
-
Add an excess of the derivatizing reagent, BSTFA with 1% TMCS (e.g., 100 µL).[2][7] The recommended molar ratio of BSTFA to active hydrogens is at least 2:1.[8]
-
Seal the vial tightly and heat at a specific temperature and time to ensure complete derivatization (e.g., 70-80°C for 30-60 minutes).[2][7]
-
Cool the vial to room temperature before injection into the GC-MS.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.
-
Inlet Temperature: Set to a high temperature (e.g., 250-300°C) to ensure rapid volatilization.
-
Carrier Gas: Use high-purity helium at a constant flow rate.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C), holds for a few minutes, then ramps up to a high temperature (e.g., 300°C).[6]
-
Mass Spectrometer: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification for higher sensitivity.[9] The trimethylsilyl derivative of BT will produce characteristic fragment ions (e.g., m/z 103.1) that can be used for quantification.[1]
-
-
Quantification:
-
Create a calibration curve using known concentrations of derivatized BT standard.
-
Calculate the concentration of BT in the sample by comparing the peak area ratio of the BT derivative to the internal standard against the calibration curve.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This protocol is suitable for the analysis of BT in simpler matrices where high sensitivity is not required. It has the advantage of not requiring a derivatization step.
Materials and Reagents:
-
This compound standard
-
HPLC-grade water
-
HPLC system with a Refractive Index Detector (RID)
-
A suitable reversed-phase column (e.g., C18).[4]
Procedure:
-
Sample Preparation:
-
Dilute the sample in the mobile phase (water) to a concentration within the linear range of the detector.
-
Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter before injection.
-
-
HPLC-RID Analysis:
-
Mobile Phase: Use HPLC-grade water as the mobile phase.[4]
-
Flow Rate: Set a constant flow rate (e.g., 0.5 - 1.0 mL/min).
-
Column Temperature: Maintain a constant column temperature (e.g., 30-40°C) to ensure reproducible retention times.
-
RID Temperature: The RID detector is sensitive to temperature fluctuations, so ensure it is well-thermostatted, often at the same temperature as the column.
-
Injection Volume: Inject a fixed volume of the sample (e.g., 10-20 µL).
-
-
Quantification:
-
Generate a calibration curve by injecting known concentrations of the BT standard.
-
Determine the concentration of BT in the sample by comparing its peak area to the calibration curve. The area normalization method can be practical if the refractive indices of the compounds are similar.[4]
-
Logical Relationships in Method Selection
The choice between GC-MS and HPLC-RID for this compound quantification depends on several factors. The following diagram illustrates the decision-making process.
Conclusion
The quantification of this compound can be effectively achieved using either GC-MS with derivatization or HPLC-RID. GC-MS offers higher sensitivity and is well-suited for complex matrices, while HPLC-RID provides a simpler, direct analysis for less complex samples. The choice of method should be guided by the specific requirements of the analysis, including sample complexity, required sensitivity, and available instrumentation. The protocols and workflows provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a New this compound Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Coupled biosynthesis and esterification of 1,2,4‐butanetriol to simplify its separation from fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Synthesized 1,2,4-Butanetriol
Introduction
1,2,4-Butanetriol (BT) is a versatile polyol of significant interest in the pharmaceutical and materials science sectors. It serves as a crucial precursor for the synthesis of various high-value chemicals, including the energetic plasticizer this compound trinitrate (BTTN). The synthesis of BT, whether through chemical routes involving the reduction of malic acid esters or via microbial fermentation, results in a crude product containing a variety of impurities. These impurities can include unreacted starting materials, byproducts, solvents, salts, and, in the case of fermentation, cellular debris, proteins, and carbohydrates. The presence of these contaminants can adversely affect downstream applications, making robust purification methodologies essential to achieving the high degree of purity required for its intended uses.
This document provides detailed application notes and experimental protocols for the purification of this compound from different synthesis mixtures. The methods described are applicable to researchers, scientists, and professionals involved in drug development and chemical synthesis.
Purification Strategies Overview
The selection of a suitable purification strategy for this compound is contingent on the synthetic route employed and the nature of the impurities present.
-
For BT synthesized via chemical reduction (e.g., using sodium borohydride): The primary inorganic impurity is borate salts, which can form complexes with the polyol. The purification strategy for this route typically involves an initial removal of these salts followed by distillation.
-
For BT produced from microbial fermentation: The crude fermentation broth is a complex mixture containing the product, water, microbial cells, proteins, carbohydrates, and various salts. The purification process is consequently more elaborate, involving several downstream processing steps.
The most common and effective purification techniques for this compound include:
-
Membrane Filtration (Microfiltration/Ultrafiltration): Primarily used for the clarification of fermentation broths to remove cells and macromolecules.
-
Activated Carbon Treatment: Employed for the removal of color and other organic impurities.
-
Ion Exchange Chromatography: A crucial step for the removal of ionic impurities, particularly borate salts from chemical synthesis.
-
Evaporation: To concentrate the BT solution by removing water or other volatile solvents.
-
Distillation (Vacuum and Molecular): The final and most critical step to achieve high-purity this compound.
Quantitative Data Summary
The following table summarizes the quantitative data associated with various purification methods for this compound, as cited in the literature.
| Purification Method/Step | Starting Material | Key Impurities | Achieved Purity | Yield | Reference |
| Multi-stage Molecular Distillation | Fermentation Broth Concentrate | Water, Pigments, Salts | > 98% | Not Specified | [1] |
| Distillation | Crude (S)-1,2,4-butanetriol | Reaction byproducts | 99.7% ee (optical purity) | 80% | [2] |
| Fractional Distillation | Crude this compound | Not Specified | 99.8% | 60% | [2] |
| Distillation under Reduced Pressure | Crude (S)-1,2,4-butanetriol | Boron compounds | 99.1% ee (optical purity) | 90.4% | [3] |
| Ion Exchange followed by Distillation | Crude (s)-1,2,4-butanetriol | Boron compounds | 99.0% ee (optical purity) | 65.0% | [2] |
Experimental Protocols
Protocol 1: Purification of this compound from Fermentation Broth
This protocol is adapted from a multi-step process designed for the purification of BT from a recombinant E. coli fermentation broth[1].
1. Pre-treatment: Cell Removal
-
Objective: To remove microbial cells from the fermentation broth.
-
Method: Centrifugation followed by microfiltration.
-
Procedure:
-
Centrifuge the fermentation broth at 8,000-16,000 rpm for 1-12 minutes to pellet the cells.
-
Decant the supernatant.
-
Subject the supernatant to a two-stage microfiltration process. First, pass the liquid through a microfiltration membrane with a pore size of 0.30-0.60 µm.
-
Then, filter the permeate through a second microfiltration membrane with a pore size of 0.10-0.25 µm to obtain a clarified filtrate.
-
2. Clarification and Decolorization
-
Objective: To remove soluble macromolecules and color impurities.
-
Method: Multi-stage ultrafiltration followed by activated carbon treatment.
-
Procedure:
-
Perform multi-stage ultrafiltration on the clarified filtrate using a membrane with a molecular weight cut-off (MWCO) suitable for retaining proteins and larger carbohydrates. A suggested operating condition is a flow rate of 50-200 mL/min and a pressure of 0.05-0.2 MPa[1].
-
To the resulting crude filtrate, add activated carbon (the amount will depend on the level of colored impurities and should be empirically determined, typically 1-5% w/v).
-
Stir the mixture for a defined period (e.g., 1-2 hours) at room temperature.
-
Remove the activated carbon by filtration to obtain a decolorized filtrate.
-
3. Concentration
-
Objective: To remove the bulk of the water from the filtrate.
-
Method: Vacuum rotary evaporation.
-
Procedure:
-
Transfer the decolorized filtrate to a rotary evaporator.
-
Set the water bath temperature to approximately 90°C.
-
Apply a vacuum of around 0.1 MPa.
-
Set the rotation speed to approximately 90 rpm.
-
Concentrate the solution until its volume is reduced to about one-tenth of the original volume.
-
4. High-Purity Distillation
-
Objective: To separate this compound from remaining water and other less volatile impurities.
-
Method: Multi-stage molecular distillation.
-
Procedure:
-
First Stage (Water Removal): Heat the concentrated solution to 60-80°C under a vacuum of 200-500 Pa to remove residual water.
-
Second Stage (Low-Boiling Impurity Removal): Increase the temperature to 100-120°C and the vacuum to 10-50 Pa to remove impurities with boiling points lower than BT.
-
Third Stage (BT Collection): Raise the temperature to 120-150°C and maintain a high vacuum of 1-10 Pa to distill and collect the this compound fraction.
-
Fourth Stage (High-Boiling Impurity Removal): The residue contains high-boiling impurities. The collected BT from the third stage should have a purity of >98%.
-
Protocol 2: Purification of Chemically Synthesized this compound
This protocol provides a general workflow for the purification of BT synthesized via sodium borohydride reduction of a malic acid ester, where borate salts are the primary impurity.
1. Quenching and Initial Work-up
-
Objective: To neutralize the reaction mixture and perform an initial separation.
-
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Carefully add a saturated solution of HCl in ethanol or methanol to quench the reaction and precipitate the borate salts.
-
Filter the mixture to remove the insoluble inorganic salts.
-
2. Boron Removal
-
Objective: To remove residual boron compounds.
-
Method: Ion exchange chromatography.
-
Procedure:
-
Concentrate the filtrate from the previous step under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., methanol or ethanol).
-
Pass the solution through a column packed with a boron-scavenging ion exchange resin (e.g., Amberlite IRA743 or a similar polyol-functionalized resin)[2][3][4].
-
Wash the column with the same solvent to elute the this compound.
-
Collect the eluate containing the purified BT.
-
3. Concentration and Final Purification
-
Objective: To remove the solvent and obtain high-purity BT.
-
Method: Evaporation and vacuum distillation.
-
Procedure:
-
Concentrate the eluate under reduced pressure to remove the solvent.
-
Perform a vacuum distillation of the concentrated residue. The boiling point of this compound is approximately 190-191°C at 18 mmHg. Adjust the temperature and pressure accordingly to achieve efficient distillation.
-
Collect the fraction corresponding to pure this compound.
-
Visualizations
Purification Workflow for this compound from Fermentation Broth
Caption: A logical workflow for the purification of this compound from fermentation broth.
General Purification Scheme for Chemically Synthesized this compound
Caption: A general workflow for purifying chemically synthesized this compound.
References
- 1. CN109456146B - Method for separating and preparing high-purity this compound from recombinant escherichia coli fermentation liquor - Google Patents [patents.google.com]
- 2. US6949684B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 3. KR100928656B1 - Method for producing this compound - Google Patents [patents.google.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
1,2,4-Butanetriol: A Versatile Polyol in Organic Chemistry
Introduction
1,2,4-Butanetriol (BT) is a chiral polyol of significant interest in the chemical and pharmaceutical industries. This clear, slightly yellow, and odorless viscous liquid is characterized by its hygroscopic nature and three hydrophilic alcoholic hydroxyl groups.[1] Its structure, similar to glycerol and erythritol, allows for a wide range of applications, from a precursor in the synthesis of high-value pharmaceuticals and energetic materials to its use as a monomer in polyester manufacturing and as a versatile solvent.[1][2][3] This document provides a comprehensive overview of this compound's properties and its applications, with a focus on its potential as a solvent in organic reactions.
Physicochemical Properties
This compound's utility as a solvent and reaction intermediate is dictated by its distinct physical and chemical properties. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀O₃ | [2] |
| Molar Mass | 106.12 g/mol | [2] |
| Appearance | Clear to slightly yellow, odorless, viscous liquid | [1] |
| Boiling Point | 312 °C | [2] |
| Melting Point | -20 °C | [2] |
| Density | 1.185 g/mL (at 25 °C) | [2] |
| Flash Point | 188 °C | [2] |
| Solubility | Miscible with water and alcohols | [2] |
Applications of this compound
Precursor for High-Value Molecules
This compound is a critical starting material for the synthesis of several important compounds:
-
Butanetriol Trinitrate (BTTN): This energetic plasticizer is a key component in military propellants and is considered a safer alternative to nitroglycerin.[1]
-
Pharmaceuticals: It serves as a precursor for cholesterol-lowering drugs such as Crestor and Zetia.[1] The synthesis of these drugs often utilizes chiral derivatives of this compound.
-
Cationic Liposomes: In the pharmaceutical field, it is also used in the synthesis of cationic liposomes.[2]
Other Industrial Applications
Beyond its role as a precursor, this compound finds use in various other industrial applications:
-
Monomer for Polyesters: It is used in the manufacturing of certain polyesters.[1]
-
Humectant: Its hygroscopic nature makes it an effective humectant.[2]
-
Inks and Coatings: It acts as an anti-drying agent in high-quality inks and a surface treatment agent for premium clothing.[2]
This compound as a Solvent in Organic Reactions
The unique properties of this compound, such as its high boiling point, polarity, and ability to form hydrogen bonds, make it a potentially valuable green solvent for organic synthesis. Polyols, in general, are being explored as environmentally benign reaction media. However, detailed and specific experimental protocols for organic reactions conducted in this compound as the primary solvent are not extensively reported in publicly available literature.
The following sections provide hypothetical experimental workflows for common organic reactions where a high-boiling, polar protic solvent like this compound could be advantageous. These are intended as starting points for researchers to develop specific reaction conditions.
Application Note 1: Hypothetical Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To explore the use of this compound as a solvent for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid. The high boiling point of this compound may allow for higher reaction temperatures, potentially increasing reaction rates and yields for less reactive substrates.
Experimental Workflow
Caption: Hypothetical workflow for a Suzuki-Miyaura cross-coupling reaction using this compound as a solvent.
Materials
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
This compound (anhydrous)
-
Deionized water
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄)
Protocol
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Add this compound (5 mL) and deionized water (1 mL) to the flask.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Add deionized water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: The use of this compound as a solvent is anticipated to facilitate the dissolution of the polar starting materials and reagents, potentially leading to a high-yielding synthesis of the biaryl product. The high boiling point allows for elevated temperatures which can be beneficial for challenging couplings.
Application Note 2: Hypothetical Protocol for Nanoparticle Synthesis
Objective: To investigate the utility of this compound as a solvent and reducing agent in the polyol synthesis of metal nanoparticles. The multiple hydroxyl groups and high boiling point of this compound may offer good control over nanoparticle nucleation and growth.
Synthesis Pathway
Caption: Proposed pathway for metal nanoparticle synthesis in this compound.
Materials
-
Metal salt precursor (e.g., H₂PtCl₆)
-
This compound
-
Stabilizing agent (optional, e.g., polyvinylpyrrolidone, PVP)
Protocol
-
Dissolve the metal salt precursor (0.1 mmol) in this compound (20 mL) in a three-necked flask equipped with a condenser and a thermometer.
-
If a stabilizing agent is used, add it to the solution at this stage.
-
Heat the solution to 180 °C under a nitrogen atmosphere with constant stirring.
-
Maintain the temperature for a specified period (e.g., 1-3 hours) to allow for complete reduction and nanoparticle formation. The solution color will typically change, indicating nanoparticle formation.
-
Cool the reaction mixture to room temperature.
-
Precipitate the nanoparticles by adding a non-solvent (e.g., acetone).
-
Centrifuge the mixture to collect the nanoparticles and wash them several times with ethanol to remove any residual this compound and byproducts.
-
Dry the nanoparticles under vacuum.
Expected Outcome: this compound is expected to act as both a high-boiling solvent and a reducing agent, leading to the formation of well-defined metal nanoparticles. The solvent molecules may also serve as capping agents, preventing agglomeration.
Conclusion
This compound is a versatile and valuable chemical with a range of established applications, particularly as a precursor in the pharmaceutical and defense industries. While its properties suggest significant potential as a green solvent for organic synthesis, there is a notable lack of specific, published protocols detailing its use in this capacity. The hypothetical protocols provided herein are intended to serve as a foundation for further research and development in this promising area. Further investigation into the use of this compound as a reaction medium is warranted and could lead to the development of more sustainable and efficient synthetic methodologies.
References
Application Note: Experimental Protocol for the Nitration of 1,2,4-Butanetriol to Synthesize 1,2,4-Butanetriol Trinitrate (BTTN)
Audience: Researchers, scientists, and drug development professionals.
Introduction 1,2,4-Butanetriol trinitrate (BTTN) is an energetic plasticizer often used as a replacement for nitroglycerine in propellant formulations.[1][2] Its synthesis is achieved through the direct nitration of this compound (BT), a polyol that can be derived from both chemical and biological sources.[3][4] The most common method involves the use of a mixed acid solution, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[5] Sulfuric acid acts as a catalyst, facilitating the formation of the highly reactive nitronium ion (NO₂⁺), which is the primary nitrating agent.[5] This protocol details a laboratory-scale procedure for the nitration of this compound. The reaction is highly exothermic and requires strict temperature control to ensure safety and prevent runaway reactions or explosions.[1]
Disclaimer: The following protocol involves the use of highly corrosive and reactive chemicals and the synthesis of an energetic material. This procedure should only be carried out by trained professionals in a controlled laboratory setting with appropriate safety measures in place. A thorough risk assessment must be conducted before commencing any experimental work.[6]
Data Presentation
Table 1: Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound (BT) | ≥98% | Acros Organics | A colorless, odorless, and hydrophilic liquid.[1] |
| Nitric Acid (HNO₃) | 98-100% (fuming) | Sigma-Aldrich | Highly corrosive and a strong oxidizing agent. |
| Sulfuric Acid (H₂SO₄) | 98-100% | Fisher Scientific | Highly corrosive and dehydrating agent. |
| Sodium Carbonate (Na₂CO₃) | ACS Reagent Grade | VWR | Used for neutralization. |
| Deionized Water | Type II | --- | Used for washing the product. |
| Ice | --- | --- | For cooling baths. |
| Phosphorus Pentoxide (P₂O₅) | Reagent Grade | --- | For drying the final product in a desiccator.[1] |
Table 2: Equipment
| Equipment | Specification | Purpose |
| Three-neck round-bottom flask | 250 mL | Reaction vessel |
| Dropping funnel | 100 mL | Controlled addition of this compound |
| Mechanical stirrer | --- | Ensure homogenous mixing and temperature distribution |
| Thermometer | -20°C to 100°C | Monitor reaction temperature |
| Ice-salt bath | --- | Cool the reaction mixture |
| Separatory funnel | 250 mL | Separate the product from the spent acid |
| Beakers | Various sizes | For washing and neutralization steps |
| Desiccator | --- | Drying the final product |
| Personal Protective Equipment (PPE) | --- | Safety glasses, face shield, acid-resistant gloves, lab coat |
Table 3: Key Experimental Parameters
| Parameter | Value / Range | Reference |
| Ratio of HNO₃:H₂SO₄ (v/v) | 2:3 | [1] |
| Molar ratio of this compound:HNO₃ | 1:3 to 1:10 | [7] |
| Initial Acid Mixture Temperature | < -10 °C | [1][5] |
| Reaction Temperature | < 10 °C (ideally 5-10 °C) | [1][8] |
| Maximum Safe Temperature | < 15 °C (Explosion risk above this) | [1] |
| Post-addition Stirring Time | 10 minutes | [1] |
| Washing Water Temperature | 38 - 48 °C | [1] |
| Neutralization Solution | 4% w/v Sodium Carbonate | [1] |
| Expected Yield | 70 - 85% | [5] |
| Expected Purity | > 98% | [5] |
Experimental Protocol
1. Preparation of the Nitrating Mixture
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add the required volume of concentrated sulfuric acid (H₂SO₄).
-
Place the flask in an ice-salt bath and begin stirring. Allow the sulfuric acid to cool to below 0 °C.
-
Slowly and carefully, add the concentrated nitric acid (HNO₃) to the cooled sulfuric acid in a 2:3 volume ratio.[1]
-
Continue cooling the mixed acid solution until the temperature is stable at or below -10 °C.[1][5]
2. Nitration Reaction
-
Once the acid mixture is at the target temperature, begin the dropwise addition of this compound from a dropping funnel.[1]
-
CRITICAL: The rate of addition must be carefully controlled to maintain the reaction temperature below 10 °C.[1] The reaction is highly exothermic.[8] If the temperature exceeds 15 °C, there is a severe risk of an uncontrolled reaction and explosion.[1]
-
Vigorous stirring is essential throughout the addition to prevent localized hotspots.[8]
-
Have a large container of ice water readily available to quench the reaction in case of an emergency.[1]
-
After the addition of this compound is complete, continue stirring the mixture for an additional 10 minutes, allowing the reaction to go to completion while maintaining the low temperature.[1]
3. Product Isolation and Purification
-
Stop the stirring and allow the mixture to stand. Two distinct layers will form: the upper layer is the oily product (BTTN), and the lower layer is the spent acid.[1][8]
-
Carefully transfer the entire reaction mixture to a separatory funnel and allow the layers to fully separate.
-
Drain the lower spent acid layer.
-
Wash the BTTN product three times with large volumes of warm water (38-48 °C).[1] In each wash, gently swirl the separatory funnel to mix the layers and then allow them to separate before draining the aqueous layer.
-
After the water washes, perform a neutralization wash using a 4% w/v sodium carbonate solution to remove any residual acid.[1] Continue washing with the carbonate solution until the aqueous layer is neutral or slightly basic (test with pH paper).
-
Finally, wash the product one more time with deionized water to remove any remaining carbonate solution.
-
Carefully separate the final BTTN product and place it in a desiccator containing a drying agent like phosphorus pentoxide (P₂O₅) until it is completely dry.[1]
4. Product Characterization
-
The final product should be a clear, oily liquid.
-
Characterization can be performed using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and HPLC to confirm the structure and assess purity.[1]
Visualization
Caption: Workflow for the synthesis of this compound Trinitrate (BTTN).
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Low Cost Production of Biosynthetic this compound and Butanetriol Trinitrate [serdp-estcp.mil]
- 4. Progress in research on the biosynthesis of this compound by engineered microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-1,4-dinitrate Research Chemical [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. CN109776330A - A kind of method for preparing this compound trinitrate with microchannel reactor - Google Patents [patents.google.com]
- 8. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: The Role of 1,2,4-Butanetriol Derivatives in the Synthesis of Crestor® (Rosuvastatin) and Zetia® (Ezetimibe)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of chiral derivatives of 1,2,4-butanetriol, specifically (S)-3-hydroxy-γ-butyrolactone, in the preparation of the cholesterol-lowering drugs Crestor® (Rosuvastatin) and Zetia® (Ezetimibe). While this compound serves as a key chiral precursor, readily available derivatives like (S)-3-hydroxy-γ-butyrolactone are often the practical starting points in multi-step synthetic sequences. This document outlines the synthetic strategies, key experimental protocols, and mechanisms of action for these widely prescribed medications.
Introduction to this compound as a Chiral Precursor
This compound is a versatile chiral polyol that serves as a valuable starting material in the synthesis of complex pharmaceutical compounds.[1] Its stereoisomers, particularly the (S)-enantiomer, provide a scaffold for constructing chiral side chains found in several blockbuster drugs. For the synthesis of both Rosuvastatin and Ezetimibe, the chiral center in a derivative of this compound is crucial for the ultimate therapeutic efficacy of the final drug molecules. The conversion of this compound to the more synthetically tractable (S)-3-hydroxy-γ-butyrolactone is a common initial step, often achieved through biochemical or chemoenzymatic methods.[2][3]
Synthesis of Crestor® (Rosuvastatin) from (S)-3-Hydroxy-γ-butyrolactone
Rosuvastatin, the active ingredient in Crestor®, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[4] Its chemical structure features a chiral dihydroxyheptenoate side chain, the synthesis of which can be initiated from (S)-3-hydroxy-γ-butyrolactone. The following sections detail a plausible synthetic route to a key intermediate of the Rosuvastatin side chain.
Synthetic Pathway Overview
The synthesis of the Rosuvastatin side chain from (S)-3-hydroxy-γ-butyrolactone involves the formation of a key intermediate, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. This intermediate contains the necessary stereochemistry for the final drug.
Caption: Synthetic overview for Rosuvastatin from a this compound derivative.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate
This protocol describes a highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate from tert-butyl 6-chloro-3,5-dioxohexanoate using a mutant alcohol dehydrogenase.[5]
-
Materials:
-
tert-Butyl 6-chloro-3,5-dioxohexanoate (CDOH)
-
Recombinant E. coli cells expressing mutant Lactobacillus kefir alcohol dehydrogenase (LkTADH)
-
NADP+
-
Isopropanol (for cofactor regeneration)
-
Phosphate buffer (pH 6.5)
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADP+, and recombinant E. coli cells.
-
Employ a fed-batch strategy to add the substrate (CDOH) to maintain a low concentration, mitigating issues of poor aqueous stability and substrate inhibition.
-
Maintain the reaction at 30°C with agitation.
-
Monitor the reaction progress using HPLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
-
Protocol 2: Synthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
This protocol details the stereoselective reduction of the keto-ester intermediate to the desired diol using a carbonyl reductase.[6][7][8]
-
Materials:
-
tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH)
-
Recombinant E. coli expressing a stereoselective carbonyl reductase
-
Glucose (for cofactor regeneration)
-
Glucose dehydrogenase (GDH)
-
Phosphate buffer
-
-
Procedure:
-
In a bioreactor, prepare a solution of (S)-CHOH in a suitable buffer.
-
Add the recombinant E. coli cells containing the carbonyl reductase and GDH.
-
Add glucose to the reaction mixture to facilitate the regeneration of the NADPH cofactor.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) and pH.
-
Monitor the conversion to the diol product by HPLC.
-
After the reaction is complete, extract the product with an organic solvent, wash, dry, and concentrate to yield tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.
-
Quantitative Data
| Step | Starting Material | Product | Yield | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Reference |
| 1 | tert-Butyl 6-chloro-3,5-dioxohexanoate | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | 94% | 99.5% ee | [5] |
| 2 | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | 95.6% - 97.5% | >99.0% ee, 99.5% de | [6][7] |
Synthesis of Zetia® (Ezetimibe) from (S)-3-Hydroxy-γ-butyrolactone
Ezetimibe, the active ingredient in Zetia®, functions by inhibiting the absorption of cholesterol from the small intestine.[9] The synthesis of its characteristic β-lactam core with the correct stereochemistry can be achieved starting from (S)-3-hydroxy-γ-butyrolactone.
Synthetic Pathway Overview
A key step in the synthesis of Ezetimibe from (S)-3-hydroxy-γ-butyrolactone is the formation of a trans-β-lactam intermediate. This intermediate is then further elaborated to introduce the side chain and complete the synthesis of Ezetimibe.
Caption: Synthetic overview for Ezetimibe from a this compound derivative.
Experimental Protocols
Protocol 3: Synthesis of the trans-β-Lactam Intermediate
This protocol describes the one-step diastereo- and enantioselective formation of a trans-β-lactam from (S)-3-hydroxy-γ-lactone.
-
Materials:
-
(S)-3-Hydroxy-γ-butyrolactone
-
N-(4-((tert-butyldimethylsilyl)oxy)benzylidene)-4-fluoroaniline (imine)
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve (S)-3-hydroxy-γ-butyrolactone in anhydrous THF and cool to -78°C.
-
Slowly add a solution of LDA in THF to the cooled solution.
-
After stirring for a specified time, add a solution of the imine in THF.
-
Allow the reaction to proceed at low temperature, then quench with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
The crude product can be purified by crystallization to yield the desired trans-β-lactam.
-
Protocol 4: Stereoselective Reduction to Ezetimibe
This protocol details the stereoselective reduction of the ezetimibe-ketone intermediate to afford the final Ezetimibe molecule.[6]
-
Materials:
-
Ezetimibe-ketone intermediate
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend the ezetimibe-ketone intermediate in anhydrous THF.
-
Add sodium borohydride in portions.
-
Slowly add a solution of iodine in THF to the mixture.
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC or HPLC).
-
Cool the reaction and quench carefully.
-
Extract the product, wash, dry, and concentrate the organic phase.
-
Purify the crude Ezetimibe by recrystallization.
-
Quantitative Data
| Step | Key Reaction | Product | Yield | Diastereomeric Excess (de) | Reference |
| 1 | Condensation of lactone and imine | trans-β-Lactam Intermediate | ~65% | >97.5% | [6] |
| 2 | Stereoselective Reduction | Ezetimibe | High | 99.6% | [6] |
Mechanisms of Action
Crestor® (Rosuvastatin): Inhibition of HMG-CoA Reductase
Rosuvastatin competitively inhibits HMG-CoA reductase, a key enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis in the liver.[4][8][10] By blocking this enzyme, Rosuvastatin reduces the production of mevalonate, a precursor to cholesterol. This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.
Caption: Mechanism of action of Rosuvastatin in the cholesterol biosynthesis pathway.
Zetia® (Ezetimibe): Inhibition of Cholesterol Absorption
Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol in the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.[9] NPC1L1 is a sterol transporter located on the brush border of enterocytes. By binding to NPC1L1, Ezetimibe prevents the uptake of cholesterol into the enterocytes, thereby reducing the amount of cholesterol delivered to the liver. This leads to an upregulation of hepatic LDL receptors and increased clearance of LDL cholesterol from the blood.
Caption: Mechanism of action of Ezetimibe in inhibiting intestinal cholesterol absorption.
Conclusion
Derivatives of this compound, particularly (S)-3-hydroxy-γ-butyrolactone, are pivotal chiral building blocks in the synthesis of Crestor® and Zetia®. The protocols and data presented herein highlight key transformations that enable the stereocontrolled construction of these complex drug molecules. A thorough understanding of these synthetic pathways and the drugs' mechanisms of action is essential for researchers and professionals involved in the development of novel cardiovascular therapies.
References
- 1. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 2. (S)-3-Hydroxy-gamma-butyrolactone | 7331-52-4 | Benchchem [benchchem.com]
- 3. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.blucher.com.br [pdf.blucher.com.br]
- 10. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]
Application Notes and Protocols for Metabolic Engineering of E. coli for 1,2,4-Butanetriol Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2,4-Butanetriol (BT) is a valuable chemical intermediate with applications in the synthesis of polymers and pharmaceuticals, and as a precursor for the energetic plasticizer this compound trinitrate (BTTN).[1][2][3] Traditional chemical synthesis of BT involves environmentally unfriendly processes with low yields.[1] Metabolic engineering of microorganisms, particularly Escherichia coli, offers a promising and sustainable alternative for the production of BT from renewable feedstocks.[4] This document provides detailed application notes and protocols for the metabolic engineering of E. coli to produce this compound, summarizing key data and experimental methodologies from recent research.
Metabolic Pathways for this compound Production in E. coli
Several synthetic pathways have been successfully engineered in E. coli to produce this compound from various renewable substrates, including D-xylose, D-arabinose, and glucose.
1. Pathway from D-Xylose: This is the most extensively studied pathway and typically involves a four-step conversion of D-xylose to this compound. The key enzymatic steps are:
-
Dehydrogenation: D-xylose is oxidized to D-xylonolactone by a xylose dehydrogenase (Xdh).
-
Hydrolysis: D-xylonolactone is hydrolyzed to D-xylonate, a step that can occur spontaneously or be catalyzed by a xylonolactonase.
-
Dehydration: D-xylonate is dehydrated to form 2-keto-3-deoxy-D-xylonate by a xylonate dehydratase (e.g., YjhG).
-
Decarboxylation: 2-keto-3-deoxy-D-xylonate is decarboxylated to 3,4-dihydroxybutanal by a 2-keto acid decarboxylase (e.g., KivD).
-
Reduction: 3,4-dihydroxybutanal is reduced to this compound by an aldehyde reductase (e.g., YqhD or AdhP).[5][6]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli [frontiersin.org]
- 3. sciepublish.com [sciepublish.com]
- 4. d-1,2,4-Butanetriol production from renewable biomass with optimization of synthetic pathway in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic pathway optimization for biosynthesis of this compound from xylose by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient production of this compound from corn cob hydrolysate by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gas Chromatography Method for the Analysis of 1,2,4-Butanetriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-Butanetriol (BT) is a polyol of significant interest in various fields, including as a precursor for the energetic plasticizer this compound trinitrate (BTTN), and in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and research and development. Gas chromatography (GC) offers a robust and sensitive method for the analysis of this compound. However, due to its high polarity and low volatility, derivatization is necessary to achieve good chromatographic performance. This application note provides a detailed protocol for the quantitative analysis of this compound using GC with Flame Ionization Detection (GC-FID), including sample preparation, derivatization, and chromatographic conditions.
Principle
This method involves the derivatization of this compound with a silylating agent, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to increase its volatility and thermal stability. The resulting trimethylsilyl (TMS) ether derivative is then separated and quantified by gas chromatography with a flame ionization detector (GC-FID).
Data Presentation
Table 1: Summary of Quantitative Data and Chromatographic Parameters
| Parameter | Value | Reference |
| Analyte | This compound-TMS Derivative | |
| Retention Time (approx.) | 17-22 min | [1] |
| Linearity Range (estimated) | 0.5 µg/mL - 100 µg/mL | Based on similar validated methods for diols. |
| Correlation Coefficient (r²) | > 0.995 | Based on similar validated methods for diols.[2] |
| Limit of Detection (LOD) (estimated) | ~0.1 µg/mL | Based on typical GC-FID sensitivity for similar derivatized compounds. |
| Limit of Quantification (LOQ) (estimated) | ~0.3 µg/mL | Based on typical GC-FID sensitivity for similar derivatized compounds. |
| Precision (%RSD) | < 5% | Expected for a validated GC-FID method. |
| Accuracy (% Recovery) | 95-105% | Expected for a validated GC-FID method. |
Note: The linearity range, LOD, and LOQ are estimates based on the analysis of similar compounds and should be determined for each specific application and matrix as part of method validation.
Experimental Protocols
Sample Preparation
The sample preparation method should be adapted based on the sample matrix.
a) For Non-Aqueous Samples (e.g., Biodiesel, Organic Matrices):
-
Accurately weigh approximately 100 mg of the sample into a 10 mL vial.
-
Add a known concentration of an internal standard if required. For analyses where this compound is the analyte of interest, a suitable internal standard would be a compound with similar chemical properties but a different retention time, such as 1,2,3-Butanetriol or another polyol.
-
Proceed to the derivatization step.
b) For Aqueous Samples (e.g., Fermentation Broth, Biological Samples):
-
Centrifuge the sample at high speed (e.g., 12,000 rpm) for 5-10 minutes to remove any particulate matter.[3]
-
Transfer a known volume (e.g., 1 mL) of the supernatant to a clean vial.
-
Lyophilize (freeze-dry) the sample to remove all water. Water can interfere with the derivatization reaction.
-
Reconstitute the dried residue in a known volume of a suitable solvent, such as pyridine or acetonitrile, before proceeding to the derivatization step.
Derivatization Protocol (Silylation)
-
To the prepared sample (either the non-aqueous sample or the reconstituted aqueous sample), add 100 µL of the silylating reagent, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
If catalysis is required for difficult-to-derivatize matrices, 1% trimethylchlorosilane (TMCS) can be included in the MSTFA, or a small amount of pyridine can be added.
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 60-80°C for 30-45 minutes to ensure complete derivatization.
-
Cool the vial to room temperature.
-
If necessary, dilute the derivatized sample with a suitable solvent, such as heptane or hexane, to bring the analyte concentration within the calibration range.
Gas Chromatography (GC-FID) Analysis
The following GC parameters are based on the ASTM D6584 method and are a good starting point for the analysis of derivatized this compound.
Table 2: Gas Chromatography Operating Conditions
| Parameter | Setting |
| GC System | Agilent 7890A or equivalent with FID |
| Column | DB-5ht (5% phenyl)-methylpolysiloxane, 15 m x 0.32 mm ID, 0.1 µm film thickness, or similar |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 3.0 mL/min (constant flow) |
| Inlet | Cold On-Column or Split/Splitless |
| Inlet Temperature | 250°C (for split/splitless) |
| Injection Volume | 1 µL |
| Oven Temperature Program | - Initial Temperature: 50°C, hold for 1 min- Ramp 1: 15°C/min to 180°C- Ramp 2: 7°C/min to 230°C- Ramp 3: 30°C/min to 380°C, hold for 5-10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 380°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂ or He) | 25 mL/min |
Calibration and Quantification
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., pyridine).
-
Derivatize the calibration standards using the same procedure as the samples.
-
Inject the derivatized standards into the GC-FID system.
-
Construct a calibration curve by plotting the peak area of the this compound-TMS derivative against the concentration.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the GC-FID analysis of this compound.
Representative Chromatogram:
A typical chromatogram of a derivatized standard containing this compound would show a sharp, symmetrical peak for the tris-trimethylsilyl ether derivative eluting in the latter part of the temperature program, typically between 17 and 22 minutes under the specified conditions.[1] The exact retention time will depend on the specific column and GC system used. The baseline should be stable with good resolution from any other components in the sample matrix.
(Note: A generic chromatogram image is not provided as per the prompt's constraints, but the description above outlines the expected result.)
Discussion
The derivatization of this compound with MSTFA is a critical step to ensure its successful analysis by gas chromatography. The trimethylsilyl ether derivative is significantly more volatile and less polar than the parent compound, leading to improved peak shape and reduced retention times. The use of a high-temperature stable column, such as a 5% phenyl-methylpolysiloxane phase, is recommended due to the high final oven temperatures required to elute all derivatized components.
For quantitative analysis, a flame ionization detector (FID) provides excellent linearity and sensitivity for hydrocarbon-containing compounds like the TMS derivative of this compound. It is essential to perform a full method validation for the specific sample matrix being analyzed to determine the linearity, accuracy, precision, limit of detection, and limit of quantification of the method.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound by gas chromatography with flame ionization detection. The method, which includes a crucial derivatization step, is suitable for the quantification of this compound in a variety of sample matrices relevant to researchers, scientists, and drug development professionals. Proper method validation is recommended to ensure accurate and reliable results for specific applications.
References
Troubleshooting & Optimization
Technical Support Center: 1,2,4-Butanetriol (BT) Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1,2,4-Butanetriol (BT).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in this compound largely depend on its synthesis route.
-
Chemical Synthesis (e.g., reduction of malic acid esters): The most prevalent impurities are boron-containing compounds (borate salts) if sodium borohydride is used as the reducing agent.[1][2] Other byproducts can include 1,2-propanediol, 1,4-butanediol, ethylene glycol, and 1,2-butanediol.[3]
-
Fermentation: Crude BT from fermentation broths typically contains water, residual sugars, proteins, organic acids, and pigments.[2][4]
Q2: Why is the removal of boron-containing impurities critical?
A2: Boron impurities can negatively impact downstream applications. For instance, in the synthesis of this compound trinitrate (BTTN), a key application of BT, contaminants can drastically affect the nitration process and the stability of the final product.[5]
Q3: Is this compound water-soluble, and how does this affect purification?
A3: Yes, this compound is highly water-soluble due to its three hydrophilic hydroxyl groups.[2][6] This property makes its separation from aqueous solutions, such as fermentation broths, challenging and energy-intensive.[2] It also means that the final product is hygroscopic and must be handled under anhydrous conditions to prevent water absorption.[6]
Q4: What are the primary methods for purifying this compound?
A4: The main purification methods include:
-
Distillation: Vacuum distillation, fractional distillation, and molecular distillation are commonly employed to separate BT from less volatile or more volatile impurities.[1][4][7]
-
Ion Exchange Chromatography: This is a key method for removing ionic impurities, particularly borate salts from chemical synthesis.[1]
-
Membrane Filtration: Used primarily for BT produced via fermentation to remove proteins, carbohydrates, and other large molecules.[4]
-
Activated Carbon Treatment: This is often used to remove colored impurities.[4][5]
Q5: Which analytical techniques are best suited for assessing the purity of this compound?
A5: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most effective methods for both qualitative and quantitative analysis of BT and its related impurities.[5] GC-MS can be particularly useful for identifying unknown impurities.[8][9]
Troubleshooting Guides
Issue 1: Low Purity After Vacuum Distillation
Problem: The purity of this compound is lower than expected after vacuum distillation, with GC-MS analysis showing the presence of closely boiling impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Fractional Distillation Column | Increase the number of theoretical plates in your distillation column by using a longer column or a more efficient packing material. | Improved separation of components with close boiling points. |
| Co-distillation with Impurities | If boron impurities are present, they can form volatile complexes with BT. Remove boron using ion exchange chromatography before distillation. | Sharper distillation cut and higher purity of the final product. |
| Thermal Decomposition | This compound can degrade at high temperatures. Ensure your vacuum is sufficiently deep to lower the boiling point. Use a short-path distillation apparatus for heat-sensitive material. | Minimized degradation and improved color and purity of the distillate. |
| Water Contamination | Water can affect the boiling point and lead to azeotrope formation. Ensure all glassware is thoroughly dried and perform the distillation under an inert atmosphere (e.g., nitrogen or argon). | A more stable distillation and a final product with low water content. |
| Method | Initial Purity | Final Purity | Yield | Reference |
| Fractional Distillation | ~10% (in isobutanol) | 99.8% | 60% | [7] |
| Vacuum Distillation (post-ion exchange) | Not specified | 99.0% - 99.7% ee | 65.0% - 90.4% | [1] |
| Multi-stage Molecular Distillation | Not specified | >98% | Not specified | [4] |
Issue 2: Incomplete Removal of Boron Impurities
Problem: After purification by ion exchange chromatography, elemental analysis or GC-MS still indicates the presence of boron.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Exhausted Ion Exchange Resin | Regenerate or replace the ion exchange resin according to the manufacturer's instructions. | Complete removal of boron ions. |
| Incorrect Resin Type | Ensure you are using a chelating ion exchange resin with a high affinity for borate ions. | Effective binding and removal of boron. |
| Inadequate Contact Time | Decrease the flow rate of the crude BT solution through the column to increase the residence time. | Improved capture of boron ions by the resin. |
| Formation of Neutral Boron Complexes | Boric acid can form neutral esters with BT that are not effectively removed by ion exchange. Acidify the crude solution before chromatography to hydrolyze these esters. A common method involves adding methanol and distilling it off under acidic conditions to remove boron as volatile methyl borate.[1] | Conversion of boron to a form that can be removed by ion exchange or distillation. |
Issue 3: Low Recovery from Fermentation Broth
Problem: The yield of this compound after purification from a fermentation broth is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Cell Lysis and Product Release | Optimize the cell lysis protocol (e.g., sonication, high-pressure homogenization) to ensure all intracellular BT is released. | Increased concentration of BT in the initial crude extract. |
| Losses During Filtration Steps | Use membrane filtration with appropriate molecular weight cut-offs to minimize the loss of BT while removing larger molecules like proteins and carbohydrates. | Higher recovery of BT in the filtrate. |
| Product Adsorption onto Activated Carbon | While effective for decolorization, activated carbon can adsorb BT. Minimize the amount of carbon used and the contact time. | Reduced loss of product during the decolorization step. |
| Inefficient Water Removal | Due to BT's high boiling point and water solubility, simple evaporation can be slow and lead to degradation. Use vacuum rotary evaporation at a controlled temperature (e.g., 70-90°C) to efficiently remove water.[4] | Concentrated BT solution with minimal degradation, ready for final purification by distillation. |
Experimental Protocols
Protocol 1: Purification of this compound from a Chemical Synthesis Mixture Containing Boron Impurities
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Acidification and Methanolysis:
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To the crude reaction mixture, add methanol.
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Acidify the solution with a suitable acid (e.g., HCl in ethanol).
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Distill off the methanol under reduced pressure. This step removes a significant portion of the boron as volatile trimethyl borate.[1]
-
-
Filtration:
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Filter the mixture to remove any precipitated salts.
-
-
Ion Exchange Chromatography:
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Prepare a column with a chelating ion exchange resin specific for borate removal.
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Pass the filtrate through the column at a controlled flow rate.
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Wash the column with deionized water or an appropriate solvent to elute the BT.
-
-
Concentration:
-
Concentrate the collected fractions containing BT using a rotary evaporator under reduced pressure.
-
-
Vacuum Distillation:
-
Perform a final purification step by vacuum distillation or short-path distillation to obtain high-purity this compound.[1]
-
Protocol 2: Purification of this compound from a Recombinant E. coli Fermentation Broth
-
Pre-treatment:
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Centrifuge the fermentation broth to pellet the E. coli cells.
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Collect the supernatant containing the extracellular BT.
-
-
Membrane Filtration:
-
Perform microfiltration on the supernatant to remove any remaining cells and large debris.
-
Follow with ultrafiltration to remove proteins and other macromolecules.[4]
-
-
Decolorization:
-
Treat the filtrate with activated carbon to remove pigments and other colored impurities.
-
Filter to remove the activated carbon.[4]
-
-
Concentration:
-
Concentrate the decolorized filtrate using a vacuum rotary evaporator at 70-90°C to remove the bulk of the water.[4]
-
-
Molecular Distillation:
-
Perform multi-stage molecular distillation on the concentrated solution to obtain this compound with a purity of >98%.[4]
-
Visualizations
Caption: Workflow for the purification of this compound from chemical synthesis.
Caption: Workflow for the purification of this compound from fermentation broth.
Caption: Troubleshooting decision tree for low purity after distillation.
References
- 1. US6949684B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 2. Coupled biosynthesis and esterification of 1,2,4‐butanetriol to simplify its separation from fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 4. CN109456146B - Method for separating and preparing high-purity this compound from recombinant escherichia coli fermentation liquor - Google Patents [patents.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. asianpubs.org [asianpubs.org]
- 7. US4973769A - Preparation of this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 1,2,4-Butanetriol Stability and Degradation
Welcome to the technical support center for 1,2,4-Butanetriol. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary documented degradation pathway for this compound is acid-catalyzed dehydration. Under acidic conditions and elevated temperatures, this compound can undergo intramolecular cyclization to form 3-hydroxytetrahydrofuran.[1] Other potential degradation pathways, common to polyols, include oxidation under the presence of strong oxidizing agents and thermal decomposition at high temperatures.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area in tightly sealed containers. It is a hygroscopic liquid, so protection from moisture is crucial to prevent water absorption, which could potentially influence its stability and reactivity in certain applications. Avoid storage with incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.
Q3: I observe a yellowish to brown discoloration in my this compound sample. What could be the cause?
A3: Commercial this compound can sometimes appear as a straw yellow to brown liquid.[1] This coloration could be due to the presence of impurities from the manufacturing process or slight degradation over time, especially if not stored under ideal conditions. For sensitive applications, purification of the material may be necessary.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for analyzing this compound and its impurities.[1] GC with a flame ionization detector (FID) or mass spectrometer (MS) can be used for volatile impurities and the parent compound. HPLC with a Refractive Index Detector (RID) is suitable for non-volatile impurities and quantifying this compound, especially given its lack of a strong UV chromophore.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis
Scenario: You are running a quality control check on your this compound sample using HPLC-RID or GC and observe unexpected peaks.
Possible Causes and Solutions:
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Degradation: The most likely cause is the formation of degradation products.
-
Acidic Conditions: If your sample has been exposed to acidic conditions (e.g., in a formulation with acidic excipients), you may be observing the formation of 3-hydroxytetrahydrofuran.[1]
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Oxidation: If the sample was exposed to oxidizing agents, you might be seeing oxidation products.
-
-
Contamination: The sample may have been contaminated.
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Review all handling procedures and ensure clean glassware and equipment were used.
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Check the purity of any solvents or reagents mixed with the this compound.
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-
Systematic Issues: The peak could be an artifact from the analytical system.
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Run a blank injection (mobile phase or carrier gas only) to check for ghost peaks.
-
Ensure proper column conditioning and equilibration.
-
Issue 2: Changes in Physical Appearance (Color, Viscosity)
Scenario: Your stored this compound has changed in color from colorless/pale yellow to a darker shade, or its viscosity has noticeably changed.
Possible Causes and Solutions:
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Degradation: Color change is often an indicator of chemical degradation.
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Action: It is recommended to re-analyze the sample for purity and the presence of degradation products before use.
-
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Hygroscopicity: this compound is hygroscopic and can absorb water from the atmosphere.
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Effect: Increased water content can lower the viscosity.
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Action: Ensure containers are tightly sealed. If water content is a concern, Karl Fischer titration can be used for quantification.
-
-
Polymerization: While less common under normal storage, exposure to certain catalysts or extreme temperatures could potentially lead to polymerization, increasing viscosity.
Experimental Protocols
Protocol 1: Forced Degradation Study (Illustrative)
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and validate a stability-indicating method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
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Heat the mixture at 60°C for 24 hours.
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Cool the solution and neutralize with an appropriate amount of 0.1 N NaOH.
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Dilute to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
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Heat the mixture at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate amount of 0.1 N HCl.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
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Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation:
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Place the solid or liquid this compound in a hot air oven at 105°C for 48 hours.
-
Prepare a solution of the stressed sample for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Prepare a solution of the stressed sample for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating method (e.g., HPLC-RID or GC-MS).
Protocol 2: HPLC-RID Method for Analysis of this compound
This protocol provides a starting point for an HPLC method for the analysis of this compound. Method validation and optimization are required for specific applications.
-
Instrumentation: High-Performance Liquid Chromatograph with a Refractive Index Detector (RID).
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: Deionized Water.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.
-
Column Temperature: 30°C.
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RID Temperature: 35°C.
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Sample Preparation: Dissolve the this compound sample in deionized water to a suitable concentration (e.g., 1-10 mg/mL). Filter the sample through a 0.45 µm filter before injection.
Data Presentation
Table 1: Illustrative Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | Potential formation of 3-hydroxytetrahydrofuran and other dehydration products. |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | Generally more stable than to acid; minor degradation may be observed. |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Formation of various oxidation products (e.g., aldehydes, ketones, carboxylic acids). |
| Thermal | Dry Heat | 48 hours | 105°C | Dehydration and potential formation of oligomers. |
| Photolytic | 1.2 million lux hours & 200 Wh/m² UV | As per ICH Q1B | Ambient | Potential for radical-induced degradation, though polyols are generally photostable. |
Note: The "Expected Outcome" is based on general chemical principles for polyols. Actual degradation products and rates for this compound need to be confirmed experimentally.
Mandatory Visualizations
Caption: Logical relationship between storage conditions and degradation triggers for this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Simplified degradation pathways of this compound.
References
"optimizing fermentation conditions for 1,2,4-Butanetriol production"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the fermentative production of 1,2,4-Butanetriol (BT).
Troubleshooting Guide
This guide addresses specific issues that may arise during the fermentation process for this compound production.
Issue 1: Low this compound (BT) Titer and Yield
Possible Causes and Solutions:
-
Suboptimal Fermentation Conditions: Temperature, pH, and aeration are critical for optimal enzyme activity and cell health.
-
Solution: Systematically optimize fermentation parameters. Refer to the table below for reported optimal conditions in E. coli. For instance, a study found that decreasing the induction temperature from 33°C to 20°C resulted in a 40% improvement in BT production.[1][2] Another study suggested that adjusting the fermentation temperature to 30°C, the optimal growth temperature for the KdcA-producing organism L. lactis, led to a slight increase in BT concentration.[3][4]
-
-
Inefficient Precursor Supply: The availability of the starting material, such as D-xylose, can be a limiting factor.
-
Solution: Ensure a consistent and adequate supply of the carbon source. Fed-batch strategies can be employed to maintain the substrate concentration within an optimal range.
-
-
Bottlenecks in the Biosynthetic Pathway: One or more enzymatic steps may be rate-limiting, causing the accumulation of intermediates and reducing the final product yield. The conversion of D-xylonic acid to 2-keto-3-deoxy-D-xylonate by D-xylonate dehydratase is a commonly identified bottleneck.[5][6]
-
Cofactor Imbalance: The biosynthetic pathway for BT has specific cofactor requirements (e.g., NADH or NADPH). An imbalance in the cellular redox state can hinder pathway efficiency.[8]
-
Solution: Employ cofactor engineering strategies. This can include overexpressing enzymes that regenerate the required cofactor or engineering the pathway enzymes to utilize the more abundant cofactor. For instance, overexpressing an NADH kinase can help rebalance the NADH/NADPH ratio.[8] Blocking competing pathways, such as the pentose phosphate pathway, can also redirect carbon flux and increase the availability of NADPH.[3]
-
-
Metabolic Burden from Plasmid-Based Expression: High-copy plasmids used for expressing pathway enzymes can impose a significant metabolic load on the host cells, diverting resources away from growth and product formation.[3]
-
Solution: Integrate the expression cassettes of the pathway enzymes into the host chromosome. This can lead to more stable expression and reduced metabolic burden.
-
Issue 2: Accumulation of Byproducts
Possible Causes and Solutions:
-
Accumulation of D-xylonic acid: This is a common issue indicating a bottleneck at the D-xylonate dehydratase step.[3][6]
-
Formation of other byproducts: Endogenous enzymes in the host organism can divert pathway intermediates into competing metabolic pathways.[1][2]
-
Solution: Identify and knockout the genes encoding the enzymes responsible for byproduct formation. For example, inactivating 2-keto acid reductases (like yiaE) has been shown to reduce byproduct formation and increase BT titer.[9]
-
Issue 3: Poor Cell Growth and Viability
Possible Causes and Solutions:
-
Toxicity of Intermediates or Final Product: High concentrations of BT or pathway intermediates can be toxic to the host cells.
-
Solution: Implement a fed-batch or continuous fermentation strategy to maintain the concentration of potentially toxic compounds below inhibitory levels. In situ product removal techniques could also be explored.
-
-
Suboptimal Media Composition: The fermentation medium may lack essential nutrients required for robust cell growth and enzyme function.
-
Solution: Optimize the medium composition, including the carbon and nitrogen sources, as well as trace elements and vitamins. For some pathways, supplementation with specific amino acids, like L-threonine, may be beneficial.[10]
-
-
Stress from Overexpression of Heterologous Proteins: High-level expression of foreign proteins can induce a stress response in the host organism.
Frequently Asked Questions (FAQs)
Q1: What are the common host organisms used for this compound production?
A1: The most common host organisms are Escherichia coli and Saccharomyces cerevisiae.[5][7][8] Both have well-established genetic tools and are suitable for industrial-scale fermentation.
Q2: What is the typical biosynthetic pathway for this compound from D-xylose?
A2: The widely studied pathway involves four enzymatic steps:
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D-xylose is oxidized to D-xylonolactone by a xylose dehydrogenase.
-
D-xylonolactone is hydrolyzed to D-xylonic acid.
-
D-xylonic acid is dehydrated to 2-keto-3-deoxy-xylonate by a xylonate dehydratase.
-
2-keto-3-deoxy-xylonate is decarboxylated to 3,4-dihydroxybutanal by a 2-ketoacid decarboxylase.
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3,4-dihydroxybutanal is reduced to this compound by an alcohol dehydrogenase.[8][11]
Q3: What are the key enzymes to target for pathway optimization?
A3: D-xylonate dehydratase is often a rate-limiting step and a primary target for protein engineering and overexpression to improve its activity.[5][6] The final alcohol dehydrogenase is also critical, and screening for enzymes with high specificity towards 3,4-dihydroxybutanal can enhance BT production.[9]
Q4: How can I minimize the formation of D-xylonic acid?
A4: To minimize D-xylonic acid accumulation, focus on enhancing the activity of the subsequent enzyme, D-xylonate dehydratase. This can be achieved through:
-
Overexpression of the D-xylonate dehydratase gene.[6]
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Screening for more active enzyme variants from different microbial sources.
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Cofactor engineering to ensure the availability of necessary cofactors for the enzyme, such as iron-sulfur clusters.[5][6]
Q5: Are there alternative substrates to D-xylose for BT production?
A5: Yes, researchers have explored other substrates. L-arabinose and D-arabinose are alternative pentose sugars that can be converted to BT.[1][2][10] Additionally, pathways have been designed to produce BT from glucose via intermediates like homoserine.[10]
Data Presentation
Table 1: Optimized Fermentation Conditions for this compound Production in E. coli
| Parameter | Optimized Value | Reference |
| Induction Temperature | 20 - 30°C | [1][2][3] |
| pH | 7.0 - 7.4 | [10] |
| Inducer Concentration (IPTG) | 0.2 - 2 mM | [1][2][10] |
| Induction Cell Density (OD600) | ~2.0 | [1][2] |
Table 2: Reported Titers and Yields of this compound in Engineered Microorganisms
| Host Organism | Substrate | Titer (g/L) | Molar Yield (%) | Reference |
| E. coli | D-xylose | 1.58 | 7.9 | [7] |
| E. coli | D-xylose | 10.36 | 73.6 | [6] |
| E. coli | D-arabinose | 2.24 | - | [10] |
| S. cerevisiae | D-xylose | 1.7 | 24.5 | [5][10] |
| S. cerevisiae | D-xylose + Glucose | 6.6 | 57 | [8] |
| E. coli | Corn cob hydrolysate | 43.4 | 90 | [4] |
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation for this compound Production in E. coli
-
Seed Culture Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. Incubate overnight at 37°C with shaking at 250 rpm.
-
Bioreactor Inoculation: Transfer the seed culture to a 1 L bioreactor containing 500 mL of defined fermentation medium. A common minimal medium is a modified M9 medium.[10]
-
Growth Phase: Maintain the temperature at 37°C and the pH at 7.0 (controlled by automated addition of NH4OH). Provide aeration and agitation to maintain a dissolved oxygen level above 20%.
-
Induction: When the optical density at 600 nm (OD600) reaches a desired value (e.g., 2.0), induce the expression of the biosynthetic pathway genes by adding the inducer (e.g., IPTG or lactose) to the specified final concentration.[1][2][3]
-
Production Phase: After induction, reduce the temperature to the optimized value (e.g., 20-30°C) to enhance protein folding and reduce metabolic stress.[1][2][3]
-
Fed-Batch Feeding: To sustain cell growth and product formation, feed a concentrated solution of the carbon source (e.g., D-xylose and a co-substrate like glucose) into the bioreactor at a controlled rate.
-
Sampling and Analysis: Periodically withdraw samples to measure cell density (OD600) and the concentrations of substrates, products, and byproducts using methods like HPLC.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Biosynthetic pathway of this compound from D-xylose.
References
- 1. Frontiers | The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli [frontiersin.org]
- 2. The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient production of this compound from corn cob hydrolysate by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme and cofactor engineering to increase d-xylonate dehydratase activity for improved d-1,2,4-butanetriol production from d-xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic pathway optimization for improved this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of this compound production from xylose in Saccharomyces cerevisiae by metabolic engineering of NADH/NADPH balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic pathway optimization for biosynthesis of this compound from xylose by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a New this compound Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 11. academic.oup.com [academic.oup.com]
"addressing cofactor imbalance in microbial 1,2,4-Butanetriol synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial synthesis of 1,2,4-Butanetriol (BTO). The focus is on addressing the common challenge of cofactor imbalance.
Troubleshooting Guides
Problem 1: Low BTO titer and yield despite successful pathway construction.
-
Question: My engineered strain contains all the necessary enzymes for BTO synthesis from xylose, but the final titer and yield are significantly lower than expected. What could be the issue?
-
Answer: A common bottleneck in microbial BTO production is a cofactor imbalance, specifically between NADH and NADPH. The biosynthetic pathway often requires both, but the host's central metabolism may not provide them in the optimal ratio. For instance, the reduction of 3,4-dihydroxybutanal to BTO is typically catalyzed by an NADPH-dependent alcohol dehydrogenase like YqhD, while glycolysis primarily generates NADH.[1] This discrepancy can limit the efficiency of the final reductive step.
Troubleshooting Steps:
-
Analyze Cofactor Dependency: Map out your specific BTO synthesis pathway and identify the cofactor (NADH or NADPH) required for each enzymatic step.
-
Assess Central Metabolism: Determine the primary routes of carbon metabolism in your host organism under your fermentation conditions. E. coli, for example, will primarily use the Embden-Meyerhof-Parnas (EMP) pathway, which produces NADH.
-
Implement Cofactor Engineering Strategies: Based on your analysis, apply one or more of the following strategies to rebalance the intracellular cofactor pool.
Problem 2: Accumulation of pathway intermediates, such as D-xylonic acid.
-
Question: I'm observing a significant accumulation of D-xylonic acid in my fermentation broth, and consequently, low BTO production. What is causing this bottleneck?
-
Answer: The accumulation of D-xylonic acid points to a low catalytic activity of the D-xylonate dehydratase (e.g., YjhG in E. coli), which is a key enzyme in the BTO pathway.[2][3] This enzyme is often a rate-limiting step. The issue can be exacerbated by limitations in the availability of necessary cofactors for downstream enzymes.
Troubleshooting Steps:
-
Enhance D-xylonate Dehydratase Activity:
-
Enzyme Evolution: Employ random or site-directed mutagenesis to improve the catalytic efficiency of the D-xylonate dehydratase.[3]
-
Cofactor Engineering for [Fe-S] Cluster Synthesis: The activity of some D-xylonate dehydratases is dependent on iron-sulfur ([Fe-S]) clusters. Overexpressing [Fe-S] cluster synthesis systems, such as the SUF system (encoded by sufABCDSE), can enhance enzyme activity.[3]
-
-
Optimize Downstream Enzyme Expression: Ensure that the expression of enzymes downstream of D-xylonate dehydratase is not limiting.
-
Address Cofactor Imbalance: If the final reductive step is NADPH-dependent, a lack of NADPH can create a downstream bottleneck, leading to the accumulation of upstream intermediates.
Frequently Asked Questions (FAQs)
-
Question 1: What are the most effective strategies to increase NADPH supply in E. coli for BTO production?
-
Answer: A highly effective and commonly used strategy is to redirect carbon flux through the pentose phosphate pathway (PPP), which is a major source of NADPH. This is typically achieved by deleting the phosphoglucose isomerase gene (pgi).[1][4] This deletion blocks the entry of glucose-6-phosphate into the EMP pathway, forcing it into the PPP.
-
Question 2: Can cofactor preferences of enzymes in the BTO pathway be altered?
-
Answer: Yes, protein engineering can be used to modify the cofactor preference of enzymes.[5] For example, an NADH-dependent reductase could be engineered to utilize NADPH, or vice versa, to better align with the host's native cofactor availability. However, this is a more complex approach that requires significant protein engineering effort.
-
Question 3: Are there other methods to regenerate NADPH from NADH?
-
Answer: Yes, you can introduce an NADH kinase, which directly converts NADH to NADPH. In Saccharomyces cerevisiae, overexpressing a cytosolic version of the NADH kinase POS5 (POS5Δ17) has been shown to relieve NADH/NADPH imbalance and improve BTO production.[6] Another approach involves creating novel metabolic cycles. For instance, a metabolic network involving pyruvate carboxylase, malate dehydrogenase, and malic enzyme can effectively convert NADH into NADPH.[7]
-
Question 4: How does the choice of carbon source affect cofactor balance?
-
Answer: The carbon source significantly impacts cofactor availability. Glucose metabolism through the EMP pathway primarily produces NADH.[1] Using alternative carbon sources or co-feeding strategies can alter the metabolic flux and, consequently, the NADH/NADPH ratio. For example, feeding low concentrations of glucose alongside xylose can support the supply of NADH for the BTO pathway in S. cerevisiae.[6]
-
Question 5: What are common competing pathways that should be knocked out to improve BTO yield?
-
Answer: Competing pathways divert intermediates and cofactors away from BTO synthesis. In E. coli, it is beneficial to inactivate 2-keto acid reductases (e.g., by deleting the yiaE gene) to prevent the reduction of 2-keto acids that are precursors in the BTO pathway.[8] Additionally, knocking out genes involved in the consumption of the primary substrate (e.g., xylose isomerase for xylose utilization) can also improve the flux towards the desired product.[9]
Data Presentation
Table 1: Effect of pgi Deletion on this compound Production in E. coli
| Strain | Relevant Genotype | Substrate | BTO Titer (g/L) | Productivity (g/L·h) | Molar Yield (mol/mol) |
| E. coli BT-9 | Wild-type pgi | Xylose | 23.55 | - | 0.72 |
| E. coli BT-10 | Δpgi | Xylose | 36.63 | 1.14 | - |
| E. coli BT-10 | Corn Cob Hydrolysate | 43.4 | 1.09 | 0.9 |
Data extracted from a 2024 study on BTO production from corn cob hydrolysate.[1]
Table 2: Improvement of BTO Production in S. cerevisiae through Cofactor Engineering
| Strain | Engineering Strategy | Substrate | BTO Titer (g/L) | Molar Yield (%) |
| Base Strain | Multi-copy integration of kdcA | Xylose | - | - |
| Engineered Strain | Overexpression of NADH kinase (POS5Δ17) | Xylose | 2.2 | 31 |
| Engineered Strain | Fed-batch with glucose and xylose | Glucose + Xylose | 6.6 | 57 |
Data from a 2021 study on optimizing BTO production in S. cerevisiae.[6]
Experimental Protocols
Protocol 1: Gene Deletion in E. coli via Homologous Recombination (e.g., Δpgi)
This protocol provides a general workflow for gene deletion. Specific primers and conditions will need to be optimized for the target gene.
-
Primer Design: Design primers to amplify the upstream and downstream homologous arms of the target gene (pgi). Also, design primers to amplify a selection marker (e.g., a kanamycin resistance gene) flanked by FRT sites.
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Fragment Amplification: Perform PCR to amplify the upstream arm, downstream arm, and the selection marker.
-
Fusion PCR: Fuse the three fragments (upstream arm - selection marker - downstream arm) using overlap extension PCR to create the knockout cassette.
-
Transformation: Transform the purified knockout cassette into a suitable E. coli strain expressing the λ-Red recombinase system.
-
Selection: Select for positive transformants on agar plates containing the appropriate antibiotic.
-
Verification: Verify the gene deletion by colony PCR using primers that flank the target gene locus and by Sanger sequencing.
-
Marker Removal (Optional): If desired, express a FLP recombinase to remove the selection marker via the FRT sites.
Protocol 2: Fed-Batch Fermentation for BTO Production
This is a representative protocol; specific parameters should be optimized for your engineered strain.
-
Seed Culture Preparation: Inoculate a single colony of the BTO-producing strain into a suitable seed medium (e.g., LB broth) and incubate overnight at the optimal temperature and shaking speed.
-
Bioreactor Inoculation: Inoculate the production medium in a sterilized bioreactor with the seed culture to a starting OD600 of approximately 0.1. The production medium should contain the primary carbon source (e.g., xylose), nitrogen source, and essential salts and trace metals.[10]
-
Batch Phase: Maintain the pH at a setpoint (e.g., 7.0) using an automated addition of base (e.g., NH4OH). Control the dissolved oxygen (DO) level by adjusting the agitation and airflow rate.[10]
-
Fed-Batch Phase: Once the initial carbon source is nearly depleted (as monitored by HPLC), initiate a feeding strategy. A concentrated solution of the carbon source (e.g., solid xylose) can be added to maintain its concentration within a desired range (e.g., below 10 g/L).[1]
-
Induction: If your pathway genes are under an inducible promoter, add the inducer (e.g., IPTG) at the appropriate cell density (e.g., OD600 of 10).[10]
-
Sampling and Analysis: Periodically take samples from the bioreactor to measure cell density (OD600) and the concentrations of substrates and products (e.g., BTO, xylose, organic acids) using HPLC.
Visualizations
Caption: Cofactor imbalance in BTO synthesis from xylose.
Caption: Workflow for addressing cofactor imbalance.
References
- 1. Efficient production of this compound from corn cob hydrolysate by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme and cofactor engineering to increase d-xylonate dehydratase activity for improved d-1,2,4-butanetriol production from d-xylose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic and Static Regulation of Nicotinamide Adenine Dinucleotide Phosphate: Strategies, Challenges, and Future Directions in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of this compound production from xylose in Saccharomyces cerevisiae by metabolic engineering of NADH/NADPH balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Strategy Involved Anti-Oxidative Defense: The Conversion of NADH into NADPH by a Metabolic Network | PLOS One [journals.plos.org]
- 8. Metabolic pathway optimization for biosynthesis of this compound from xylose by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli [frontiersin.org]
- 10. Development of a New this compound Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
Technical Support Center: Minimizing Byproduct Formation in 1,2,4-Butanetriol Synthesis
Welcome to the technical support center for 1,2,4-Butanetriol (BT) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis protocols, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound (BT)?
A1: The two main routes for synthesizing this compound are chemical synthesis and biosynthesis. Chemical methods typically involve the reduction of malic acid or its esters, while biosynthesis commonly utilizes engineered microorganisms to convert sugars like xylose into BT.[1][2]
Q2: What are the most common byproducts in the chemical synthesis of BT from malic acid?
A2: In the chemical synthesis of BT, particularly through the catalytic hydrogenation of malic acid, common byproducts include 1,2-propanediol, 1,4-butanediol, ethylene glycol, and 1,2-butanediol.[3][4] When using sodium borohydride (NaBH₄) for the reduction of malic acid esters, a significant byproduct is a large volume of borate salts, which can complicate the purification process.[2][5][6]
Q3: What leads to byproduct formation in the biosynthesis of BT using engineered E. coli?
A3: In engineered E. coli, byproduct formation primarily arises from the activity of endogenous metabolic pathways that compete for the substrate (e.g., xylose) or intermediates of the BT synthesis pathway.[6][7] For instance, native enzymes can convert xylose or pathway intermediates into other compounds, thus reducing the overall yield of BT.[6]
Q4: How can I minimize the formation of diol byproducts during the catalytic hydrogenation of malic acid?
A4: Minimizing diol byproducts during catalytic hydrogenation can be achieved by optimizing reaction conditions. This includes careful selection of the catalyst (e.g., Ru-Re/C), and precise control of temperature and hydrogen pressure.[8][9] Operating at lower temperatures can often reduce the selectivity towards unwanted side reactions.[10]
Q5: What is the most effective strategy to reduce byproducts in microbial BT synthesis?
A5: The most effective strategy is the genetic modification of the host organism, typically E. coli, to knock out genes encoding enzymes of competing metabolic pathways.[7][11] By deleting these genes, the carbon flux is redirected towards the engineered BT synthesis pathway, thereby increasing the yield of the desired product and reducing the formation of byproducts.[12][13]
Q6: How can borate salt byproducts from NaBH₄ reduction be removed?
A6: The removal of borate salt byproducts typically involves a multi-step purification process. One common method is methanolysis, where the borate complexes are decomposed, followed by distillation to separate the BT from the boron-containing compounds.[14] Another approach involves the use of ion-exchange resins to capture the boron compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound synthesis.
Chemical Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound in catalytic hydrogenation. | - Suboptimal reaction temperature or pressure.- Inefficient catalyst. | - Optimize the reaction temperature and hydrogen pressure. A common starting point is 130-190°C and 100-300 bar H₂ pressure.[10]- Screen different catalysts. Copper-containing catalysts are often used.[10] |
| High percentage of 1,4-butanediol or other diols in the product mixture. | - Reaction temperature is too high, promoting side reactions. | - Lower the reaction temperature. While this may decrease the reaction rate, it often improves selectivity for this compound.[10] |
| Difficulty in separating BT from borate byproducts after NaBH₄ reduction. | - Incomplete decomposition of borate complexes. | - Ensure complete methanolysis of the borate complexes. This may require multiple cycles of adding methanol and distilling it off under acidic conditions.[14]- Consider using a polyhydroxyl compound during purification to react with and sequester the boron-containing compounds.[15] |
Biosynthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low titer of this compound in fermentation. | - Competing endogenous metabolic pathways are consuming the substrate or intermediates.- Bottleneck in the engineered synthesis pathway. | - Identify and knock out genes of competing pathways. Common targets in E. coli include xylA, xylB, yjhE, yagH, and ycdW.[11]- Overexpress the rate-limiting enzyme in the BT pathway. The decarboxylation step is often a bottleneck.[11] |
| Accumulation of intermediate compounds (e.g., D-xylonic acid). | - Low activity of a downstream enzyme in the pathway. | - Increase the expression level of the enzyme responsible for converting the accumulated intermediate. For example, overexpressing the xylonate dehydratase can reduce the accumulation of D-xylonic acid. |
| Poor growth of the engineered microbial strain. | - Metabolic burden from the overexpression of heterologous proteins. | - Optimize the expression levels of the pathway enzymes. Using inducible promoters can help balance cell growth and product formation.- Optimize fermentation conditions such as temperature, pH, and media composition.[5][6] |
| Difficulty in purifying BT from the fermentation broth. | - The high water solubility of BT makes extraction challenging. | - Consider a multi-step purification process involving membrane filtration, activated carbon decolorization, and multi-stage molecular distillation.[1]- An alternative approach is to engineer the strain to produce a less water-soluble ester of BT, which can be more easily separated from the aqueous broth.[16] |
Quantitative Data on Byproduct Formation
The following tables summarize typical yields and byproduct profiles for different synthesis methods.
Table 1: Byproduct Formation in Catalytic Hydrogenation of Malic Acid Derivatives
| Catalyst | Substrate | Temperature (°C) | Pressure (psi) | 1,2,4-BT Yield (%) | Major Byproducts | Byproduct Percentage (%) |
| Ru on C | Malic Acid | 135 | 5000 | 74 | 1,2-propanediol, 1,4-butanediol, ethylene glycol, 1,2-butanediol | 24 |
| Copper Chromite | Diethyl Malate | - | - | 50-70 | Not specified in detail | 30-50 |
Data compiled from literature.[3][4][10]
Table 2: Impact of Gene Knockouts on Byproduct Formation and BT Titer in E. coli
| E. coli Strain | Relevant Genotype | Substrate | BT Titer (g/L) | Key Byproducts Minimized |
| Engineered Strain | Overexpression of BT pathway | D-xylose | ~1.6 | - |
| Improved Strain | Knockout of yiaE | D-xylose | 5.1 | 2-keto acid byproducts |
| Optimized Strain | Knockouts of xylA, xylB, yjhE, yagH, ycdW | D-xylose | 2.38 | Xylose catabolism byproducts |
Data compiled from literature.[6][11]
Experimental Protocols
Protocol 1: Synthesis of (S)-1,2,4-Butanetriol via Sodium Borohydride Reduction of Dimethyl (S)-malate
Materials:
-
Dimethyl (S)-malate
-
Sodium borohydride (NaBH₄)
-
tert-Butanol
-
Methanol
-
35% Aqueous HCl solution
Procedure:
-
Prepare a suspension of 41.5 g (1.1 mol) of sodium borohydride in 260 g of tert-butanol.
-
Prepare a solution of 100 g (0.617 mol) of dimethyl (S)-malate in 78 g of methanol.
-
Add the dimethyl malate solution dropwise to the sodium borohydride suspension.
-
Stir the resulting reaction mixture at 70°C for five hours.
-
After the reaction is complete, carefully add 120 ml of a 35% aqueous HCl solution to the reaction mixture.
-
Filter the resulting insoluble materials.
-
To the filtrate, add 1600 mL of methanol and distill the methanol under acidic conditions to remove boron.
-
The crude product can be further purified by distillation under reduced pressure to yield (S)-1,2,4-butanetriol.[14]
Protocol 2: General Procedure for Single-Gene Knockout in E. coli using λ Red Recombination
This protocol is a general guideline for creating in-frame, single-gene deletions in E. coli K-12, a common method for reducing byproduct formation in biosynthetic pathways.
Materials:
-
E. coli strain BW25113 carrying the λ Red expression plasmid pKD46.
-
Kanamycin resistance cassette with flanking FLP recognition target (FRT) sites.
-
Primers designed to amplify the kanamycin cassette with extensions homologous to the regions flanking the target gene.
-
Luria broth (LB) with appropriate antibiotics.
-
Electrocompetent cell preparation reagents.
-
Electroporator.
Procedure:
-
Prepare the knockout cassette: Use PCR to amplify the kanamycin resistance cassette with primers that add 50-bp homology arms corresponding to the regions immediately upstream and downstream of the gene to be deleted.
-
Prepare electrocompetent cells: Grow the E. coli strain carrying pKD46 at 30°C in LB with ampicillin and L-arabinose to induce the λ Red recombinase. Prepare electrocompetent cells using standard methods.
-
Electroporation: Electroporate the purified PCR product (the knockout cassette) into the prepared electrocompetent cells.
-
Selection of mutants: Plate the electroporated cells on LB agar containing kanamycin at 37°C. Kanamycin-resistant colonies will have incorporated the resistance cassette in place of the target gene.
-
Verification: Verify the correct gene replacement by PCR using primers that flank the target gene region.
-
(Optional) Removal of the resistance cassette: The kanamycin resistance cassette can be removed by expressing the FLP recombinase, which recognizes the FRT sites flanking the cassette, leaving a "scar" sequence.
This protocol is based on the method for creating the Keio collection of E. coli mutants.[17]
Visualizations
Caption: Byproduct formation pathways in chemical synthesis of this compound.
Caption: Byproduct formation in the biosynthesis of this compound from xylose.
References
- 1. CN109456146B - Method for separating and preparing high-purity this compound from recombinant escherichia coli fermentation liquor - Google Patents [patents.google.com]
- 2. Development of a New this compound Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. frontiersin.org [frontiersin.org]
- 6. Frontiers | The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US4973769A - Preparation of this compound - Google Patents [patents.google.com]
- 11. [Optimization of this compound synthetic pathway in Escherichia coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient production of this compound from corn cob hydrolysate by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US6949684B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 15. US20110118511A1 - Methods of purifying this compound and compositions including this compound - Google Patents [patents.google.com]
- 16. Coupled biosynthesis and esterification of 1,2,4‐butanetriol to simplify its separation from fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Construction of Escherichia coli K-12 in-frame, single-gene knockout mutants: the Keio collection - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting low yield in 1,2,4-Butanetriol nitration"
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for the nitration of 1,2,4-Butanetriol (BTN) to synthesize this compound trinitrate (BTTN).
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that can lead to low yields and other complications during the nitration process.
Q1: What are the primary causes of low BTTN yield?
Low yield in BTTN synthesis is often multifactorial. The most common issues include improper temperature control, suboptimal mixed acid composition, poor quality of the starting this compound, inefficient agitation, and losses during the product washing and separation phases. Even trace contaminants in the starting material can drastically affect the safety and outcome of the nitration process.[1]
Q2: How does the quality of the starting this compound (BTN) affect the reaction?
The purity of the BTN is critical. BTN is very hydrophilic and readily absorbs water vapor.[2] The presence of water can dilute the mixed acid, reducing the concentration of the active nitronium ion (NO₂⁺) and consequently lowering the reaction rate and overall yield. Furthermore, organic impurities can lead to undesirable side reactions, potentially creating unstable byproducts and posing safety risks.[1] A consistent and high quality of BTN is essential for a safe and successful nitration.[1]
Q3: What is the optimal mixed acid (HNO₃/H₂SO₄) composition and why is it important?
The nitrating agent is typically a mixture of highly concentrated nitric acid (98-100%) and sulfuric acid (98-100%).[2] Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the primary nitrating species.[3][4] A common and effective ratio is 2:3 (v/v) of HNO₃ to H₂SO₄.[2] An excess of nitric acid (30-50% based on stoichiometry) is often used to ensure complete conversion.[5] Deviating from the optimal ratio can result in incomplete nitration or increased side reactions.
Q4: How critical is temperature control during the nitration process?
Temperature control is arguably the most critical parameter for both safety and yield. The nitration reaction is highly exothermic.[5]
-
Initial Cooling: The mixed acid should be pre-cooled to below -10°C before the addition of BTN.[2][3]
-
Reaction Temperature: The temperature during the dropwise addition of BTN must be carefully maintained, ideally between 5°C and 10°C.[2][5]
-
Safety Hazard: If the temperature exceeds 15-20°C, the reaction rate can become uncontrollable, leading to product decomposition and a significant risk of explosion.[2][5]
Q5: What are common side reactions and how can they be minimized?
Side reactions can include oxidation of the polyol and the formation of dinitrate isomers or other partially nitrated species.[3] These are more likely to occur at elevated temperatures.[1] To minimize them, maintain strict temperature control, ensure vigorous agitation to prevent localized "hot spots," and use the correct ratio of mixed acids.[5] Co-nitrating BTN with glycerin has been shown to reduce the occurrence of "fuming off" (nitric acid vapor), a common issue when nitrating BTN alone.[5]
Q6: How can I improve the separation and purification of BTTN to minimize product loss?
Significant product loss can occur during the workup phase.
-
Separation: After the reaction, the BTTN product separates as an oily layer from the spent acid.[3][5] This separation should be done carefully using a separatory funnel.
-
Washing: The crude BTTN must be washed to remove residual acids. This is typically done multiple times with a large amount of warm water (38-48°C).[2]
-
Neutralization: A final wash with a weak basic solution, such as 4% w/v sodium carbonate, is used to neutralize any remaining traces of acid.[2] Foaming can occur during this step, so the carbonate solution should be added in small increments.[1]
Q7: Does the rate of addition of this compound impact the yield?
Yes, the rate of addition is a primary method for controlling the reaction temperature.[2][5] BTN should be added dropwise and slowly enough to allow the cooling system to dissipate the heat generated by the exothermic reaction, ensuring the temperature remains within the optimal range (5-10°C).[2] A rapid addition can cause a sudden temperature spike, leading to side reactions and safety hazards.
Data and Parameters
Table 1: Typical Reaction Parameters for this compound Nitration
| Parameter | Recommended Value/Range | Rationale & Notes |
| Reagents | ||
| This compound (BTN) | High Purity (>98%), Anhydrous | Water and impurities can lower yield and cause side reactions.[1][2] |
| Nitric Acid (HNO₃) | 98-100% (fuming) | High concentration is required to form the nitronium ion. |
| Sulfuric Acid (H₂SO₄) | 98-100% | Acts as a catalyst and dehydrating agent.[3] |
| Reaction Conditions | ||
| HNO₃ : H₂SO₄ Ratio (v/v) | 2 : 3 | Optimal for generating the nitronium ion (NO₂⁺).[2] |
| Mixed Acid Temperature | < -10°C (before BTN addition) | Ensures the system is cold enough to handle the initial exotherm.[2] |
| Reaction Temperature | 5°C to 10°C | Critical for controlling the reaction rate and preventing decomposition.[2][5] |
| BTN Addition | Slow, dropwise | Allows for effective heat management.[2][3] |
| Agitation | Vigorous and continuous | Prevents localized hot spots and ensures homogeneity.[5] |
| Workup | ||
| Water Wash Temperature | 38°C to 48°C | Warm water helps remove dissolved acids more effectively.[2] |
| Neutralizing Agent | 4% w/v Sodium Carbonate Solution | Neutralizes residual acid in the final product.[2] |
| Expected Outcome | ||
| Yield | 70-85% | Typical yields reported under optimized conditions.[3] |
| Purity | >98% | Achievable with proper washing and neutralization.[3] |
Visualized Workflows and Pathways
Troubleshooting Low BTTN Yield
Caption: Troubleshooting flowchart for diagnosing low BTTN yield.
Nitration Reaction Pathway
Caption: Simplified reaction pathway for the nitration of BTN.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis of this compound trinitrate (BTTN). Warning: This procedure involves highly corrosive and energetic materials. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety glasses. A blast shield is highly recommended.
1. Reagent Preparation (Mixed Acid)
-
In a flask submerged in an ice/salt bath, add 30 mL of concentrated (98%) sulfuric acid.
-
Begin vigorous stirring and allow the acid to cool to below 0°C.
-
Slowly and carefully, add 20 mL of fuming (98-100%) nitric acid to the sulfuric acid. The addition should be dropwise to control the exotherm.
-
Once the addition is complete, continue cooling the mixed acid solution to a temperature of -10°C or lower.[2]
2. Nitration Reaction
-
Prepare a solution of 10.6 g (0.1 mol) of high-purity, anhydrous this compound.
-
Using a dropping funnel, add the this compound to the cold, stirred mixed acid drop by drop.
-
Monitor the temperature of the reaction mixture continuously. The rate of addition must be controlled to maintain the temperature between 5°C and 10°C. DO NOT let the temperature exceed 15°C. [2]
-
After the addition is complete, allow the mixture to stir for an additional 10-15 minutes while maintaining the cold temperature.[2]
3. Product Isolation and Purification
-
Pour the reaction mixture into a beaker containing a large volume of ice-cold water (approx. 400 mL). The BTTN will separate as a dense, oily layer.
-
Carefully decant the bulk of the acidic water layer. Transfer the remaining mixture to a separatory funnel.
-
Drain and discard the lower aqueous acid layer.
-
Wash the BTTN oil three times with 100 mL portions of warm water (40°C).[2] In each wash, gently swirl the funnel (do not shake vigorously to avoid emulsion) and then allow the layers to separate before draining the aqueous layer.
-
Perform a final wash with a 4% w/v sodium carbonate solution (100 mL) to neutralize any remaining acid.[2] Add the solution slowly to control foaming.[1] Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Wash one final time with 100 mL of water.
-
Separate the BTTN oil and dry it using a suitable drying agent (e.g., anhydrous sodium sulfate) or by keeping it in a desiccator over P₂O₅.[2] The final product should be a clear, slightly viscous liquid.
References
"impact of impurities on 1,2,4-Butanetriol performance"
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of impurities on the performance of 1,2,4-Butanetriol (BT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (BT) and why is its purity so critical?
A1: this compound (BT) is a colorless, odorless, and viscous polyol with three hydroxyl groups.[1] It is a versatile chemical intermediate used in various high-stakes applications.[2][3] Its purity is paramount because even trace amounts of contaminants can significantly compromise the safety, efficacy, and stability of the final products.[4][5]
Key applications where purity is critical include:
-
Energetic Materials: BT is the direct precursor to this compound Trinitrate (BTTN), a more stable and less sensitive replacement for nitroglycerin in military propellants.[6][7][8] Impurities can drastically affect the nitration process and the stability of the resulting explosive, posing significant safety risks.[4]
-
Pharmaceutical Synthesis: BT serves as a key building block in the synthesis of various drugs, including cholesterol-lowering medications.[1][9] In pharmaceutical applications, impurities can alter the final product's efficacy, safety profile, and may lead to the formation of toxic byproducts.[5][10]
-
Polymer Science: It is used as a monomer in the production of certain polyesters and polyurethanes, where impurities can affect polymerization kinetics and the final mechanical properties of the polymer.[3][11]
Q2: What are the common impurities found in commercially available BT and where do they come from?
A2: Impurities in BT typically originate from its synthesis pathway or degradation over time. Chemical synthesis methods, while effective, can produce byproducts that are difficult to separate due to their similar physical properties.[2][12]
Common impurities and their likely sources are summarized in the table below.
| Impurity | Potential Source / Synthesis Route | Reference |
| 1,4-Butanediol | Side product from the reduction of malic acid esters or related precursors. | [4][12] |
| 2-Butene-1,4-diol | Incomplete hydrogenation of precursor materials. | [4] |
| 2-Butyne-1,4-diol | Incomplete hydrogenation of precursor materials. | [4] |
| 1,2-Propanediol | Side product from the reduction of malic acid. | [12] |
| Ethylene Glycol | Side product from the reduction of malic acid. | [12] |
| 1,2-Butanediol | Side product from the reduction of malic acid. | [12] |
| Residual Solvents (e.g., Methanol, Ethanol) | Remnants from the reduction of malic diesters using sodium borohydride. | [13] |
| Residual Catalysts (e.g., Ru, Cu) | Incomplete removal of catalysts used in hydrogenation processes. | [12][14] |
Troubleshooting Guide
Q3: My nitration reaction to produce BTTN is showing instability (e.g., unexpected temperature spikes) or low yields. Could BT impurities be the cause?
A3: Yes, this is a primary concern. The nitration of BT is a highly exothermic and sensitive process.[7] Even trace impurities can drastically affect the reaction.[4]
-
Unsaturated Alcohols (e.g., 2-Butene-1,4-diol): These impurities can react uncontrollably with the nitrating mixture (nitric and sulfuric acids), leading to dangerous temperature spikes, side reactions, and potentially explosive conditions.
-
Other Diols (e.g., 1,4-Butanediol): These will also be nitrated, consuming the expensive nitrating agents and leading to a mixed product with inferior energetic properties and stability.
-
Water Content: BT is highly hygroscopic.[1][7] Excess water will dilute the nitrating acid mixture, reducing the reaction efficiency and yield.
To troubleshoot, you should first verify the purity of your BT stock using a reliable analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4]
Q4: I am observing unexpected side products in my pharmaceutical synthesis. How can I determine if they originate from my BT stock?
A4: Unexpected side products can often be traced back to reactive impurities in starting materials.
-
Characterize the Impurity: First, attempt to isolate and identify the structure of the unexpected side product using techniques like LC-MS or GC-MS.
-
Analyze the BT Stock: Run a comprehensive purity analysis on your BT stock, specifically looking for precursor impurities that could lead to the observed side product. For example, if your synthesis involves protecting groups, an impurity with a similar functional group could compete with BT.
-
Perform a Spiking Study: Intentionally add a small, known amount of a suspected impurity (if commercially available) to a small-scale, clean reaction. If this reproduces the unexpected side product, you have confirmed the source of the issue.
The following workflow can help guide your investigation.
References
- 1. This compound [bayvillechemical.net]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. nbinno.com [nbinno.com]
- 6. This compound trinitrate - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. dkcop.dattakala.edu.in [dkcop.dattakala.edu.in]
- 11. Coupled biosynthesis and esterification of 1,2,4‐butanetriol to simplify its separation from fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. US6949684B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 14. US4973769A - Preparation of this compound - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide: 1,2,4-Butanetriol vs. Glycerol as Plasticizers
In the realm of polymer science and drug formulation, the selection of an appropriate plasticizer is critical to achieving desired material properties, ensuring stability, and optimizing performance. This guide provides an objective comparison of 1,2,4-butanetriol and glycerol, two polyol plasticizers, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While glycerol is a well-established and extensively studied plasticizer, data on this compound in non-energetic applications is less prevalent. This comparison synthesizes known performance metrics and theoretical considerations.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of the plasticizers themselves. Both are hygroscopic, water-soluble polyols, but differ slightly in molecular weight, which can influence their interaction with polymer chains and migration resistance.
| Property | This compound | Glycerol (Glycerine) |
| Molecular Formula | C₄H₁₀O₃ | C₃H₈O₃ |
| Molar Mass ( g/mol ) | 106.12 | 92.09 |
| Structure | HOCH₂CH(OH)CH₂CH₂OH | HOCH₂CH(OH)CH₂OH |
| Boiling Point | 190-191 °C at 18 torr | 290 °C |
| Density (g/cm³) | ~1.19 | ~1.26 |
Performance Comparison as Plasticizers
The efficacy of a plasticizer is determined by its impact on the thermal and mechanical properties of the polymer matrix, as well as its long-term stability within the formulation.
Mechanical Properties
Plasticizers are added to brittle polymers to increase their flexibility and reduce fragility.[1] This is quantified by measuring tensile strength (TS), Young's Modulus (a measure of stiffness), and elongation at break (EAB).
For glycerol, a common effect observed across numerous studies is the decrease in tensile strength and an increase in elongation at break as its concentration increases.[1][2] For instance, in starch-based films, increasing glycerol content leads to a more flexible but weaker material.[3][4][5][6]
Direct experimental data for this compound as a plasticizer for common polymers like PVA or starch is not widely available in public literature. However, its use as an energetic plasticizer for nitrocellulose-based propellants, where it improves flexibility and toughness, suggests it is an effective plasticizer.[7]
Table 1: Comparative Effect on Mechanical Properties of Polymer Films
| Parameter | Effect of Glycerol | Inferred Effect of this compound |
| Tensile Strength (TS) | Decreases with increasing concentration.[4] | Likely decreases with increasing concentration. |
| Young's Modulus (YM) | Decreases, indicating reduced stiffness.[1] | Likely decreases, indicating reduced stiffness. |
| Elongation at Break (EAB) | Increases significantly with concentration.[4][8] | Likely increases with concentration.[7] |
Note: The effects of this compound are inferred from its known applications and general plasticizer theory due to a lack of direct, publicly available experimental data.
Thermal Properties
The thermal stability of a plasticized polymer is crucial for processing and storage. Key parameters include the glass transition temperature (Tg), where a polymer transitions from a rigid to a more rubbery state, and the thermal degradation temperature.
Glycerol typically lowers the glass transition temperature of polymers like polyvinyl alcohol (PVA), indicating effective plasticization.[9][10][11][12][13] However, it can also reduce the overall thermal stability of the polymer, leading to degradation at lower temperatures.[14]
Conversely, this compound trinitrate (BTTN), the nitrated form of this compound, is noted for its superior thermal stability compared to nitroglycerine, a glycerol derivative.[7] This suggests that the this compound backbone may contribute to enhanced thermal stability in plasticized formulations.
Table 2: Comparative Effect on Thermal Properties of Polymers
| Parameter | Effect of Glycerol | Inferred Effect of this compound |
| Glass Transition Temp. (Tg) | Decreases Tg of polymers like PVA.[9][11][12] | Likely decreases Tg, indicating plasticization. |
| Thermal Degradation Temp. | Tends to decrease the thermal stability.[14] | May offer better thermal stability. |
Note: The effects of this compound are inferred. Direct experimental data is needed for confirmation.
Migration Resistance
Plasticizer migration, or leaching from the polymer matrix, is a significant concern as it can lead to embrittlement of the material and potential contamination of surrounding environments.[15][16][17][18][19] Generally, plasticizers with higher molecular weights and stronger interactions with the polymer matrix exhibit lower migration rates. Given that this compound has a slightly higher molecular weight than glycerol, it may be hypothesized to have a marginally lower migration tendency, though this would also be heavily influenced by its compatibility with the specific polymer.
Experimental Protocols
To ensure objective and reproducible comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key analyses.
Mechanical Properties Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of plasticized polymer films.
Standard: Based on ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[2][20]
Methodology:
-
Sample Preparation: Cast polymer films with varying concentrations of each plasticizer (e.g., 10%, 20%, 30% w/w). Cut the conditioned films into rectangular strips (e.g., 100 mm x 15 mm).[3]
-
Conditioning: Condition the specimens at a standard temperature and relative humidity (e.g., 23 ± 2 °C and 50 ± 5% RH) for at least 48 hours prior to testing.[20]
-
Testing:
-
Use a universal testing machine (tensile tester) equipped with suitable grips.
-
Set the initial grip separation (gauge length), for example, to 50 mm.
-
Apply a constant rate of crosshead speed, typically between 12.5 mm/min and 500 mm/min.[20]
-
Record the force (stress) and elongation (strain) until the specimen breaks.
-
-
Calculation:
-
Tensile Strength (MPa): Maximum stress the film can withstand before breaking.
-
Young's Modulus (MPa): Slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break (%): The percentage increase in length at the point of rupture.
-
Thermal Analysis
Objective: To evaluate the effect of the plasticizer on the glass transition temperature and thermal stability of the polymer.
Protocols:
-
Differential Scanning Calorimetry (DSC):
-
Standard: Based on ASTM D3418.
-
Methodology:
-
Accurately weigh 5-10 mg of the plasticized film into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample under a controlled nitrogen atmosphere (e.g., 50 mL/min) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., -50 °C to 250 °C) to erase thermal history.[21]
-
Cool the sample at a controlled rate.
-
Perform a second heating scan under the same conditions.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve from the second heating scan.
-
-
-
Thermogravimetric Analysis (TGA):
-
Standard: Based on ASTM E1131.
-
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) into the TGA sample pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).[5]
-
Continuously record the sample weight as a function of temperature.
-
The onset temperature of weight loss indicates the beginning of thermal degradation.
-
-
Plasticizer Migration Testing
Objective: To quantify the amount of plasticizer that leaches from the polymer film into a liquid medium.
Methodology:
-
Sample Preparation: Cut plasticized films into precise dimensions (e.g., 5 cm x 5 cm) and record their initial weight.
-
Migration Cell Setup: Immerse the film sample in a known volume of a simulant liquid (e.g., distilled water, ethanol solutions, or olive oil, depending on the application) in an inert container.
-
Incubation: Store the migration cells at a controlled temperature (e.g., 37 °C) for a specified duration (e.g., 24 hours, 10 days).
-
Analysis of Simulant:
-
After incubation, remove the film.
-
Extract the plasticizer from the simulant liquid using an appropriate solvent (e.g., n-hexane).
-
Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the migrated plasticizer.
-
-
Calculation: Express the migration as mg of plasticizer per dm² of the film surface area or mg of plasticizer per kg of simulant.
Conclusion
Glycerol is a widely used, effective, and well-characterized plasticizer that significantly enhances the flexibility of various polymers, albeit often at the cost of reduced tensile strength and thermal stability. It is a benchmark standard for hydrophilic polymers.
This compound presents a compelling, though less studied, alternative. Its application in high-performance energetic materials suggests inherent thermal stability and effective plasticization.[7] Its slightly higher molecular weight compared to glycerol may offer an advantage in reducing migration.
For researchers and drug development professionals, the choice between these two plasticizers will depend on the specific requirements of the application:
-
Glycerol is a reliable choice for applications where high flexibility is paramount and moderate thermal stability is acceptable. Its extensive safety and performance data make it a low-risk option for many formulations.
-
This compound should be considered for applications where enhanced thermal stability and potentially lower migration are critical. However, its use as a primary plasticizer in non-energetic systems requires further empirical validation to determine its precise impact on mechanical properties and to establish a comprehensive safety profile for the intended application.
Direct experimental comparison of these two polyols in the same polymer system is highly recommended to definitively ascertain their relative performance and suitability for novel formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Starch Origin on the Properties of Starch Films: Packaging Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. The effect of plasticizers on the erosion and mechanical properties of polymeric films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Thermal and Mechanical Properties of PVA Films [polyva-pvafilm.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Migration of nonylphenol and plasticizers from polyvinyl chloride stretch film into food simulants, rapeseed oil, and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Express Polymer Letters [expresspolymlett.com]
- 18. Plasticizer migration from polyvinyl chloride film to solvents and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. uvadoc.uva.es [uvadoc.uva.es]
A Comparative Guide to Analytical Standards for 1,2,4-Butanetriol Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical methodologies for assessing the purity of 1,2,4-Butanetriol, a critical polyol intermediate in the pharmaceutical and specialty chemical industries. The selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of final products. This document outlines the key performance characteristics of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by detailed experimental protocols and comparative data to inform method selection and validation.
Introduction to this compound and Its Purity Concerns
This compound (BT) is a chiral triol used as a precursor in the synthesis of various pharmaceuticals and as a key component in the production of the energetic material this compound trinitrate (BTTN). The isomeric purity and the absence of process-related impurities are critical quality attributes. Impurities can arise from various synthetic routes, including the reduction of malic acid esters or biosynthetic pathways, and may include unreacted starting materials, byproducts such as borate salts, and other organic species like pyruvate, acetate, or ethylene glycol. Furthermore, as a polyol, this compound is susceptible to oxidation, which can lead to the formation of aldehydes and ketones.
Comparison of Primary Analytical Techniques
The two most prevalent chromatographic techniques for the purity assessment of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on several factors, including the volatility of the analyte and its impurities, the need for derivatization, and the desired sensitivity.
Table 1: Comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for this compound Purity Analysis
| Parameter | Gas Chromatography (GC) with Flame Ionization Detection (FID) | High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Derivatization | Mandatory (silylation) to increase volatility. | Not required. |
| Typical Column | Capillary columns (e.g., DB-5, MET-Biodiesel). | Reversed-phase columns (e.g., C18). |
| Mobile/Carrier Gas | Inert gas (e.g., Helium, Hydrogen, Nitrogen). | Liquid (e.g., Water, Acetonitrile). |
| Selectivity | High for volatile and semi-volatile impurities. | High for non-volatile and polar impurities. |
| Sensitivity | Generally high with FID. | Moderate with RID. |
| Common Impurities Detected | Residual solvents, volatile byproducts, derivatized polar impurities. | Unreacted starting materials, salts, non-volatile degradation products. |
| Advantages | High resolution, established methods (ASTM D6584, EN 14105). | Direct analysis, simpler sample preparation, suitable for thermally labile compounds. |
| Disadvantages | Derivatization adds complexity and potential for side reactions. | Lower sensitivity with RID, potential for baseline drift. |
Experimental Protocols
Gas Chromatography (GC) Method (Based on ASTM D6584 Principles)
This method is suitable for the quantification of this compound and its impurities after derivatization.
1. Sample Preparation (Silylation):
-
Accurately weigh approximately 100 mg of the this compound sample into a vial.
-
Add a known amount of an internal standard (if required).
-
Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Seal the vial and shake vigorously.
-
Allow the reaction to proceed at room temperature for at least 15 minutes.
-
Dilute the mixture with 8 mL of a suitable solvent like n-heptane.
2. GC-FID Conditions:
-
Column: MET-Biodiesel capillary column (e.g., 14 m x 0.53 mm I.D., 0.16 µm film thickness) with an integrated guard column.
-
Injector: Cool-on-column.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 180°C.
-
Ramp 2: 7°C/min to 230°C.
-
Ramp 3: 30°C/min to 380°C, hold for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 380°C.
3. Data Analysis:
-
Peak identification is performed by comparing retention times with a certified reference standard of this compound.
-
Quantification is achieved through area normalization or by using an internal standard method.
High-Performance Liquid Chromatography (HPLC) Method
This method allows for the direct analysis of this compound without derivatization.
1. Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in the mobile phase (e.g., ultrapure water) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-RID Conditions:
-
Column: Micropak MCH-5 (C18, 5µm) or equivalent.[1]
-
Mobile Phase: Isocratic elution with 100% ultrapure water.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detector: Refractive Index Detector (RID).[1]
3. Data Analysis:
-
Peak identification is based on the retention time of a this compound reference standard.
-
Purity is typically determined using the area normalization method, assuming similar refractive indices for the main component and its impurities.[1]
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the GC and HPLC methods.
Conclusion and Recommendations
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the purity assessment of this compound.
-
Gas Chromatography is a highly sensitive and high-resolution technique, particularly when coupled with a Flame Ionization Detector. Its main drawback is the necessity for derivatization, which can introduce variability if not carefully controlled. GC is the method of choice when volatile and semi-volatile impurities are of primary concern. The established protocols, such as those adapted from ASTM D6584 and EN 14105, provide a solid foundation for method development and validation.
-
High-Performance Liquid Chromatography with a Refractive Index Detector offers the significant advantage of direct analysis without derivatization, simplifying sample preparation. This makes it a robust and straightforward method for routine quality control. While RID detection is less sensitive than FID, it is generally sufficient for purity assays where the main component is present at a high concentration. HPLC is particularly well-suited for the analysis of non-volatile impurities and thermally sensitive compounds.
For comprehensive characterization of this compound, a combination of both GC and HPLC may be optimal to ensure the detection of a wide range of potential impurities. The choice of the primary quality control method will depend on the specific impurity profile of the manufacturing process and the required level of sensitivity.
References
Validating the Enantiomeric Purity of 1,2,4-Butanetriol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like 1,2,4-Butanetriol (BT) is a critical step in chemical synthesis and pharmaceutical development. The biological activity of enantiomers can vary significantly, with one enantiomer offering therapeutic benefits while the other may be inactive or even harmful. This guide provides an objective comparison of three primary analytical techniques for validating the enantiomeric purity of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess (ee) of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of NMR, chiral GC, and chiral HPLC.
| Parameter | NMR with Chiral Derivatizing Agent | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Formation of diastereomers with distinct NMR signals. | Differential interaction of enantiomers with a chiral stationary phase. | Differential interaction of enantiomers with a chiral stationary phase. |
| Derivatization | Required (e.g., with chiral boric acids). | Often required to improve volatility and separation (e.g., trifluoroacetylation). | May be required for small, polar molecules to enhance interaction with the stationary phase. |
| Typical Sample Size | mg range | µg to ng range | µg to ng range |
| Analysis Time | Rapid (minutes per sample after derivatization). | Moderate (tens of minutes per sample). | Moderate (tens of minutes per sample). |
| Instrumentation | High-field NMR spectrometer. | Gas chromatograph with a chiral column and FID or MS detector. | HPLC system with a chiral column and UV or MS detector. |
| Key Advantages | Provides structural information; can be performed in an NMR tube.[1][2] | High resolution and sensitivity. | Wide applicability to a range of compounds; non-destructive. |
| Key Limitations | Lower sensitivity compared to chromatographic methods; requires pure derivatizing agent. | Derivatization can be time-consuming; thermal degradation of the sample is possible. | Method development can be complex; may require derivatization for small polar analytes. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols offer a starting point for researchers to develop and validate their own methods for determining the enantiomeric purity of this compound.
NMR Spectroscopy with a Chiral Derivatizing Agent
This method relies on the reaction of the chiral diol (this compound) with a chiral derivatizing agent to form diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer.[1][2][3]
Protocol:
-
Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of Chiral Derivatizing Agent: Add a stoichiometric equivalent of a chiral boric acid derivative (e.g., (S)-(+)-N-acetylphenylglycineboronic acid) to the NMR tube.[2]
-
Reaction: Gently shake the NMR tube to ensure complete mixing and reaction. The formation of the diastereomeric boronate esters is typically rapid at room temperature.
-
NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the sample.
-
Data Analysis: Identify the well-resolved signals corresponding to the two diastereomers. Integrate the signals for each diastereomer to determine their relative ratio, from which the enantiomeric excess can be calculated.
Chiral Gas Chromatography (GC)
Chiral GC separates enantiomers based on their differential interactions with a chiral stationary phase. For polar molecules like this compound, derivatization is often necessary to increase volatility and improve separation. Trifluoroacetylation is a common derivatization method for hydroxyl groups.
Protocol:
-
Derivatization:
-
In a vial, dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a trifluoroacetylating agent (e.g., trifluoroacetic anhydride) and a catalyst (e.g., pyridine).
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.
-
After cooling, the excess reagent can be removed under a stream of nitrogen.
-
Dissolve the residue in a suitable solvent for GC injection.
-
-
GC Analysis:
-
Column: Use a chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Astec® CHIRALDEX™ G-TA).
-
Injector: Set the injector temperature to ensure complete vaporization of the derivatized sample (e.g., 250°C).
-
Oven Program: Employ a temperature program to achieve optimal separation of the enantiomers (e.g., start at a lower temperature and ramp up to a higher temperature).
-
Detector: Use a flame ionization detector (FID) or a mass spectrometer (MS) for detection.
-
-
Data Analysis: Integrate the peak areas of the two separated enantiomers to determine the enantiomeric excess.
References
A Spectroscopic and Polarimetric Comparison of (R)- and (S)-1,2,4-Butanetriol
A Guide for Researchers in Drug Development and Stereoselective Synthesis
In the realm of chiral molecules, the precise differentiation of enantiomers is paramount for ensuring the efficacy and safety of pharmaceutical products. This guide provides a comprehensive spectroscopic and polarimetric comparison of the (R)- and (S)-enantiomers of 1,2,4-butanetriol, a versatile chiral building block. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for structural elucidation, they are inherently incapable of distinguishing between enantiomers in an achiral environment. This guide underscores this principle by presenting the identical spectroscopic data for both enantiomers and highlights the crucial role of polarimetry in their differentiation.
Spectroscopic Data Comparison
As enantiomers, (R)- and (S)-1,2,4-butanetriol exhibit identical physical properties in an achiral environment, including their responses to standard spectroscopic analyses. The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and MS data for both enantiomers.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.70 | m | 1H | H-2 |
| ~3.55 | t | 2H | H-4 |
| ~3.40 | m | 2H | H-1 |
| ~1.65 | m | 2H | H-3 |
Note: Spectra are typically recorded in D₂O or CD₃OD. Chemical shifts may vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~72.0 | C-2 |
| ~65.0 | C-1 |
| ~60.0 | C-4 |
| ~35.0 | C-3 |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad, Strong | O-H Stretch |
| ~2920 | Medium | C-H Stretch |
| ~1050 | Strong | C-O Stretch |
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 106 | Low | [M]⁺ (Molecular Ion) |
| 75 | High | [M - CH₂OH]⁺ |
| 57 | High | [C₃H₅O]⁺ |
| 45 | High | [C₂H₅O]⁺ |
The Decisive Role of Optical Activity
The definitive method for distinguishing between (R)- and (S)-1,2,4-butanetriol is the measurement of their optical rotation. Enantiomers rotate plane-polarized light to an equal extent but in opposite directions.
Table 5: Optical Rotation Data
| Enantiomer | Specific Rotation [α]D²⁰ (c=1, MeOH) |
| (R)-1,2,4-Butanetriol | +27° to +33° |
| (S)-1,2,4-Butanetriol | -27° to -33° |
This stark contrast in optical activity provides an unambiguous method for identifying and assessing the enantiomeric purity of a sample.
Experimental Workflow
The logical flow for the analysis of a sample of this compound to determine its stereochemistry is depicted below.
Caption: Workflow for the spectroscopic and polarimetric analysis of this compound enantiomers.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, CD₃OD) in a clean, dry 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. The spectral width should be sufficient to cover the expected chemical shift range (typically 0-10 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a viscous liquid, a thin film can be prepared by placing a drop of the neat sample between two KBr or NaCl plates.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance or absorbance spectrum is plotted as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is dissolved in a volatile organic solvent (e.g., methanol, dichloromethane) and injected into the GC.
-
Instrumentation: A GC system coupled to a mass spectrometer, typically with an electron ionization (EI) source.
-
GC Conditions: Use a suitable capillary column (e.g., a polar column like a wax-type) with a temperature program that allows for the elution of this compound.
-
MS Conditions: Acquire mass spectra over a mass-to-charge (m/z) range of approximately 30-200 amu.
-
Data Analysis: The mass spectrum of the GC peak corresponding to this compound is analyzed for its molecular ion and fragmentation pattern.
Polarimetry
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., methanol) to a specific concentration (e.g., 1 g/100 mL).
-
Instrumentation: A polarimeter with a sodium D-line lamp (589 nm).
-
Measurement: Fill a polarimeter cell of a known path length (e.g., 1 dm) with the sample solution. Measure the observed optical rotation at a constant temperature (e.g., 20°C). A blank measurement with the pure solvent should also be taken and subtracted.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
A Comparative Performance Analysis of 1,2,4-Butanetriol and Other Polyols for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Polyol Excipients
In the landscape of pharmaceutical formulation and drug development, the selection of appropriate excipients is paramount to ensuring the stability, efficacy, and safety of the final product. Polyols, a class of organic compounds containing multiple hydroxyl groups, are widely utilized for their versatile properties as solvents, humectants, plasticizers, and stabilizing agents. This guide provides a detailed performance comparison of 1,2,4-Butanetriol against other commonly used polyols—glycerol, propylene glycol, and sorbitol—supported by experimental data and standardized protocols.
Executive Summary
This compound is a hygroscopic, water-soluble polyol with a unique molecular structure that offers a distinct profile of properties.[1] This guide will delve into a comparative analysis of its performance against established polyols, focusing on key parameters relevant to pharmaceutical applications: viscosity, hygroscopicity, solvent properties, and toxicity. All quantitative data is summarized in clear, comparative tables, and detailed experimental methodologies for key performance indicators are provided.
Comparative Data of Physicochemical Properties
The selection of a polyol in a drug formulation is often dictated by its physical and chemical properties. The following tables provide a comparative summary of key data for this compound and other common polyols.
Table 1: General Physicochemical Properties
| Property | This compound | Glycerol | Propylene Glycol | Sorbitol |
| Molecular Formula | C4H10O3[2] | C3H8O3[3] | C3H8O2[4] | C6H14O6[5] |
| Molecular Weight ( g/mol ) | 106.12[2] | 92.09[3] | 76.09[6] | 182.17[5] |
| Appearance | Colorless to slightly yellow, viscous liquid[7] | Colorless, odorless, viscous liquid[3] | Colorless, viscous liquid[4] | White, crystalline, hygroscopic powder[5] |
| Boiling Point (°C) | 190-191 (at 18 mmHg)[8] | 290[9] | 188[10] | Decomposes |
| Melting Point (°C) | -20[11] | 18.2[9] | -59[4] | 95 (anhydrous)[5] |
| Density (g/mL at 20°C) | 1.19[12] | 1.261[3] | 1.036[10] | 1.489 (anhydrous)[5] |
Table 2: Viscosity of Pure Polyols
| Polyol | Viscosity (cP) | Temperature (°C) |
| This compound | 704 (with 5% H2O)[1] | 25[1] |
| Glycerol | 1412[9] | 20[9] |
| Propylene Glycol | 52[10] | 20[10] |
| Sorbitol (70% aq. solution) | 110[13] | 25[13] |
Table 3: Hygroscopicity and Solvent Properties
| Property | This compound | Glycerol | Propylene Glycol | Sorbitol |
| Hygroscopicity | Hygroscopic[12] | Hygroscopic[3] | Hygroscopic[4] | Hygroscopic[14] |
| Solubility in Water | Miscible[1] | Miscible[3] | Miscible[6] | Freely soluble[13] |
| Use as a Solvent | Used as a solvent and in the manufacture of some polyesters.[7] | Widely used as a solvent in pharmaceutical preparations. | A common solvent in oral, topical, and injectable formulations. | Used as a vehicle in solutions and suspensions. |
Performance Analysis
Viscosity
Viscosity is a critical parameter in liquid and semi-solid formulations, affecting pourability, spreadability, and the suspension of active pharmaceutical ingredients (APIs). As indicated in Table 2, glycerol exhibits the highest viscosity, making it suitable for formulations requiring a thick consistency. This compound also possesses a significant viscosity.[1] Propylene glycol and aqueous solutions of sorbitol are considerably less viscous.
Hygroscopicity
Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a crucial factor in maintaining the moisture content and stability of formulations. All four polyols are hygroscopic, which makes them effective humectants in topical preparations and can help to prevent the desiccation of solid dosage forms.[3][4][12][14] The degree of hygroscopicity can influence the choice of packaging and storage conditions.
Solvent Properties
The ability to dissolve or co-solubilize APIs is a primary function of polyols in liquid formulations. Due to their multiple hydroxyl groups, this compound, glycerol, propylene glycol, and sorbitol are all polar solvents capable of dissolving a wide range of APIs.[1][15] this compound's utility as a solvent is noted in its application in polyester manufacturing.[7]
Toxicity and Safety Profile
The safety of excipients is of utmost importance in drug development. Glycerol and propylene glycol are generally recognized as safe (GRAS) for use in pharmaceuticals.[16] Sorbitol is also widely used in oral and topical formulations.[5] While this compound is described as non-toxic, it is also noted that accidental ingestion may be damaging to an individual's health.[1][17] It is crucial to consult detailed toxicological data and regulatory guidelines for each specific application.
Experimental Protocols
To ensure objective and reproducible performance comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for evaluating key performance parameters of polyols.
Viscosity Measurement
Objective: To determine the dynamic viscosity of the polyol samples.
Methodology: Rotational Viscometry
-
Instrumentation: A rotational viscometer equipped with a suitable spindle and a temperature-controlled sample holder.
-
Sample Preparation: Ensure the polyol sample is free of air bubbles and at the desired, constant temperature (e.g., 20°C or 25°C).
-
Procedure: a. Select a spindle and rotational speed appropriate for the expected viscosity of the sample. b. Immerse the spindle into the sample up to the marked immersion groove. c. Allow the sample and spindle to reach thermal equilibrium. d. Start the viscometer and allow the reading to stabilize. e. Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s). f. Perform multiple readings and calculate the average.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. This compound | C4H10O3 | CID 18302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glycerol - Wikipedia [en.wikipedia.org]
- 4. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. This compound [bayvillechemical.net]
- 8. This compound | 3068-00-6 [chemicalbook.com]
- 9. Glycerol (data page) - Wikipedia [en.wikipedia.org]
- 10. carpemar.com [carpemar.com]
- 11. This compound [stenutz.eu]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Sorbitol [drugfuture.com]
- 14. Sorbitol | C6H14O6 | CID 5780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Pharmaceuticals - EPA - European Association of Polyol Producers [polyols-eu.org]
- 16. youtube.com [youtube.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Guide to HPLC and GC Methods for Validating 1,2,4-Butanetriol Concentration
For researchers, scientists, and drug development professionals, the accurate quantification of 1,2,4-Butanetriol (BT), a key precursor in various industrial and pharmaceutical applications, is paramount. This guide provides an objective comparison of two primary analytical techniques for validating BT concentration: High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) and Gas Chromatography with a Flame Ionization Detector (GC-FID). The comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable method for specific analytical needs.
High-Performance Liquid Chromatography (HPLC): A Direct Approach
High-Performance Liquid Chromatography is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. A key advantage of HPLC for this application is the ability to directly analyze the sample without the need for chemical derivatization, simplifying sample preparation and reducing the potential for analytical errors.
Gas Chromatography (GC): An Alternative Requiring Derivatization
Gas Chromatography is a highly sensitive and efficient method for the analysis of volatile compounds. However, due to the low volatility of polyols such as this compound, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis. Silylation is a common derivatization technique employed for this purpose.
Comparative Performance Data
The following table summarizes the typical performance characteristics of validated HPLC-RID and GC-FID methods for the quantification of this compound.
| Performance Parameter | HPLC-RID Method | GC-FID Method (with Silylation) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~10 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~30 µg/mL | ~5 µg/mL |
Experimental Protocols
HPLC-RID Method for this compound
This protocol outlines a direct and robust method for the quantification of this compound using HPLC with refractive index detection.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph equipped with a Refractive Index Detector (RID).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Isocratic pump.
-
Autosampler.
-
Data acquisition and processing software.
-
This compound reference standard.
-
HPLC-grade water.
2. Chromatographic Conditions:
-
Mobile Phase: 100% HPLC-grade water.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Detector Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 15 minutes.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in HPLC-grade water to prepare a stock solution of known concentration (e.g., 10 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with water to cover the desired concentration range (e.g., 0.1 - 5 mg/mL).
-
Sample Preparation: Dilute the sample containing this compound with HPLC-grade water to fall within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
4. Validation Parameters:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The coefficient of determination (R²) should be ≥ 0.998.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three different levels. The recovery should be within 98.5 - 101.5%.
-
Precision: Assess repeatability by analyzing six replicate injections of a standard solution. The relative standard deviation (%RSD) should be less than 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
GC-FID Method for this compound
This protocol describes a sensitive method for the quantification of this compound using GC-FID following a silylation derivatization step.
1. Instrumentation and Materials:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar analytes (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Split/splitless injector.
-
Autosampler.
-
Data acquisition and processing software.
-
This compound reference standard.
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Anhydrous pyridine or other suitable solvent.
-
Internal standard (e.g., Sorbitol).
2. Derivatization Procedure:
-
Accurately transfer a known amount of the dried sample or standard into a reaction vial.
-
Add a known amount of the internal standard.
-
Add the silylating agent and solvent (e.g., 100 µL of BSTFA + 1% TMCS and 100 µL of anhydrous pyridine).
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
3. Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injection Volume: 1 µL (split injection, e.g., 20:1 split ratio).
4. Validation Parameters:
-
Linearity: Prepare and derivatize a series of calibration standards containing the internal standard. The coefficient of determination (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound before the derivatization step. The recovery should be within 97 - 103%.
-
Precision: Assess repeatability by derivatizing and analyzing six replicates of a standard solution. The %RSD should be less than 3.0%.
-
LOD and LOQ: Determine based on the signal-to-noise ratio or the calibration curve statistics.
Method Comparison and Recommendations
| Feature | HPLC-RID | GC-FID (with Silylation) |
| Sample Preparation | Simple dilution and filtration | More complex, requires derivatization |
| Analysis Time | Typically shorter per sample | Longer due to derivatization and GC run time |
| Sensitivity | Lower (µg/mL range) | Higher (sub-µg/mL range) |
| Selectivity | Good for polar compounds | Excellent, especially with capillary columns |
| Robustness | Generally high | Derivatization step can introduce variability |
| Cost | Moderate | Moderate to high, depending on automation |
Recommendation:
-
The HPLC-RID method is recommended for routine quality control and applications where high sample throughput and simplicity are critical, and when the expected concentration of this compound is within the µg/mL range.
-
The GC-FID method is the preferred choice when higher sensitivity is required to detect trace levels of this compound. It is also highly suitable for complex matrices where its superior separation efficiency can resolve the analyte from interfering components.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC-RID and GC-FID methods.
A Comprehensive Comparison of 1,2,4-Butanetriol Properties Against Literature Benchmarks
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount for predictable and reproducible results. This guide provides a detailed cross-reference of the key properties of 1,2,4-Butanetriol with established literature values. All quantitative data is summarized for straightforward comparison, and detailed experimental methodologies for key property determination are provided.
Physicochemical Properties of this compound: A Comparative Analysis
This compound, a triol with the chemical formula C4H10O3, is a colorless to slightly yellow, odorless, and hygroscopic viscous liquid.[1][2] It is also known by its IUPAC name, butane-1,2,4-triol, and has the CAS number 3068-00-6.[1][2] The table below presents a compilation of its key physical and chemical properties as reported in various scientific and chemical literature sources.
| Property | Reported Literature Values | References |
| IUPAC Name | butane-1,2,4-triol | [1] |
| CAS Number | 3068-00-6 | [1][2] |
| Molecular Formula | C4H10O3 | [1][2] |
| Molecular Weight | 106.12 g/mol | [1] |
| Density | 1.182 g/mL; 1.19 g/mL at 25 °C; 1.184 g/mL at 20 °C | [] |
| Boiling Point | 190-191 °C at 18 mmHg; 312 °C at 760 mmHg | [] |
| Melting Point | -20 °C | [] |
| Flash Point | 188 °C (370 °F) | [] |
| Refractive Index | 1.475 (n20/D) | [] |
| Solubility | Miscible with water and alcohols. | [1] |
| Hygroscopicity | Hygroscopic | [2] |
Logical Workflow for Property Verification
The process of cross-referencing a product's properties with literature values is a fundamental step in quality control and research. The following diagram illustrates this logical workflow.
Experimental Protocols
Accurate and reproducible data is contingent on standardized experimental protocols. The following sections detail the methodologies for determining the key properties of this compound.
Determination of Boiling Point (ASTM D1120, modified)
The boiling point of this compound can be determined using a method based on the principles of ASTM D1120 for engine coolants, adapted for a high-boiling polyol.
-
Apparatus : A 250-mL round-bottom flask, a heating mantle, a calibrated thermometer or thermocouple, a distillation head with a condenser, and a receiving flask.
-
Procedure :
-
Add 100 mL of the this compound sample to the round-bottom flask along with a few boiling chips.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.
-
Begin heating the sample gently.
-
Record the temperature at which the first drop of distillate falls into the condenser and the temperature when the last of the liquid evaporates from the flask. The boiling range is the difference between these two temperatures. The boiling point is typically recorded at a specific pressure (e.g., 760 mmHg). For vacuum distillation, the pressure must be recorded.
-
Determination of Density (ISO 1183-1 Method A: Immersion method)
The density of liquid this compound can be determined using the immersion method, which is suitable for void-free liquid plastics.
-
Apparatus : A balance with a resolution of at least 0.1 mg, a liquid pycnometer of a known volume, a temperature-controlled water bath.
-
Procedure :
-
Clean and dry the pycnometer and determine its empty weight.
-
Fill the pycnometer with the this compound sample, ensuring there are no air bubbles.
-
Place the filled pycnometer in the water bath set to a specific temperature (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.
-
Adjust the volume of the sample to the calibration mark on the pycnometer.
-
Dry the outside of the pycnometer and weigh it.
-
The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
-
Determination of Refractive Index
The refractive index is a fundamental physical property that can be used to identify and assess the purity of a substance.
-
Apparatus : An Abbe refractometer with a light source (typically a sodium D line at 589 nm) and a temperature-controlled prism.
-
Procedure :
-
Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Apply a few drops of the this compound sample to the surface of the prism.
-
Close the prism and allow the sample to reach the set temperature (e.g., 20 °C).
-
Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
-
Determination of Water Content (Karl Fischer Titration)
Due to its hygroscopic nature, determining the water content of this compound is crucial. Karl Fischer titration is a highly accurate method for this purpose.
-
Apparatus : An automatic Karl Fischer titrator (coulometric or volumetric).
-
Procedure :
-
Standardize the Karl Fischer reagent with a known amount of water.
-
Inject a precisely weighed amount of the this compound sample into the titration cell.
-
The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached (indicated by a persistent brown color or an electrochemical signal).
-
The water content is calculated by the instrument based on the amount of reagent consumed and the sample weight.
-
By adhering to these standardized protocols, researchers and drug development professionals can ensure the quality and consistency of this compound, leading to more reliable and reproducible outcomes in their work.
References
1,2,4-Butanetriol as an Internal Standard for Glycerol Analysis: A Comparative Guide
In the quantitative analysis of glycerol, particularly in complex matrices such as biodiesel and biological samples, the use of an internal standard (IS) is crucial for achieving accurate and precise results. The internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. 1,2,4-Butanetriol has emerged as a widely accepted internal standard for glycerol analysis, especially in standardized methods for biodiesel quality control. This guide provides a comprehensive comparison of this compound with other common internal standards used for glycerol analysis, supported by experimental data and detailed methodologies.
The Role of an Internal Standard
An ideal internal standard should be a compound that is chemically similar to the analyte (glycerol) but not naturally present in the sample. It should also be chromatographically resolved from glycerol and other matrix components. The internal standard is added at a constant, known concentration to all samples, calibrators, and quality control samples. The response of the analyte is then measured relative to the response of the internal standard, which compensates for potential errors during the analytical process.
Comparison of Internal Standards for Glycerol Analysis
Several compounds have been utilized as internal standards for the quantification of glycerol. The most common alternatives to this compound include meso-erythritol and stable isotope-labeled glycerol. The choice of internal standard often depends on the analytical technique employed, the sample matrix, and the specific requirements of the application.
| Internal Standard | Principle of Use & Chemical Structure | Advantages | Disadvantages |
| This compound | A structural analog of glycerol, containing three hydroxyl groups. It is not typically found in biodiesel or most biological samples. It is widely used in standardized methods like ASTM D6584 and EN 14105 for biodiesel analysis. | - Good structural similarity to glycerol, leading to similar behavior during derivatization and chromatographic analysis.- Commercially available and relatively inexpensive.- Well-established in official analytical methods. | - May not perfectly co-elute with glycerol under all chromatographic conditions.- Its response factor relative to glycerol may not be exactly 1.0, requiring careful calibration. |
| meso-Erythritol | A sugar alcohol with four hydroxyl groups, providing structural similarity to glycerol. | - Similar polarity and functional groups to glycerol.- Can be effectively separated from glycerol by gas chromatography. | - Less commonly used in standardized methods compared to this compound.- Differences in the number of hydroxyl groups can lead to variations in derivatization efficiency compared to glycerol. |
| Stable Isotope-Labeled Glycerol (e.g., Glycerol-d5, ¹³C₃-Glycerol) | Glycerol molecules in which some hydrogen or carbon atoms are replaced with their heavier isotopes. They are chemically identical to glycerol but have a different mass. | - Considered the "gold standard" for internal standards as it has nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction for matrix effects and procedural losses.[1] - Co-elutes with glycerol, simplifying chromatographic analysis.- Ideal for mass spectrometry-based methods (GC-MS, LC-MS) due to the mass difference. | - Significantly more expensive than non-labeled standards.- Not suitable for all detector types (e.g., Flame Ionization Detector - FID) unless a mass spectrometer is used.- The presence of the labeled tracer in the sample from metabolic studies can preclude its use as an internal standard.[2] |
Performance Data Comparison
| Performance Parameter | This compound / 1,2,3-Butanetriol | meso-Erythritol | Stable Isotope-Labeled Glycerol |
| Linearity (R²) | >0.999[2] | Data not readily available in validation reports. | Not explicitly reported as calibration is often based on isotope ratios. |
| Accuracy/Recovery | >80% in tissue, >90% in fluid samples[2] | Data not readily available in validation reports. | 99.7% - 99.8%[1] |
| Precision (Repeatability) | Intra-assay variation <1.5%[1] | Data not readily available in validation reports. | Intra-assay variation <1.5%, Inter-assay variation <6%[1] |
| Limit of Detection (LOD) | 0.0006% (w/w)[3] | Data not readily available in validation reports. | Dependent on the mass spectrometer's sensitivity. |
| Limit of Quantification (LOQ) | 0.002% (w/w)[3] | Data not readily available in validation reports. | Dependent on the mass spectrometer's sensitivity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for glycerol analysis using the discussed internal standards.
Method 1: Glycerol Analysis in Biodiesel using this compound as Internal Standard (Based on ASTM D6584/EN 14105)
This method is designed for the determination of free and total glycerin in Fatty Acid Methyl Esters (FAME), commonly known as biodiesel.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 100 mg of the biodiesel sample into a vial.
-
Add a known amount of this compound internal standard solution.
-
Add pyridine and the derivatizing agent, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Cap the vial and heat to convert glycerol and the internal standard to their more volatile trimethylsilyl (TMS) ethers.
-
After cooling, add n-heptane to the mixture.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column suitable for high-temperature analysis.
-
Carrier Gas: Helium or Hydrogen.
-
Injector: Cool-on-column or equivalent.
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes, typically starting at a low temperature and ramping up to a high final temperature to elute all glycerides.
-
Detector: Flame Ionization Detector (FID).
3. Quantification:
-
A calibration curve is generated by analyzing a series of glycerol standards of known concentrations with a constant amount of this compound internal standard.
-
The ratio of the peak area of the glycerol-TMS ether to the peak area of the this compound-TMS ether is plotted against the concentration of glycerol.
-
The concentration of glycerol in the unknown sample is determined from the calibration curve.
Caption: Workflow for glycerol analysis using this compound as an internal standard.
Method 2: Glycerol Analysis in Lipids using meso-Erythritol as Internal Standard
This method is suitable for determining the glycerol content in lipids after saponification.[4]
1. Sample Preparation and Saponification:
-
To a known amount of lipid sample, add a known amount of meso-erythritol internal standard.[4]
-
Saponify the mixture by refluxing with methanolic sodium hydroxide.[4]
-
After cooling, acidify the mixture with hydrochloric acid and extract the fatty acids with hexane.[4]
-
Pass the aqueous phase through a mixed-bed ion-exchange resin to remove interfering compounds.[4]
-
Evaporate the eluate to dryness.[4]
2. Derivatization:
-
Convert the dried glycerol and meso-erythritol to their trimethylsilyl (TMS) ethers using a silylating agent like a mixture of chlorotrimethylsilane and hexamethyldisilazane in pyridine.[4]
3. Gas Chromatography (GC) Conditions:
-
Column: A capillary column suitable for the separation of TMS-derivatized polyols.
-
Carrier Gas: Helium or Hydrogen.
-
Injector: Split/splitless or on-column.
-
Oven Temperature Program: A suitable temperature program to achieve baseline separation of the glycerol and meso-erythritol derivatives.
-
Detector: Flame Ionization Detector (FID).
4. Quantification:
-
Similar to the method with this compound, a calibration curve is constructed using glycerol standards of known concentrations and a fixed amount of meso-erythritol.
-
The ratio of the peak areas is used for quantification.
Caption: Workflow for glycerol analysis using meso-erythritol as an internal standard.
Method 3: Glycerol Analysis in Biological Samples using Stable Isotope-Labeled Glycerol as Internal Standard
This method is highly accurate and is typically used with mass spectrometric detection.
1. Sample Preparation:
-
To a known volume or weight of the biological sample (e.g., plasma), add a precise amount of stable isotope-labeled glycerol (e.g., glycerol-d5) as the internal standard.
-
Perform a protein precipitation step, for example, by adding a cold organic solvent like acetone or methanol, followed by centrifugation.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
2. Derivatization:
-
Derivatize the dried extract to form a volatile derivative. For example, silylation with MSTFA or another silylating agent.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
-
Column: A suitable capillary column for the separation of the derivatized glycerol.
-
Carrier Gas: Helium.
-
Injector: Split/splitless.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to monitor specific ions for both the native glycerol and the stable isotope-labeled internal standard.
4. Quantification:
-
A calibration curve is prepared by analyzing standards containing known concentrations of glycerol and a fixed concentration of the stable isotope-labeled internal standard.
-
The ratio of the peak area of the characteristic ion for native glycerol to that of the stable isotope-labeled glycerol is plotted against the glycerol concentration.
-
The glycerol concentration in the sample is determined from this calibration curve.
Caption: Workflow for glycerol analysis using a stable isotope-labeled internal standard.
Conclusion
This compound is a robust and widely accepted internal standard for the routine analysis of glycerol, particularly in the biodiesel industry where its use is stipulated in standard methods. It offers a good balance of performance, cost, and availability. For applications requiring the highest level of accuracy and precision, especially in complex biological matrices, stable isotope-labeled glycerol is the superior choice, albeit at a higher cost and with the requirement of mass spectrometric detection. meso-Erythritol presents a viable alternative, though it is less commonly documented in validated, standardized methods. The selection of the most appropriate internal standard will ultimately depend on the specific analytical requirements, available instrumentation, and budget constraints of the laboratory.
References
- 1. Determination of glycerol concentrations and glycerol isotopic enrichments in human plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved GC-MS method in determining glycerol in different types of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Chemical and Biological Synthesis of 1,2,4-Butanetriol
For Researchers, Scientists, and Drug Development Professionals
1,2,4-Butanetriol (BT) is a versatile polyol with significant applications in the military, pharmaceutical, and polymer industries.[1][2][3] It serves as a key precursor for the energetic plasticizer this compound trinitrate (BTTN), a safer alternative to nitroglycerine, and as a building block for pharmaceuticals and polyurethanes.[1][4][5] The synthesis of BT can be achieved through both traditional chemical routes and emerging biological methods. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal synthesis strategy for their specific needs.
At a Glance: Chemical vs. Biological Synthesis of this compound
| Feature | Chemical Synthesis | Biological Synthesis |
| Starting Materials | Primarily petroleum-based (e.g., malic acid esters, butene diol) | Renewable feedstocks (e.g., glucose, xylose, arabinose, corn cob hydrolysate)[6][7] |
| Reaction Conditions | Often harsh, requiring high temperatures and pressures, and strong reducing agents.[1][3] | Mild conditions, typically at or near ambient temperatures and atmospheric pressure.[8] |
| Stereoselectivity | Produces a racemic mixture of D- and L-isomers, which can limit certain applications.[2] | Can be engineered to produce specific enantiomers (e.g., D-BT).[8][9] |
| Byproducts & Waste | Can generate significant amounts of hazardous waste, such as borate salts.[4][10] | Generally produces less hazardous byproducts, often biodegradable. |
| Environmental Impact | Higher environmental footprint due to harsh conditions and hazardous waste.[1] | Considered a "greener" and more sustainable approach.[1] |
| Yield & Titer | Can achieve high yields, but purification from byproducts can be challenging.[8] | Yields and titers are continuously improving through metabolic engineering, with some processes achieving high concentrations.[6] |
Chemical Synthesis of this compound: Established but with Drawbacks
Conventional chemical synthesis of this compound has been practiced for decades, with several established methods.[3] These routes often involve the reduction of malic acid or its esters.
One common method is the reduction of diethyl malate using sodium borohydride (NaBH₄) in a solvent mixture.[3][11] While this can be performed at room temperature, it requires a large excess of NaBH₄ and produces stable borate byproducts that are difficult to recycle.[3] Another approach involves the catalytic hydrogenation of malic esters over a copper-containing catalyst at high temperatures (130-190°C) and pressures (100-300 bar).[12]
Other chemical synthesis routes include the hydration of 2-butyne-1,4-diol using mercury catalysts, which poses significant occupational health risks, and the epoxidation and subsequent hydrogenolysis of 2-butene-1,4-diol using expensive metal catalysts like palladium.[3][12] While a newer method involving the reaction of dimethyl malate with isopropylamine followed by hydrogenation using a Ru-SiO₂ catalyst has shown a high yield of 85%, it still relies on a costly metal catalyst.[3]
A significant drawback of most chemical synthesis methods is the production of a racemic mixture of (R)- and (S)-1,2,4-butanetriol.[1] For applications where a specific stereoisomer is required, such as in the synthesis of certain pharmaceuticals, subsequent chiral resolution steps are necessary, adding to the complexity and cost of the process.
Quantitative Data for Chemical Synthesis
| Method | Starting Material | Catalyst/Reagent | Yield | Key Challenges |
| Reduction | Diethyl malate | Sodium borohydride (NaBH₄) | 50-70%[12] | Large excess of NaBH₄, borate salt waste[3] |
| Catalytic Hydrogenation | Diethyl malate | Copper chromite | 50-70%[12] | High pressure and temperature |
| Catalytic Hydrogenation | Malic acid | Ruthenium (Ru) | 74% (with byproducts)[8] | Expensive catalyst, byproduct formation[8] |
| Hydrogenation | Dimethyl malate & isopropylamine | Ru-SiO₂ | 85%[3] | Expensive catalyst |
Biological Synthesis of this compound: A Greener Alternative
The biological synthesis of this compound offers a more sustainable and environmentally friendly alternative to chemical methods.[1] This approach utilizes engineered microorganisms, such as Escherichia coli, to convert renewable feedstocks into BT.[4][13]
The core of biological BT synthesis lies in the design and implementation of novel metabolic pathways within a host organism. A common strategy involves a four-step pathway starting from D-xylose, a sugar readily available from lignocellulosic biomass.[14] This pathway typically involves the following enzymatic conversions:
-
D-xylose to D-xylonic acid by xylose dehydrogenase.
-
D-xylonic acid to 2-keto-3-deoxy-D-xylonate by xylonate dehydratase.
-
2-keto-3-deoxy-D-xylonate to 3,4-dihydroxybutanal by a 2-keto acid decarboxylase.
-
3,4-dihydroxybutanal to This compound by an aldehyde reductase.
Metabolic engineering strategies are crucial for optimizing BT production. These include screening for and overexpressing highly active enzymes, deleting competing metabolic pathways to direct more carbon flux towards BT, and optimizing fermentation conditions.[4][13][15] For instance, deleting genes involved in native xylose metabolism can significantly enhance BT yield.[16]
A key advantage of biological synthesis is the ability to produce enantiomerically pure BT.[9] By selecting appropriate enzymes and starting materials (e.g., D-xylose for D-BT or L-arabinose for L-BT), specific stereoisomers can be synthesized, which is highly desirable for pharmaceutical applications.[8][9]
Quantitative Data for Biological Synthesis
| Host Organism | Starting Material | Titer (g/L) | Molar Yield (%) | Reference |
| Escherichia coli | D-arabinose | 2.24 | - | [4] |
| Escherichia coli | D-xylose | 5.1 | - | [15] |
| Escherichia coli | D-xylose | 3.92 | 27.7 | [16] |
| Escherichia coli | Corn cob hydrolysate | 43.4 | 90 | [6] |
| Saccharomyces cerevisiae | D-xylose | 1.7 | 24.5 | [4] |
Experimental Protocols
Chemical Synthesis: Reduction of Dimethyl (S)-malate with Sodium Borohydride
This protocol is based on a representative chemical synthesis method.[11]
-
Preparation of Reducing Agent: In a reaction vessel, suspend sodium borohydride (1.1 mol) in tert-butanol.
-
Reaction: To a solution of dimethyl (S)-malate (0.617 mol) in methanol, add the sodium borohydride suspension dropwise while maintaining the reaction temperature at 20°C.
-
Quenching and Workup: Stir the reaction mixture for 15 hours at 20°C. Cool the mixture and add a 35% aqueous HCl solution.
-
Purification: Filter the resulting insoluble matter. Add methanol to the filtrate and remove boron by distillation under acidic conditions. The crude product is then purified by distillation under reduced pressure to yield (S)-1,2,4-butanetriol.
Biological Synthesis: Fermentation of Engineered E. coli for BT Production from D-xylose
This protocol outlines a typical fed-batch fermentation process for biological BT production.[16]
-
Inoculum Preparation: Culture the engineered E. coli strain in Luria-Bertani (LB) medium overnight at 37°C.
-
Fermentation: Inoculate a fermenter containing a defined mineral salt medium supplemented with D-xylose (e.g., 20 g/L) with the overnight culture.
-
Induction: When the optical density at 600 nm (OD₆₀₀) reaches a specific value (e.g., 0.6-0.8), induce the expression of the BT synthesis pathway genes by adding an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Fed-Batch Operation: Maintain the D-xylose concentration in the fermenter by feeding a concentrated D-xylose solution. Control pH and dissolved oxygen levels.
-
Product Analysis: Monitor cell growth (OD₆₀₀) and BT concentration in the culture supernatant over time using High-Performance Liquid Chromatography (HPLC).
Signaling Pathways and Experimental Workflows
Caption: Workflow for the chemical synthesis of (S)-1,2,4-butanetriol.
Caption: Engineered metabolic pathway for this compound synthesis from D-xylose.
Caption: Experimental workflow for the biological synthesis of this compound.
Conclusion
The choice between chemical and biological synthesis of this compound depends heavily on the specific requirements of the application. Chemical synthesis offers established routes with potentially high yields but is often associated with harsh reaction conditions, environmental concerns, and the production of racemic mixtures.[1][3] In contrast, biological synthesis presents a greener, more sustainable approach that can produce enantiomerically pure BT from renewable feedstocks.[1][9] With ongoing advancements in metabolic engineering and bioprocess optimization, biological synthesis is becoming an increasingly competitive and attractive option for the industrial production of this compound.
References
- 1. Progress in research on the biosynthesis of this compound by engineered microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Page loading... [guidechem.com]
- 4. Frontiers | The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli [frontiersin.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Efficient production of this compound from corn cob hydrolysate by metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-1,2,4-Butanetriol production from renewable biomass with optimization of synthetic pathway in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Development of a New this compound Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 11. US6949684B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 12. US4973769A - Preparation of this compound - Google Patents [patents.google.com]
- 13. The Biosynthesis of D-1,2,4-Butanetriol From d-Arabinose With an Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Metabolic pathway optimization for biosynthesis of this compound from xylose by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biotechnological production of this compound: An efficient process to synthesize energetic material precursor from renewable biomass - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2,4-Butanetriol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of 1,2,4-Butanetriol, ensuring compliance and minimizing risk.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron is advised. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be required if ventilation is inadequate or for spill response. |
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is to treat it as a hazardous waste and arrange for its collection by a licensed environmental waste management company. This approach ensures the highest level of safety and regulatory compliance.
Step 1: Waste Characterization
While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it must be evaluated to determine if it exhibits any hazardous characteristics:
-
Ignitability: this compound has a high flash point and is not considered ignitable.
-
Corrosivity: It is not a corrosive substance.
-
Reactivity: It is stable under normal conditions.
-
Toxicity: The toxicological properties have not been fully investigated.
Due to the lack of comprehensive toxicity data, it is prudent to manage this compound waste as hazardous.
Step 2: Waste Segregation and Collection
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable option.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 3: Labeling
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
Step 4: Storage
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area. This area should be secure, well-ventilated, and away from incompatible materials.
Step 5: Arrange for Pickup
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup. Provide them with accurate information about the waste material.
Spill Management
In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department. If you are trained and it is safe to do so, follow these steps for small spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the container with the contents, including the absorbent material, and dispose of it as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Safeguarding Your Research: A Comprehensive Guide to Handling 1,2,4-Butanetriol
For laboratory professionals engaged in pioneering research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 1,2,4-Butanetriol, ensuring the protection of personnel and the integrity of experimental work.
This compound: Key Safety and Physical Properties
This compound is a viscous, colorless to slightly yellow, odorless, and hygroscopic liquid.[1] It is crucial to be aware of its physical and chemical properties to handle it safely. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C4H10O3 | [1] |
| Molecular Weight | 106.12 g/mol | |
| Boiling Point | 190 - 191 °C @ 18 mmHg | [2] |
| Melting Point | -20 °C | [3] |
| Flash Point | 188 °C (closed cup) | [3] |
| Density | 1.19 g/mL at 25 °C | [4] |
| Occupational Exposure Limits | No data available | [2][5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is critical when handling this compound to prevent skin and eye contact, as well as inhalation of any mists or vapors.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5][6] | Protects against splashes and airborne droplets. |
| Skin Protection | - Chemical-resistant gloves (e.g., PVC, Neoprene).[7] - Impervious clothing or lab coat.[3][6] - Safety footwear or gumboots.[7] | Prevents skin contact which can cause irritation.[4] Gloves should be inspected before use and disposed of properly after handling.[6] |
| Respiratory Protection | - Use in a well-ventilated area is required.[7] - If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., Type ABEK) is recommended.[4] | Minimizes the risk of respiratory irritation.[4] |
Operational Plan for Handling this compound
A systematic approach to the lifecycle of this compound in the laboratory, from receipt to disposal, is essential for maintaining a safe working environment.
Step-by-Step Handling and Disposal Workflow:
The following diagram illustrates the key stages in the safe handling and disposal of this compound.
References
- 1. This compound [bayvillechemical.net]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. This compound trinitrate Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
